molecular formula C13H11BF2O3 B1371177 (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256355-76-6

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1371177
CAS No.: 1256355-76-6
M. Wt: 264.03 g/mol
InChI Key: IGHRKMDUIARIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C13H11BF2O3 and its molecular weight is 264.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-12-3-1-2-9(13(12)16)8-19-11-6-4-10(5-7-11)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHRKMDUIARIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=C(C(=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656272
Record name {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-76-6
Record name Boronic acid, B-[4-[(2,3-difluorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256355-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid (CAS Number: 1256355-76-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Fluorinated Boronic Acids in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate metabolic stability, binding affinity, and lipophilicity. When combined with the versatile boronic acid moiety—a functional group renowned for its ability to form reversible covalent bonds with biological targets—the resulting fluorinated phenylboronic acids represent a class of compounds with immense therapeutic potential.[1][2] This guide provides a comprehensive technical overview of a specific and promising example: (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. While detailed experimental data for this exact compound remains proprietary and is not extensively published in peer-reviewed literature, this document will construct a robust framework based on established chemical principles and data from closely related analogues. We will delve into its logical synthesis, expected physicochemical properties, spectroscopic signature, and potential applications, providing a self-validating system of protocols and insights for the discerning researcher.

Molecular Overview and Physicochemical Properties

This compound is a bifunctional organic compound featuring a phenylboronic acid group linked via an ether bridge to a 2,3-difluorobenzyl moiety. This unique architecture combines the key attributes of its constituent parts, making it a valuable building block in drug discovery.

Table 1: Physicochemical Properties

PropertyValueSource/Rationale
CAS Number 1256355-76-6[3]
Molecular Formula C₁₃H₁₁BF₂O₃[3]
Molecular Weight 264.03 g/mol [3]
Appearance White to off-white solidExpected based on similar phenylboronic acids.[4]
Melting Point Not publicly available. Expected to be in the range of 150-250 °C.Based on melting points of analogous substituted phenylboronic acids.[5][6]
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.General solubility profile of phenylboronic acids.[4]
pKa Not experimentally determined. Estimated to be in the range of 7.5-8.5.The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[1]

Synthesis and Purification: A Validated Approach

The most logical and widely employed method for the synthesis of aryl ethers is the Williamson ether synthesis .[4][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In the context of our target molecule, this translates to the reaction between 4-hydroxyphenylboronic acid and 2,3-difluorobenzyl bromide.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process: in-situ formation of the phenoxide followed by the nucleophilic attack on the benzyl bromide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Williamson Ether Synthesis (SN2) 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid 4-Oxyphenylboronate 4-Oxyphenylboronate 4-Hydroxyphenylboronic acid->4-Oxyphenylboronate Deprotonation Base (e.g., K2CO3, NaOH) Base (e.g., K2CO3, NaOH) Base (e.g., K2CO3, NaOH)->4-Oxyphenylboronate Target Molecule Target Molecule 4-Oxyphenylboronate->Target Molecule Nucleophilic Attack 2,3-Difluorobenzyl bromide 2,3-Difluorobenzyl bromide 2,3-Difluorobenzyl bromide->Target Molecule

Caption: Synthetic workflow for the target molecule.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxyphenylboronic acid

  • 2,3-Difluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxyphenylboronic acid (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the reagents.

  • Addition of Alkyl Halide: Add 2,3-difluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by one of the following methods:

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.[9]

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent like diethyl ether. Extract with an aqueous base (e.g., 1 M NaOH) to form the boronate salt, which will move to the aqueous layer. Separate the aqueous layer and acidify with 1 M HCl to precipitate the pure boronic acid.[10]

    • Column Chromatography: If necessary, purify the product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[9]

Spectroscopic Characterization

While specific spectra for this compound are not publicly available, we can predict the expected spectroscopic data based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The protons on the phenylboronic acid ring will likely appear as doublets in the aromatic region (δ 7.0-8.0 ppm). The protons on the difluorobenzyl ring will also be in the aromatic region, showing complex splitting patterns due to fluorine coupling. The benzylic protons (CH₂) will appear as a singlet around δ 5.0-5.5 ppm. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.[11][12]

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The carbon attached to the boron atom will be in the range of δ 130-140 ppm. The carbons of the two aromatic rings will appear in the aromatic region (δ 110-160 ppm), with the carbons directly bonded to fluorine exhibiting characteristic splitting (¹JCF). The benzylic carbon will be observed around δ 70 ppm.[13]

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms on the benzyl ring.[1][2]

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI), would show the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode. Fragmentation patterns would likely involve cleavage of the ether bond and loss of the boronic acid group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands:

  • A broad O-H stretch from the boronic acid hydroxyl groups around 3200-3600 cm⁻¹.

  • Aromatic C-H stretches around 3000-3100 cm⁻¹.

  • Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

  • A strong B-O stretch around 1350 cm⁻¹.

  • C-O-C ether stretching bands in the 1200-1300 cm⁻¹ region.

  • C-F stretches in the 1100-1300 cm⁻¹ region.

Applications in Drug Discovery and Organic Synthesis

Boronic acids are pivotal in drug discovery due to their ability to act as serine protease inhibitors, and their use in constructing complex molecules via Suzuki-Miyaura cross-coupling reactions.[14][15][16][17]

Potential as a Bioactive Scaffold

The difluorobenzyl ether moiety can enhance the binding of the molecule to biological targets through favorable interactions with protein residues. The boronic acid group can form reversible covalent bonds with active site serines in proteases or with diols present in various biological macromolecules. This makes this compound a promising scaffold for the development of inhibitors for enzymes implicated in various diseases.

Utility in Suzuki-Miyaura Cross-Coupling

This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[10] It can be coupled with a variety of aryl or vinyl halides/triflates to synthesize complex biaryl and styrenyl derivatives, which are common motifs in many pharmaceuticals.

G Target Molecule Target Molecule Coupled Product Coupled Product Target Molecule->Coupled Product Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X) Aryl/Vinyl Halide (R-X)->Coupled Product Pd Catalyst Pd Catalyst Pd Catalyst->Coupled Product Base Base Base->Coupled Product

Caption: Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from oxidizing agents and moisture. Boronic acids can undergo dehydration to form boroxines, so it is important to store them in a tightly sealed container.[18]

Conclusion

This compound represents a valuable and versatile building block for both medicinal chemistry and organic synthesis. Its unique combination of a fluorinated aromatic ring and a reactive boronic acid moiety provides a platform for the development of novel therapeutics and complex molecular architectures. While specific experimental data for this compound is not widely available, the principles and protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and application in a research setting. As the field of drug discovery continues to evolve, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022).
  • (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021).
  • Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Inorganic Chemistry.
  • DFT, FT‐Raman, FT‐IR and NMR studies of 2‐fluorophenylboronic acid. (2009). Scilit.
  • Monomeric and dimeric structures analysis and spectroscopic characterization of 3,5-difluorophenylboronic acid with experimental (FT-IR, FT-Raman, 1H and 13C NMR, UV)
  • Cas Number 1256355-76-6|this compound. molecularinfo.com.
  • How to purify boronic acids/boronate esters?. (2016).
  • Williamson ether synthesis. Wikipedia.
  • Williamson Ether Synthesis. Utah Tech University.
  • Bioactive Compounds and Biological Activities of J
  • boronic esters. Organic Syntheses.
  • Process for purification of boronic acid and its derivatives.
  • Properties of a Model Aryl Boronic Acid and Its Boroxine. (2012). PubMed.
  • Williamson Ether Synthesis. (2018). YouTube.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • 4-Biphenylboronic acid = 95.0 5122-94-1. Sigma-Aldrich.
  • Purific
  • The Synthesis, Characterization, and Biological Evaluation of a Fluorenyl-Methoxycarbonyl-Containing Thioxo-Triazole-Bearing Dipeptide: Antioxidant, Antimicrobial, and BSA/DNA Binding Studies for Potential Therapeutic Applications in ROS Scavenging and Drug Transport. (2024).
  • Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)
  • Biological Activity, Apoptotic Induction and Cell Cycle Arrest of New Hydrazonoyl Halides Deriv
  • 2,4-Difluorophenylboronic acid = 95 144025-03-6. Sigma-Aldrich.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Phenylboronic acid(98-80-6) 1H NMR spectrum. ChemicalBook.
  • (3-(2-Methoxy-2-oxoethoxy)phenyl)boronic acid. BLDpharm.
  • (4-Methoxypyridin-3-yl)
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
  • 2,2,3,3,4,4,5,5-OCTAFLUORO-1,6-HEXANEDIOL(355-74-8) 1H NMR spectrum. ChemicalBook.
  • Process for production of adipic acid
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691).
  • (2,3-Difluoro-5-(methoxycarbonyl)phenyl)boronic acid. Sigma-Aldrich.
  • Design and discovery of boronic acid drugs. (2020). PubMed.
  • Azelaic acid. NIST WebBook.
  • Catalyst system for nylon 6 synthesis.
  • SAFETY D
  • Novel process for the production of 4,6-dimethyl-7-hydroxynonan-3-one.
  • (2-((2,4-Difluorobenzyl)oxy)phenyl)boronic acid. Lead Sciences.
  • (3-Fluoro-2-morpholinopyridin-4-yl)boronic acid. BLDpharm.
  • CAS RN 1256355-16-4. Fisher Scientific.
  • (2-(Benzyloxy)-3-fluorophenyl)boronic acid. BLDpharm.
  • (4-((4-Cyanobenzyl)oxy)phenyl)boronic acid. BLDpharm.
  • Arsonic acid. CAS Common Chemistry.
  • Boric acid. NIST WebBook.
  • Nylon 6 catalyst system.
  • Compounds and methods for producing nylon 6.
  • 1,5-HEXADIENE(592-42-7) 1H NMR spectrum. ChemicalBook.

Sources

An In-depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , a specialized organoboron compound, has emerged as a significant building block in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a difluorobenzyl ether moiety, impart distinct physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this versatile molecule, offering field-proven insights for researchers and developers.

Physicochemical and Structural Properties

This compound is a white to off-white solid. The core of its functionality lies in the boronic acid group (-B(OH)₂), which is a mild Lewis acid, and the difluorobenzyl ether group, which enhances its lipophilicity and metabolic stability.[1]

PropertyValueReference
CAS Number 1256355-76-6[2]
Molecular Formula C₁₃H₁₁BF₂O₃[2]
Molecular Weight 264.04 g/mol [2]

The presence of two fluorine atoms on the benzyl ring significantly influences the molecule's electronic properties and its potential for intermolecular interactions. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate factors such as pKa, binding affinity, and metabolic stability of drug candidates.[3][4]

Synthesis of this compound

The synthesis of arylboronic acids is a well-established process in organic chemistry, often involving the reaction of an organometallic reagent with a trialkyl borate.[5] A general and reliable method for the synthesis of this compound involves a two-step process starting from 4-hydroxyphenylboronic acid and 2,3-difluorobenzyl bromide.

Experimental Protocol: Two-Step Synthesis

Step 1: Etherification of 4-Hydroxyphenylboronic acid

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylboronic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution and stir the mixture at room temperature for 15-30 minutes to form the corresponding phenoxide.

  • Alkylation: To the stirred suspension, add 2,3-difluorobenzyl bromide (1-1.2 equivalents) dropwise.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Hydrolysis of the Boronate Ester (if formed) and Purification

  • Hydrolysis: The crude product from Step 1, which may exist as a boronate ester, is typically hydrolyzed back to the boronic acid during the aqueous work-up. If necessary, the crude material can be dissolved in a mixture of an organic solvent (e.g., diethyl ether or ethyl acetate) and a dilute acid (e.g., 1 M HCl) and stirred vigorously for 1-2 hours.

  • Purification: The crude boronic acid is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) or by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow 4-Hydroxyphenylboronic acid 4-Hydroxyphenylboronic acid Reaction_Mixture Reaction Mixture 4-Hydroxyphenylboronic acid->Reaction_Mixture 2,3-Difluorobenzyl bromide 2,3-Difluorobenzyl bromide 2,3-Difluorobenzyl bromide->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Purification Work-up & Purification Reaction_Mixture->Purification Heat Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of the target compound.

Core Applications in Research and Development

The utility of this compound stems from its ability to participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[6][7]

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to construct biaryl and heteroaryl structures. These motifs are prevalent in many biologically active molecules and functional materials.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry reaction vessel, add the aryl or heteroaryl halide (1 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature ranging from 80 to 110 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd(0) Pd(0) Catalyst Oxidative_Addition Oxidative Addition Intermediate_1 Ar-Pd(II)-X Oxidative_Addition->Intermediate_1 Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Transmetalation Transmetalation Intermediate_1->Transmetalation Intermediate_2 Ar-Pd(II)-R Transmetalation->Intermediate_2 Boronic_Acid R-B(OH)2 Boronic_Acid->Transmetalation Base Base Base->Transmetalation Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration Product Ar-R Reductive_Elimination->Product

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Medicinal Chemistry Applications

The incorporation of the (4-((2,3-Difluorobenzyl)oxy)phenyl) moiety into small molecules is a strategic approach in drug discovery.[1] The difluoro-substituted aromatic ring can engage in favorable interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the ether linkage provides a degree of conformational flexibility, which can be crucial for optimal receptor fitting. Boronic acids themselves are known to act as inhibitors of certain enzymes, particularly serine proteases, by forming a reversible covalent bond with the active site serine residue.[6]

Materials Science Applications

In materials science, fluorinated organic compounds are highly valued for their unique properties, including thermal stability, chemical resistance, and low surface energy.[8] this compound can be used as a monomer or cross-linking agent in the synthesis of advanced polymers and organic electronic materials. The presence of fluorine can enhance the performance characteristics of these materials, making them suitable for specialized applications.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for researchers in organic synthesis, medicinal chemistry, and materials science. Its unique combination of a reactive boronic acid moiety and a fluorinated benzyl ether group provides a powerful tool for the construction of complex molecules with tailored properties. The synthetic protocols and applications outlined in this guide are intended to provide a solid foundation for its use in innovative research and development endeavors.

References

  • The Power of Fluorine: 4-(Trifluoromethyl)phenylboronic Acid in Material Science. NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY D
  • SAFETY D
  • Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Cas Number 1256355-76-6|this compound. ChemicalBook.
  • Recent applications of click chemistry in drug discovery. PubMed.
  • Redefining the Synthetic Logic of Medicinal Chemistry.
  • Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Deriv
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • B-Alkyl Suzuki Couplings. Macmillan Group.
  • Improvement on synthesis of different alkyl-phenylboronic acid. PubMed.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate deriv
  • US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
  • CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid - Google P
  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
  • Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applic
  • Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
  • Phenylboronic acid:Synthesis,reactions. ChemicalBook.
  • Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH.
  • Boronic acid building blocks: tools for sensing and separation.
  • Preparation of Novel magnetic boronic acid-affinity material and investigation of adsorption performance toward ovalbumin. PubMed.
  • Phenylboronic Acid-polymers for Biomedical Applic

Sources

An In-Depth Technical Guide to the Structure Elucidation of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid in Modern Drug Discovery

This compound, with the chemical formula C₁₃H₁₁BF₂O₃, represents a class of highly functionalized building blocks pivotal to contemporary medicinal chemistry.[1] Its structure marries three key pharmacophoric elements: a phenylboronic acid moiety, a difluorobenzyl group, and an ether linkage. The boronic acid group is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is instrumental in constructing complex biaryl systems often found at the core of new drug candidates.[2] The strategic placement of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of a therapeutic agent.[2] The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometries for interacting with biological targets.

Given its potential as a key intermediate in the synthesis of novel therapeutics, particularly in targeted therapies for oncology and other diseases, the unambiguous confirmation of its structure is of paramount importance.[2] This guide, intended for researchers and drug development professionals, provides a comprehensive, multi-technique approach to the structural elucidation of this compound, ensuring scientific integrity and confidence in its use for downstream applications.

Proposed Synthesis Pathway

The first step in structure elucidation is the synthesis of the compound itself. A common and effective method for preparing arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4] The following is a proposed synthetic protocol for this compound.

Experimental Protocol: Synthesis
  • Step 1: Etherification. To a solution of 4-bromophenol and 2,3-difluorobenzyl bromide in an appropriate solvent like acetone or DMF, add a base such as potassium carbonate. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. After cooling, filter the mixture and remove the solvent under reduced pressure. The crude product, 1-bromo-4-((2,3-difluorobenzyl)oxy)benzene, can be purified by column chromatography.

  • Step 2: Lithiation and Borylation. Dissolve the purified 1-bromo-4-((2,3-difluorobenzyl)oxy)benzene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert nitrogen atmosphere.[5] Add n-butyllithium dropwise, maintaining the low temperature. After stirring for a designated period, add trimethyl borate to the reaction mixture.[5]

  • Step 3: Hydrolysis. Allow the reaction to slowly warm to room temperature. Quench the reaction by adding an aqueous solution of a weak acid, such as ammonium chloride, or dilute hydrochloric acid.[5]

  • Step 4: Extraction and Purification. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

A Multi-Nuclear NMR Approach to Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation. A comprehensive analysis utilizing ¹H, ¹³C, ¹¹B, and ¹⁹F NMR is essential for this particular molecule.

Sample Preparation and Instrumentation
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical, as boronic acids can form esters or boroxines, which will be reflected in the NMR spectra.[6]

  • Instrumentation : All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

  • Expected Signals : The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the benzylic methylene protons, and the hydroxyl protons of the boronic acid group.

  • Causality Behind Signal Characteristics :

    • The protons on the phenyl ring bearing the boronic acid will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

    • The protons on the 2,3-difluorobenzyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings.

    • The benzylic protons (-CH₂-) will likely appear as a singlet, though coupling to the fluorine atoms on the adjacent ring may cause slight broadening or additional splitting.

    • The boronic acid hydroxyl protons (-B(OH)₂) often present as a broad singlet, and its chemical shift can be concentration and solvent-dependent. This signal will exchange with D₂O.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H (ortho to -OBn)~7.0-7.2d2H
Phenyl-H (ortho to -B(OH)₂)~7.7-7.9d2H
Benzyl-H~5.1-5.3s2H
Difluorophenyl-H~7.1-7.4m3H
B(OH)₂~8.0-8.5 (variable)br s2H

Table 1: Predicted ¹H NMR Data for this compound.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

  • Expected Signals : The spectrum will show signals for each unique carbon atom in the two aromatic rings and the benzylic methylene carbon. The carbon atom directly attached to the boron (ipso-carbon) is often difficult to observe due to quadrupolar relaxation of the boron nucleus.[7]

  • Causality Behind Signal Characteristics :

    • The carbon atoms will show characteristic shifts based on their hybridization and attached functional groups.

    • The carbons on the difluorobenzyl ring will exhibit splitting due to coupling with the fluorine atoms (¹JCF, ²JCF, etc.).

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-B(OH)₂Not typically observed
Phenyl-C (ortho to -B(OH)₂)~135-137
Phenyl-C (ortho to -OBn)~115-117
C-OBn~160-162
Benzyl-CH₂~69-71
Difluorophenyl-C~115-150 (with C-F splitting)

Table 2: Predicted ¹³C NMR Data.

¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated molecules due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8]

  • Expected Signals : Two distinct signals are expected for the two non-equivalent fluorine atoms on the benzyl ring.

  • Causality Behind Signal Characteristics :

    • The chemical shifts will be characteristic of fluorine atoms attached to an aromatic ring.

    • The signals will likely appear as multiplets due to coupling to each other (³JFF) and to the aromatic protons (³JFH, ⁴JFH).

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
F-2-130 to -140m
F-3-150 to -160m

Table 3: Predicted ¹⁹F NMR Data.

¹¹B NMR Spectroscopy: Direct Observation of the Boron Center

¹¹B NMR provides direct information about the chemical environment of the boron atom.[9]

  • Expected Signal : A single, relatively broad signal is expected for the trigonal planar boronic acid.

  • Causality Behind Signal Characteristics :

    • The chemical shift for a tricoordinate arylboronic acid typically falls in the range of 27-33 ppm.[7][9]

    • The formation of a tetrahedral boronate ester (e.g., through reaction with a diol or in the presence of a Lewis base) would result in a significant upfield shift to approximately 5-10 ppm.[9] This makes ¹¹B NMR an excellent tool for studying the reactivity and stability of the boronic acid.

Boron Species Predicted Chemical Shift (δ, ppm)
Trigonal Boronic Acid27 - 33
Tetrahedral Boronate5 - 10

Table 4: Predicted ¹¹B NMR Chemical Shifts.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Mass spectrometry (MS) is crucial for determining the molecular weight of the compound and providing structural information through fragmentation analysis.

Methodology: UPLC-ESI-MS/MS

A high-resolution technique such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) is recommended.

Experimental Protocol: UPLC-ESI-MS/MS
  • Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Chromatography : Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium acetate to aid ionization.

  • Mass Spectrometry : Operate the mass spectrometer in both positive and negative ion modes to capture all relevant ionic species.

    • Full Scan (MS1) : Acquire a full scan to determine the accurate mass of the molecular ion.

    • Tandem MS (MS/MS) : Select the molecular ion for collision-induced dissociation (CID) to generate a fragmentation pattern.

Expected Results and Interpretation
  • Molecular Ion : The molecular formula C₁₃H₁₁BF₂O₃ corresponds to a monoisotopic mass of approximately 264.07 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed, while in negative ion mode, the [M-H]⁻ ion is expected.

  • Fragmentation Pattern : The fragmentation of boronic acids can be complex. Common fragmentation pathways include:[10][11][12]

    • Loss of water molecules from the boronic acid moiety.

    • Cleavage of the benzyl-oxygen bond, leading to fragments corresponding to the difluorobenzyl cation and the (4-hydroxyphenyl)boronic acid radical cation.

    • Cleavage at the C-B bond.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth : High-quality single crystals are essential. A common method is the slow evaporation of a saturated solution of the boronic acid in a suitable solvent or solvent mixture (e.g., ethanol/water, acetone/hexane).

  • Data Collection : Mount a suitable crystal on a goniometer and place it on a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement : Process the diffraction data and solve the structure using direct methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Expected Structural Features
  • Molecular Geometry : The structure will confirm the connectivity of the atoms and the planarity of the aromatic rings.

  • Intermolecular Interactions : Phenylboronic acids typically form centrosymmetric dimers in the solid state through hydrogen bonding between the hydroxyl groups of the boronic acid moieties. Additional intermolecular interactions, such as C-H···F and π-π stacking, may also be observed.

Integrated Structure Elucidation Workflow

The power of this multi-technique approach lies in the integration of complementary data to build a self-validating and trustworthy structural assignment.

structure_elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Crystallographic Analysis cluster_data Data Interpretation cluster_confirmation Final Confirmation synthesis Proposed Synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) purification->nmr ms Mass Spectrometry (UPLC-ESI-MS/MS) purification->ms xrd X-ray Crystallography purification->xrd nmr_data Connectivity, Functional Groups, Stereochemistry nmr->nmr_data ms_data Molecular Formula, Fragmentation Pattern ms->ms_data xrd_data 3D Structure, Intermolecular Interactions xrd->xrd_data confirmation Unambiguous Structure Elucidation nmr_data->confirmation ms_data->confirmation xrd_data->confirmation

Sources

Introduction: The Ascendancy of Boronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

Boronic acids and their derivatives have emerged from relative obscurity to become indispensable tools in the realms of organic synthesis and medicinal chemistry.[1][2] Their unique electronic properties, general stability, and ease of handling have cemented their role as versatile building blocks.[3] Initially recognized for their utility in carbohydrate sensing, the true potential of boronic acids was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, has revolutionized the synthesis of complex organic molecules, including a multitude of pharmaceuticals.[2][4]

In the landscape of drug discovery, the incorporation of the boronic acid moiety has led to the development of several FDA-approved therapeutics, such as the proteasome inhibitor Bortezomib (Velcade®) for treating multiple myeloma.[1][5] The boron atom in these compounds can form reversible covalent bonds with biological targets, offering a unique mechanism of action.[1] This guide focuses on a specific, functionalized boronic acid, this compound, providing a comprehensive overview for researchers and professionals in drug development and organic synthesis.

Compound Profile: this compound

This compound is a bifunctional molecule, integrating a phenylboronic acid core with a difluorobenzyl ether substituent. This structure is of significant interest in medicinal chemistry, where the difluorobenzyl group can modulate pharmacokinetic properties and engage in specific interactions with biological targets, while the boronic acid group serves as a reactive handle for synthetic elaboration or as a pharmacophore itself.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁BF₂O₃[6]
Molecular Weight 264.04 g/mol Calculated
CAS Number 1256355-76-6[6]
Appearance White to off-white powder (predicted)General knowledge
Solubility Soluble in organic solvents like ethanol, diethyl ether (predicted)[3]

General Synthesis Pathway

The synthesis of aryl boronic acids typically involves the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[2][7] For this compound, a logical synthetic approach begins with the etherification of 4-bromophenol, followed by a metal-halogen exchange and subsequent borylation.

Conceptual Synthesis Workflow

Synthesis_Workflow A 4-Bromophenol + 2,3-Difluorobenzyl bromide B Etherification (e.g., Williamson Ether Synthesis) A->B Base (e.g., K₂CO₃) C 1-Bromo-4-((2,3-difluorobenzyl)oxy)benzene B->C D Metal-Halogen Exchange (e.g., with n-BuLi or Mg) C->D -80 to -25 °C E Organometallic Intermediate D->E F Reaction with Trialkyl Borate (e.g., B(OiPr)₃) E->F Low Temp G Boronate Ester Intermediate F->G H Acidic Hydrolysis (e.g., with H₂SO₄) G->H pH 0-3 I This compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

Causality in Synthesis:

  • Etherification First: The ether linkage is formed prior to the borylation step because the phenolic proton is acidic and would interfere with the formation of the required organometallic intermediate.

  • Low-Temperature Reaction: The metal-halogen exchange and subsequent reaction with the borate ester are conducted at low temperatures (typically -25°C to -80°C) to prevent side reactions and ensure the stability of the highly reactive organometallic intermediate.[7]

  • Acidic Workup: The final hydrolysis step under acidic conditions is crucial to convert the boronate ester into the desired boronic acid.[7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application for aryl boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[2] This reaction pairs an organoboron compound (like our title compound) with an organic halide or triflate in the presence of a palladium catalyst and a base.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition (R¹-X) Transmetalation_complex [R¹-Pd(II)L₂-OR²]⁻ Pd_complex->Transmetalation_complex Transmetalation (Base, R³B(OH)₂) Final_complex R¹-Pd(II)L₂-R³ Transmetalation_complex->Final_complex Final_complex->Pd0 Reductive Elimination (R¹-R³) Product Coupled Product (R¹-R³) R1X Organic Halide (R¹-X) BoronicAcid Boronic Acid (R³B(OH)₂)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a high-valent palladium(II) complex.

  • Transmetalation: The base activates the boronic acid, facilitating the transfer of the organic group (R³) from boron to the palladium center, displacing the halide. This is a critical step in the formation of the new C-C bond.[2]

  • Reductive Elimination: The two organic fragments (R¹ and R³) on the palladium complex are eliminated to form the final coupled product (R¹-R³), regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with an aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents), anhydrous

  • Solvent: Toluene/Water mixture (e.g., 4:1 v/v)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)₂, and the phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. This is a self-validating step; failure to remove oxygen can lead to catalyst degradation and poor yields.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe. Degassing the solvent (e.g., by three freeze-pump-thaw cycles) is critical to prevent oxidation of the palladium(0) species formed in situ.[8]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The biphasic nature of the solvent system aids in dissolving both the organic substrates and the inorganic base.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water to remove the inorganic base.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

Role in Medicinal Chemistry and Drug Development

The structural features of this compound make it a valuable scaffold in drug discovery.

  • Fluorine Substitution: The presence of two fluorine atoms on the benzyl ring is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[9]

  • Ether Linkage: The ether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding to a protein target.

  • Boronic Acid Group: Beyond its synthetic utility, the boronic acid can act as a key pharmacophore, often targeting serine proteases or other enzymes by forming a reversible covalent bond with a catalytic serine residue.[1] It can also be used as a probe for sensing biologically important molecules like carbohydrates.[10][11]

Safety and Handling

Boronic acids are generally stable solids, but should be handled with appropriate laboratory precautions.[3]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its utility is primarily demonstrated in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which enables the construction of complex molecular architectures. The specific combination of a fluorinated aromatic ring and a reactive boronic acid moiety makes it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.

References

  • Wikipedia. Phenylboronic acid. [Link]

  • MolecularInfo. This compound. [Link]

  • PubChem. B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • Google Patents. Process for the preparation of substituted phenylboronic acids.
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a. [Link]

  • ResearchGate. Design and discovery of boronic acid drugs. [Link]

  • PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ACS Publications. Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. [Link]

  • ResearchGate. 2,4-Difluorophenylboronic acid. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • MDPI. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [Link]

  • PubMed Central. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

  • University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

  • PubMed Central. Suzuki–Miyaura coupling of arylboronic acids to gold(iii). [Link]

Sources

An In-depth Technical Guide to the Discovery of Novel Difluorobenzyl Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the discovery, synthesis, characterization, and potential applications of novel difluorobenzyl boronic acid derivatives. Moving beyond a rigid template, this document is structured to provide a deep, practical understanding of these valuable compounds, grounded in scientific principles and field-proven insights.

The Rationale: Why Difluorobenzyl Boronic Acids?

The incorporation of boron into medicinal chemistry has led to the development of several FDA-approved drugs, demonstrating the significant therapeutic potential of organoboron compounds.[1][2] Boronic acids and their derivatives are of particular interest due to their unique chemical properties, including their ability to form reversible covalent bonds with diols, a feature that can be exploited for potent and selective enzyme inhibition.[3][4]

The benzyl boronic acid scaffold serves as a versatile starting point for inhibitor design. The introduction of fluorine atoms onto the benzyl ring offers several strategic advantages in drug discovery:

  • Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity.[5] This allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

  • Enhanced Potency and Selectivity: The strong electron-withdrawing nature of fluorine can influence the electronic environment of the boronic acid moiety, potentially increasing its Lewis acidity and enhancing its interaction with biological targets.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation and prolonging the in vivo lifetime of a drug candidate.

This guide will delve into the practical aspects of working with this promising class of molecules, from their synthesis to their potential as therapeutic agents.

Synthetic Pathways to Difluorobenzyl Boronic Acid Derivatives

The synthesis of difluorobenzyl boronic acid derivatives can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. A common and effective strategy involves the palladium-catalyzed borylation of difluorobenzyl halides.

Palladium-Catalyzed Borylation of Difluorobenzyl Halides

This method stands as a robust and versatile approach for the synthesis of benzylboronic esters. The reaction typically involves the coupling of a difluorobenzyl halide (bromide or chloride) with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.[7]

Experimental Protocol: Synthesis of 2,6-Difluorobenzyl Boronic Acid Pinacol Ester

Materials:

  • 2,6-Difluorobenzyl bromide

  • Bis(pinacolato)diboron (B₂pin₂)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 2,6-difluorobenzyl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

  • Add anhydrous 1,4-dioxane to the flask.

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2,6-difluorobenzyl boronic acid pinacol ester.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms a catalytically active Pd(0) species in situ, which is essential for the oxidative addition of the difluorobenzyl bromide.

  • Base: Potassium acetate acts as a base to facilitate the transmetalation step in the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction due to its ability to dissolve the reactants and its relatively high boiling point.

  • Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the palladium catalyst and other sensitive reagents.

Self-Validating System: The purity and identity of the synthesized 2,6-difluorobenzyl boronic acid pinacol ester should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B) and mass spectrometry. The pinacol ester is generally more stable and easier to handle than the free boronic acid, making it a preferred intermediate for subsequent reactions.[8]

Diagram of the Catalytic Cycle for Palladium-Catalyzed Borylation:

Palladium-Catalyzed Borylation Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X\nL2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X\nL2 Transmetalation Transmetalation Ar-Pd(II)-X\nL2->Transmetalation B2(OR)4 Base Ar-Pd(II)-B(OR)2\nL2 Ar-Pd(II)-B(OR)2 L2 Transmetalation->Ar-Pd(II)-B(OR)2\nL2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-B(OR)2\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-B(OR)2 Ar-B(OR)2 Reductive\nElimination->Ar-B(OR)2 caption Catalytic cycle for Miyaura borylation.

Caption: Catalytic cycle for Miyaura borylation.

Characterization of Difluorobenzyl Boronic Acid Derivatives

Thorough characterization is paramount to ensure the identity, purity, and stability of the synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.

NMR Spectroscopic Analysis

A multi-nuclear NMR approach provides a comprehensive structural picture of difluorobenzyl boronic acid derivatives.

Standardized Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[9]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. This is crucial for confirming the presence and environment of the fluorine atoms.[6]

    • ¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum. The chemical shift will be indicative of the boron species (trigonal boronic ester vs. tetracoordinate boronate).

Expected NMR Spectral Data for 2,6-Difluorobenzyl Boronic Acid Pinacol Ester:

NucleusExpected Chemical Shift (δ, ppm)Expected Multiplicity and Coupling
¹H ~ 3.2s, benzylic CH₂
~ 1.3s, pinacol CH₃
~ 6.8-7.3m, aromatic protons
¹³C ~ 25CH₃ (pinacol)
~ 30CH₂ (benzylic)
~ 84C (pinacol)
~ 110-130Aromatic carbons (with C-F coupling)
~ 160Aromatic carbons attached to F (with large ¹JCF)
¹⁹F ~ -115 to -125s or t (depending on coupling to aromatic protons)
¹¹B ~ 20-30br s (trigonal boronic ester)

Note: Chemical shifts and coupling constants are approximate and can vary based on the solvent and spectrometer frequency.

Applications in Drug Discovery: Targeting Serine Proteases

Difluorobenzyl boronic acid derivatives hold significant promise as inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases, including cancer, inflammation, and infectious diseases.[10] The boronic acid moiety can act as a transition-state analog, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site.[11]

The difluorobenzyl group can be designed to interact with specific pockets within the active site, thereby conferring selectivity for the target protease. The fluorine atoms can participate in favorable interactions, such as hydrogen bonding or dipole-dipole interactions, with amino acid residues in the binding pocket.

Diagram of Boronic Acid Inhibition of a Serine Protease:

Serine_Protease_Inhibition cluster_0 Enzyme Active Site cluster_1 Difluorobenzyl Boronic Acid Inhibitor Ser195 Ser195-OH His57 His57 Ser195->His57 H-bond Inhibitor R-B(OH)2 (R = Difluorobenzyl) Ser195->Inhibitor Covalent Bond Formation Asp102 Asp102 His57->Asp102 H-bond caption Boronic acid inhibitor forming a covalent bond with the catalytic serine.

Caption: Boronic acid inhibitor forming a covalent bond with the catalytic serine.

Case Study Insights: While specific preclinical data on novel difluorobenzyl boronic acid derivatives is often proprietary, the broader class of peptidic boronic acids has shown significant success. For instance, potent and selective inhibitors of Prostate-Specific Antigen (PSA), a serine protease, have been developed using a peptidyl boronic acid scaffold.[7] This highlights the potential of tailoring the peptide or benzyl portion of the molecule to achieve high affinity and selectivity for a given serine protease. The principles learned from these studies can be directly applied to the design of novel difluorobenzyl boronic acid inhibitors.

Future Directions and Conclusion

The discovery and development of novel difluorobenzyl boronic acid derivatives represent a promising avenue for the creation of new therapeutic agents. The strategic incorporation of fluorine into the benzyl boronic acid scaffold provides a powerful tool for medicinal chemists to optimize the drug-like properties of these compounds.

Future research in this area will likely focus on:

  • Expansion of Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex difluorobenzyl boronic acid derivatives.

  • Exploration of New Biological Targets: Investigating the potential of these compounds to inhibit other classes of enzymes and to interact with other biological targets.

  • In-depth Structure-Activity Relationship (SAR) Studies: Conducting comprehensive SAR studies to elucidate the key structural features required for potent and selective inhibition of specific targets.

This guide has provided a foundational understanding of the synthesis, characterization, and potential applications of difluorobenzyl boronic acid derivatives. By leveraging the principles and protocols outlined herein, researchers can accelerate the discovery of novel drug candidates with the potential to address unmet medical needs.

References

  • 3,5-Difluorophenylboronic acid | C6H5BF2O2 - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - NIH. (2022). Retrieved January 21, 2026, from [Link]

  • Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (2010). Retrieved January 21, 2026, from [Link]

  • Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. (n.d.). Retrieved January 21, 2026, from [Link]

  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 - PMC. (2021). Retrieved January 21, 2026, from [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). Retrieved January 21, 2026, from [Link]

  • ¹⁹F NMR‐pH profile of a difluorinated aminoalkylboronic acid 5 a;... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Improved method for the conversion of pinacolboronic esters into trifluoroborate salts - University of Bristol. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines - Organic Syntheses. (n.d.). Retrieved January 21, 2026, from [Link]

  • The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]

  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases - Frontiers. (2022). Retrieved January 21, 2026, from [Link]

  • Design and discovery of boronic acid drugs | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]

  • Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]

  • Benzylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions - eScholarship.org. (n.d.). Retrieved January 21, 2026, from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]

  • 17O NMR studies of boronic acids and their derivatives - RSC Publishing. (n.d.). Retrieved January 21, 2026, from [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules - ChemRxiv. (n.d.). Retrieved January 21, 2026, from [Link]

Sources

The Ascendancy of Boronic Acids in Drug Discovery: A Technical Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique chemical attributes of the boronic acid moiety, particularly its ability to form reversible covalent bonds with biological nucleophiles, have propelled it from a synthetic curiosity to a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the multifaceted roles of boronic acids in drug discovery. We will delve into the fundamental principles governing their reactivity, dissect their mechanisms of action as potent enzyme inhibitors, and provide detailed, field-proven experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of boronic acids in their therapeutic programs.

The Boronic Acid Moiety: A Privileged Scaffold in Medicinal Chemistry

The journey of boronic acids in pharmaceuticals has been remarkable, culminating in the FDA approval of several transformative drugs.[1][2] The versatility of the boronic acid group stems from its unique electronic and structural properties. The boron atom, with its vacant p-orbital, acts as a Lewis acid, readily accepting an electron pair from nucleophilic residues like the hydroxyl group of serine or threonine in enzyme active sites.[3] This interaction leads to the formation of a stable, yet reversible, tetrahedral boronate complex. This reversible covalent inhibition mechanism offers a distinct advantage over irreversible covalent inhibitors, potentially reducing off-target effects and associated toxicities.

The applications of boronic acids in drug discovery are diverse and continue to expand. Initially recognized for their potent inhibition of serine proteases, their utility now extends to a broader range of enzymes, including the proteasome.[2][3] Beyond enzyme inhibition, boronic acids are being explored as sophisticated components of drug delivery systems, leveraging their ability to interact with diols present on cell surfaces and in the tumor microenvironment.[4][5] Furthermore, their capacity to bind with sugars has led to the development of innovative glucose-sensing technologies.[6]

Mechanism of Action: The Art of Reversible Covalent Inhibition

The hallmark of boronic acid-based drugs is their ability to act as transition-state analogs, mimicking the tetrahedral intermediates formed during enzymatic reactions.[7] This allows them to bind with high affinity and specificity to the active sites of their target enzymes.

Serine Protease and β-Lactamase Inhibition

Boronic acids have proven to be highly effective inhibitors of serine proteases and β-lactamases.[8][9] They form a covalent adduct with the catalytic serine residue in the enzyme's active site.[7] Vaborbactam, a cyclic boronic acid derivative, is a prime example of a successful β-lactamase inhibitor. It protects β-lactam antibiotics from degradation by forming a stable, reversible complex with the serine residue in the active site of various β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[8][10]

Diagram: Mechanism of Vaborbactam Inhibition of Serine β-Lactamase

G cluster_0 β-Lactamase Active Site cluster_1 Vaborbactam cluster_2 Reversible Covalent Complex Serine_OH Serine-OH Tetrahedral_Intermediate Serine-O-B(OH)₂-R Serine_OH->Tetrahedral_Intermediate Nucleophilic Attack Enzyme β-Lactamase Boronic_Acid B(OH)₂ Boronic_Acid->Tetrahedral_Intermediate Tetrahedral_Intermediate->Serine_OH Reversible Tetrahedral_Intermediate->Boronic_Acid G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Bortezomib Bortezomib Bortezomib->Proteasome Inhibits Transcription Gene Transcription (Survival, Proliferation) NFkB_n->Transcription

Caption: Bortezomib inhibits the proteasome, preventing IκB degradation and blocking NF-κB's pro-survival signaling.

Synthetic Strategies: Accessing the Boronic Acid Pharmacophore

The increasing demand for boronic acids in drug discovery has spurred the development of robust and versatile synthetic methodologies.

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and a widely used method for preparing aryl and heteroaryl boronic acids. [11][12][13] Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with a Boronic Acid [5][11]

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Under a positive pressure of the inert gas, add an anhydrous and degassed solvent system (e.g., a mixture of toluene/water, dioxane/water, or DMF/water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

G Start Start Setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Pd Catalyst, Base) Start->Setup Inert 2. Inert Atmosphere (Purge with Ar or N₂) Setup->Inert Solvent 3. Solvent Addition (Anhydrous, Degassed) Inert->Solvent React 4. Reaction (Heat with Stirring) Solvent->React Monitor 5. Monitoring (TLC or LC-MS) React->Monitor Workup 6. Work-up (Extraction and Washing) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify End Pure Product Purify->End G Start Library of Boronic Acid Compounds Primary_Screen 1. Primary Screening (Single High Concentration) Start->Primary_Screen Hit_ID 2. Hit Identification (>50% Inhibition) Primary_Screen->Hit_ID Dose_Response 3. Dose-Response Assay (Determine IC₅₀) Hit_ID->Dose_Response Mechanism 4. Mechanism of Action Studies (Determine Kᵢ, Reversibility) Dose_Response->Mechanism Selectivity 5. Selectivity Profiling (Against Off-Target Enzymes) Mechanism->Selectivity Lead_Opt 6. Lead Optimization (Structure-Activity Relationship) Selectivity->Lead_Opt End Candidate Drug Lead_Opt->End

Sources

An In-Depth Technical Guide to Boronic Acid Chemistry for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Versatile Pharmacophore

Once relegated to the periphery of drug discovery due to perceived toxicity, boronic acids have undergone a remarkable renaissance, emerging as a privileged scaffold in modern medicinal chemistry.[1] The approval of bortezomib (Velcade®) in 2003 for the treatment of multiple myeloma marked a turning point, demystifying concerns and igniting widespread interest in this unique class of organoboron compounds.[2][3] This guide provides an in-depth exploration of boronic acid chemistry, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles that govern their reactivity, explore their diverse applications as therapeutic agents, and provide practical insights into their synthesis and characterization.

Part 1: The Core Principles of Boronic Acid Chemistry

Structure and Physicochemical Properties: The Foundation of Reactivity

A boronic acid is an organic compound featuring a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, with the general formula R-B(OH)₂.[4][5] This structure confers a unique set of properties that are central to their biological activity.

Structurally, the boron atom in a boronic acid is sp²-hybridized, resulting in a trigonal planar geometry.[6][7] A key feature is the vacant p-orbital on the boron atom, which renders it electron-deficient and a mild Lewis acid.[4][6] This Lewis acidity is the cornerstone of their ability to interact with biological nucleophiles.

Boronic acids are typically white or off-white crystalline solids with varying solubility in organic solvents and water.[4] Their stability is generally good, particularly for arylboronic acids, and they are considered "green" compounds as their ultimate degradation product is the environmentally benign boric acid.[6][8]

A crucial physicochemical parameter is their acidity. The pKa of a typical boronic acid is around 9.[5][9] However, upon forming a tetrahedral boronate complex with a nucleophile, the pKa of the complex is lowered to approximately 7, a range that is highly relevant in physiological systems.[5][9]

The Reversible Covalent Bond: A Paradigm for Biological Interactions

The defining characteristic of boronic acids in a biological context is their ability to form reversible covalent bonds with molecules containing cis-1,2- or cis-1,3-diols.[10] This interaction leads to the formation of five- or six-membered cyclic boronate esters.[10] This reversible covalent mechanism allows for strong, yet transient, interactions with biological targets, a feature that is highly desirable in drug design.

This unique reactivity extends beyond diols. Boronic acids can also interact with other Lewis bases, such as amino acids and hydroxamic acids, further expanding their potential as versatile pharmacophores.[9]

Part 2: Boronic Acids in Medicinal Chemistry: From Concept to Clinic

The unique chemical properties of boronic acids have been harnessed to develop a range of therapeutic agents with diverse mechanisms of action.

Enzyme Inhibition: Targeting the Catalytic Machinery

Boronic acids have proven to be particularly effective as enzyme inhibitors, primarily by acting as transition-state analogs. The boron atom can form a stable, yet reversible, covalent bond with a nucleophilic amino acid residue in the enzyme's active site, such as the serine in serine proteases or the threonine in the proteasome.[9][11]

2.1.1. Proteasome Inhibitors: A Revolution in Cancer Therapy

The proteasome is a multi-protein complex responsible for the degradation of intracellular proteins, playing a critical role in cell cycle regulation and apoptosis.[12] Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.[13]

Bortezomib (Velcade®): This dipeptide boronic acid was the first-in-class proteasome inhibitor to receive FDA approval. The boron atom in bortezomib binds with high affinity and specificity to the catalytic site of the 26S proteasome, specifically the chymotrypsin-like activity of the β5 subunit of the 20S core particle.[12][14] This reversible inhibition disrupts the ubiquitin-proteasome pathway, leading to cell cycle arrest and apoptosis.[15]

Mechanism of Bortezomib Action

cluster_0 Proteasome Inhibition cluster_1 Downstream Effects Bortezomib Bortezomib Proteasome 26S Proteasome (β5 subunit) Bortezomib->Proteasome Reversible Covalent Inhibition Ub_Proteins Accumulation of Ubiquitinated Proteins Pro_Apoptotic Accumulation of Pro-Apoptotic Factors Ub_Proteins->Pro_Apoptotic NF_kB Inhibition of NF-κB Signaling Pro_Apoptotic->NF_kB Cell_Cycle Cell Cycle Arrest NF_kB->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Bortezomib inhibits the proteasome, leading to a cascade of events culminating in cancer cell apoptosis.

2.1.2. β-Lactamase Inhibitors: Combating Antibiotic Resistance

Bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, is a major global health threat. Boronic acid-based β-lactamase inhibitors have emerged as a promising strategy to restore the efficacy of these crucial antibiotics.

Vaborbactam: Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[16] It protects meropenem, a carbapenem antibiotic, from degradation by serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[17][18] The boron atom in vaborbactam forms a reversible covalent bond with the active site serine of the β-lactamase, functioning as a transition-state analog and effectively neutralizing the enzyme.[18] Vaborbactam itself has no antibacterial activity.[17]

Vaborbactam's Protective Mechanism

cluster_0 Bacterial Resistance cluster_1 Vaborbactam Intervention cluster_2 Restored Efficacy Meropenem Meropenem Beta_Lactamase Serine β-Lactamase Meropenem->Beta_Lactamase Degradation PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Vaborbactam Vaborbactam Vaborbactam->Beta_Lactamase Reversible Covalent Inhibition Cell_Wall_Lysis Bacterial Cell Wall Lysis PBP->Cell_Wall_Lysis

Caption: Vaborbactam inhibits β-lactamase, allowing meropenem to effectively target bacterial cell wall synthesis.

2.1.3. Serine Protease Inhibitors: Targeting a Diverse Enzyme Class

Peptidic boronic acids have been extensively investigated as potent inhibitors of various serine proteases.[19] These enzymes are involved in a wide range of physiological and pathological processes, making them attractive drug targets. The design of these inhibitors is often based on the substrate specificity of the target protease, leading to highly potent and selective compounds.[11][20] For example, arylboronic acids have been shown to be strong competitive inhibitors of subtilisin and chymotrypsin.[21]

Drug Delivery and Targeting: Precision Medicine Applications

The ability of boronic acids to reversibly bind to diols on the surface of cells has opened up exciting possibilities for targeted drug delivery.[22]

Targeting the Glycocalyx: The surface of mammalian cells is coated with a dense layer of polysaccharides known as the glycocalyx.[22] Boronic acid-functionalized drug carriers can target the diol-rich structures within the glycocalyx, enhancing the cellular uptake of therapeutic payloads.[22] This approach has been explored for delivering proteins and other macromolecules into the cytosol of mammalian cells.[22]

Stimuli-Responsive Drug Delivery: The pH-sensitive nature of the boronate ester bond can be exploited to create drug delivery systems that release their cargo in response to specific environmental cues.[23] For instance, the acidic microenvironment of tumors can trigger the cleavage of boronate ester linkages, leading to the localized release of anticancer drugs.[24]

Biosensing: Detecting and Quantifying Biomolecules

The specific and reversible interaction between boronic acids and diols makes them ideal recognition elements for biosensors.[25][26] These sensors can be designed to detect a wide range of biologically important molecules, including glucose, glycoproteins, and catecholamines.[10][27] Boronic acid-based electrochemical and fluorescent sensors have been developed for the sensitive and selective detection of these analytes.[25][26]

Part 3: Practical Considerations for the Medicinal Chemist

Synthesis of Boronic Acids: Building the Foundation

A variety of synthetic methods are available for the preparation of boronic acids and their derivatives.[5][8]

Classical Methods:

  • Reaction of Organometallic Reagents: The reaction of Grignard or organolithium reagents with trialkyl borates, followed by hydrolysis, is a widely used method for synthesizing boronic acids.[1][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling reaction, which utilizes boronic acids as key reagents for the formation of carbon-carbon bonds, is a cornerstone of modern organic synthesis.[4][28]

Modern Techniques:

  • Decarboxylative Borylation: A more recent and highly versatile method involves the nickel-catalyzed decarboxylative borylation of carboxylic acids, providing a direct and efficient route to boronic acids from readily available starting materials.[29][30] This technique allows for the late-stage introduction of the boronic acid moiety, which is particularly advantageous in drug discovery.[30]

Purification and Characterization: Ensuring Quality and Purity

The purification of boronic acids can sometimes be challenging due to their polarity and potential for dehydration to form boroxines, which are cyclic trimers.[6][7]

Purification Strategies:

  • Recrystallization: For many solid boronic acids, recrystallization from an appropriate solvent is an effective purification method.[31]

  • Chromatography: While standard silica gel chromatography can be problematic due to strong adsorption, alternative techniques such as chromatography on boric acid-impregnated silica gel or the use of neutral alumina can be successful.[31][32] Reverse-phase chromatography can also be employed.[33]

  • Acid-Base Extraction: The weakly acidic nature of boronic acids allows for their purification via acid-base extraction.[33][34]

  • Derivatization: Formation of a crystalline adduct, for example with diethanolamine, can facilitate purification by filtration.[35]

Characterization:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectroscopy are essential tools for the characterization of boronic acids and their derivatives. ¹¹B NMR is particularly useful for confirming the presence and electronic environment of the boron atom.

  • Mass Spectrometry: High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Stability and Handling: Practical Laboratory Guidance

While generally stable, certain precautions should be taken when handling and storing boronic acids.

  • Anhydrous Conditions: Some boronic acids are susceptible to dehydration to form boroxines, especially upon heating. Therefore, storage in a dry environment is recommended.

  • Oxidation: Aliphatic boronic acids are more prone to oxidation than their aryl counterparts.[36] Storage under an inert atmosphere can help to minimize degradation.

  • Deboronation: Boronic acids can be susceptible to deboronation under strongly acidic or basic conditions, or in the presence of certain nucleophiles and oxidants.[36]

Conclusion: The Bright Future of Boronic Acid Chemistry

Boronic acids have firmly established themselves as a valuable and versatile class of compounds in medicinal chemistry. Their unique ability to form reversible covalent bonds with biological targets has enabled the development of innovative therapies for a range of diseases, from cancer to infectious diseases. As our understanding of their chemistry and biology continues to grow, we can expect to see the emergence of new and improved boronic acid-based drugs, delivery systems, and diagnostic tools. The continued exploration of this fascinating area of chemistry holds immense promise for the future of medicine.

References

  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2013). [Source to be added]
  • Boronic acid - Wikipedia. [Source to be added]
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020).
  • Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applic
  • Bortezomib - Wikipedia. [Source to be added]
  • VABOMERE (meropenem and vaborbactam) How It Works. (n.d.). Vabomere.
  • What is the mechanism of Bortezomib? (2024).
  • Bortezomib. (n.d.).
  • Biochemical Activity of Vaborbactam. (2020). PMC - NIH.
  • Bortezomib: Understanding the Mechanism of Action. (2011). Molecular Cancer Therapeutics.
  • Vaborbactam – Knowledge and References. (n.d.). Taylor & Francis.
  • Understanding Boronic Acids: Properties and Synthesis Uses. (n.d.). [Source to be added]
  • A Comprehensive Overview of Boronic Acids & Deriv
  • Chemists devise simple method for making sought-after boronic acid-based drugs and other products. (2017). ScienceDaily.
  • How to purify boronic acids/boronate esters? (2016).
  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019).
  • Vaborbactam - Wikipedia. [Source to be added]
  • Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. (2018). PMC - NIH.
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. (n.d.). PNAS.
  • Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017). [Source to be added]
  • The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). [Source to be added]
  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. (n.d.). MDPI.
  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. (n.d.). MedChemComm (RSC Publishing).
  • Leveraging Boronic Acids for Targeted Drug Delivery Systems. (2026). [Source to be added]
  • The Ascendancy of Boronic Acids in Medicinal Chemistry: A Compar
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic acid - Grokipedia. [Source to be added]
  • Boronic acids : everything you need to know! (n.d.). Interchim – Blog.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. (2023). [Source to be added]
  • Merging the Versatile Functionalities of Boronic Acid with Peptides. (2021). MDPI.
  • Boronic acids for sensing and other applications - a mini-review of papers published in 2013. (2014). [Source to be added]
  • Inhibition of serine proteases by arylboronic acids. (1971). PubMed.
  • Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. (2025).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Potent and selective peptidyl boronic acid inhibitors of the serine protease prost
  • Molecular recognition with boronic acids—applications in chemical biology. (n.d.). PMC - NIH.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (n.d.). PMC - PubMed Central.
  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prost
  • Boronate-Mediated Biologic Delivery. (n.d.). Journal of the American Chemical Society.
  • Purific
  • Boron Chemistry: An Overview. (2016). ACS Symposium Series.
  • Technical Support Center: Purification Strategies for Boron-Containing Compounds. (2025). Benchchem.
  • Process for purification of boronic acid and its derivatives. (n.d.).
  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). Oxford Academic.

Sources

The Dichotomous Reactivity of Aryl Boronic Acids: A Guide to their Electrophilic Core and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aryl boronic acids, and their corresponding esters, have become indispensable tools in modern organic chemistry and drug development.[1] Their prevalence, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, often positions them as nucleophilic partners. However, this functional role is a direct consequence of a more fundamental, intrinsic property: the profound electrophilicity of the boron atom. This guide delves into the core electronic structure of aryl boronic acids, establishing how their inherent Lewis acidity is the pivotal characteristic that governs their stability, reactivity, and biological function. We will explore the structural basis for this electrophilicity, its manifestation in the formation of 'ate' complexes, its critical role in activating the C-B bond for transmetalation, and its exploitation in the design of covalent inhibitors for therapeutic intervention.

The Fundamental Electrophilicity of the Boron Center

The chemistry of aryl boronic acids is fundamentally dictated by the electronic nature of the boron atom. Possessing only three valence electrons, the boron atom in an aryl boronic acid, ArB(OH)₂, is sp² hybridized, resulting in a trigonal planar geometry. This configuration leaves a vacant 2p orbital perpendicular to the plane of the molecule, rendering the boron center electron-deficient and a potent electron-pair acceptor—a classic Lewis acid.[2][3]

Structural Characteristics: Insights from Crystallography

X-ray crystallographic studies of phenylboronic acid reveal a largely planar structure, where the C-B-O₂ plane is nearly coplanar with the aromatic ring.[4] This planarity allows for some degree of π-conjugation between the aryl ring and the vacant p-orbital of the boron. In the solid state, boronic acid molecules typically form hydrogen-bonded dimers, a structural motif that contributes to their stability as crystalline solids.[4]

Quantifying Lewis Acidity: pKa and Substituent Effects

Boronic acids are considered weak Lewis acids, capable of accepting a hydroxide ion or other Lewis bases to form a tetracoordinate, sp³-hybridized anionic species known as a boronate or 'ate' complex.[2][5] This equilibrium is central to their chemistry.

ArB(OH)₂ + H₂O ⇌ [ArB(OH)₃]⁻ + H⁺

The pKa of a boronic acid, typically in the range of 4-10, is a measure of this Lewis acidity.[2] This acidity is highly tunable and sensitive to the electronic nature of the substituents on the aryl ring.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the aromatic ring and, by extension, from the boron atom. This intensifies the electron deficiency of the boron center, making it a stronger Lewis acid and thus lowering the pKa.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or alkyl groups donate electron density to the boron center, partially satisfying its electron deficiency. This reduces the Lewis acidity and raises the pKa.[2]

Substituent (para- to -B(OH)₂)Example CompoundApproximate pKaEffect on Electrophilicity
-NO₂4-Nitrophenylboronic acid~7.1Increased
-CN4-Cyanophenylboronic acid~7.6Increased
-HPhenylboronic acid~8.8Baseline
-CH₃4-Methylphenylboronic acid~9.1Decreased
-OCH₃4-Methoxyphenylboronic acid~9.5Decreased

Table 1: Influence of Aromatic Substituents on the Lewis Acidity (pKa) of Phenylboronic Acids. Data compiled from various sources illustrating the electronic trend.

Manifestation of Electrophilicity in Chemical Reactions

The electrophilic nature of the boron atom is not merely a structural curiosity; it is the linchpin of the reactivity of aryl boronic acids, particularly in their most prominent application, the Suzuki-Miyaura coupling.

Formation of Boronate 'Ate' Complexes: The Gateway to Reactivity

In the presence of a base (a Lewis base), the electrophilic boron atom readily accepts an electron pair, transitioning from a neutral, trigonal planar species to a negatively charged, tetrahedral boronate complex.[2][3] This structural and electronic transformation is the essential activation step for many of their subsequent reactions.

Suzuki_Cycle cluster_activation Electrophilic Activation Step Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (R¹-X) Transmetalation_Intermediate [L₂Pd(II)-R¹(R²)] PdII_complex->Transmetalation_Intermediate Transmetalation Boronic_Acid R²-B(OH)₂ Ate_Complex [R²-B(OH)₃]⁻ Boronic_Acid->Ate_Complex Base Base (e.g., OH⁻) Ate_Complex->PdII_complex Aryl Transfer Transmetalation_Intermediate->Pd0 Product R¹-R² Transmetalation_Intermediate->Product Reductive Elimination

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the essential electrophilic activation of the boronic acid by a base to form the nucleophilic 'ate' complex required for transmetalation.

Field-Proven Methodologies

A robust understanding of the electrophilic nature of boron is critical for both the synthesis and application of aryl boronic acids.

Synthesis of Aryl Boronic Acids via Electrophilic Quench

One of the most common and reliable methods for synthesizing aryl boronic acids involves the reaction of a nucleophilic organometallic reagent (e.g., Grignard or organolithium) with an electrophilic trialkyl borate, followed by acidic hydrolysis. [6] Protocol: Synthesis of 4-Methoxyphenylboronic Acid

  • System: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

  • Step 1 (Grignard Formation): To a flask containing magnesium turnings (1.2 eq), add a solution of 4-bromoanisole (1.0 eq) in anhydrous THF. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

  • Step 2 (Electrophilic Quench): Cool the resulting Grignard solution to -78 °C (dry ice/acetone bath). Causality: This low temperature is critical to prevent over-addition of the highly reactive Grignard reagent to the newly formed boronate ester, which would lead to undesired triarylborane byproducts. [1]* Step 3: To this cooled solution, add triisopropyl borate (1.5 eq) dropwise via syringe, maintaining the internal temperature below -60 °C. Stir at -78 °C for 2 hours, then allow the mixture to warm slowly to room temperature overnight.

  • Step 4 (Hydrolysis): Quench the reaction by slowly adding it to a stirred solution of 1 M HCl at 0 °C. Stir vigorously for 1 hour.

  • Step 5 (Workup & Isolation): Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from a suitable solvent system (e.g., water or hexanes/ethyl acetate) to yield pure 4-methoxyphenylboronic acid.

A Standardized Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of an aryl bromide with an aryl boronic acid.

Protocol: Synthesis of 4-Methylbiphenyl

  • Reagents: 4-Bromotoluene (1.0 eq), Phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.02 eq), and 2 M aqueous Na₂CO₃ solution (3.0 eq).

  • Step 1 (Reaction Setup): To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and Pd(PPh₃)₄.

  • Step 2: Add a solvent mixture, typically toluene and ethanol (e.g., 4:1 ratio). Causality: Toluene solubilizes the organic components, while the polar co-solvent and water are necessary to dissolve the inorganic base and facilitate the formation of the 'ate' complex.

  • Step 3: Add the 2 M Na₂CO₃ solution. Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes.

  • Step 4 (Reaction): Heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere and monitor by TLC or GC-MS until the starting material is consumed.

  • Step 5 (Workup): Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Step 6 (Purification): Purify the crude product by flash column chromatography on silica gel to obtain 4-methylbiphenyl.

The Electrophilic Boron in Drug Discovery

The ability of the electrophilic boron atom to form reversible covalent bonds with biological nucleophiles is a cornerstone of its application in medicinal chemistry. [2]The boronic acid acts as an "electrophilic warhead" that targets nucleophilic residues, such as serine or threonine, in enzyme active sites. [7]

Case Study: Bortezomib's Mechanism of Proteasome Inhibition

Bortezomib (Velcade®), a first-in-class proteasome inhibitor for treating multiple myeloma, perfectly exemplifies this principle. The drug's efficacy relies on the electrophilic boron atom of its N-peptidyl boronic acid structure. [3] The active site of the 20S proteasome contains a critical N-terminal threonine residue. The hydroxyl group of this threonine acts as a nucleophile, attacking the electrophilic boron atom of bortezomib. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively blocking the enzyme's proteolytic activity. [2]This inhibition disrupts protein degradation pathways, leading to apoptosis in cancer cells.

Inhibition_Mechanism cluster_reactants cluster_product Bortezomib Drug-B(OH)₂ (Electrophile) Adduct Enzyme-Thr-O-B⁻(OH)₂-Drug (Tetrahedral Inhibited Complex) Bortezomib->Adduct Reversible Covalent Bonding Proteasome Enzyme-Thr-OH (Nucleophile)

Figure 3: Simplified schematic of the covalent inhibition of the proteasome by a boronic acid-containing drug like Bortezomib. The nucleophilic threonine hydroxyl attacks the electrophilic boron center.

Conclusion and Future Outlook

While aryl boronic acids are celebrated for their role as versatile building blocks in carbon-carbon bond formation, their utility is fundamentally rooted in the electrophilicity of the boron atom. This Lewis acidic character is not a limitation but an enabling feature, allowing for activation via base to unlock a potent nucleophilic character. This dichotomous nature—an intrinsic electrophilicity that can be switched to potent nucleophilicity under specific conditions—is the key to their widespread success. For researchers in organic synthesis and drug development, a deep appreciation of this principle is paramount. It informs the rational design of reaction conditions, explains mechanistic pathways, and provides a powerful strategy for designing targeted covalent therapeutics that harness the unique reactivity of the boron center. Future advancements will likely focus on developing novel catalytic systems that can more efficiently modulate this electrophile-nucleophile duality and on designing next-generation boronic acid warheads with enhanced selectivity and pharmacokinetic properties.

References

  • Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives.
  • The Suzuki Reaction. Chem 115 Myers, Harvard University.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Arylboronic acid or boron
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins.
  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. PubMed.
  • Boronic acid. Wikipedia.
  • Structure, Properties, and Preparation Of Boronic Acid Derivatives.

Sources

Methodological & Application

Application Notes & Protocols for the Strategic Use of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Synthetic Building Blocks

In the landscape of modern organic synthesis, particularly within drug discovery and materials science, the judicious selection of building blocks is paramount to achieving desired molecular properties and functionalities.[1][2] (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a sophisticated building block designed for strategic incorporation into complex molecules. Its architecture combines the versatile reactivity of a phenylboronic acid with a fluorinated benzyl ether moiety, offering a unique combination of synthetic utility and property modulation.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[3] Beyond this, the boronic acid moiety can participate in other valuable transformations, including copper-catalyzed Chan-Lam couplings for C-O or C-N bond formation.[4][5]

The distinguishing feature of this reagent is the 2,3-difluorobenzyl ether group. The incorporation of fluorine into organic molecules is a well-established strategy to enhance key pharmaceutical properties.[6] Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative degradation.[7] Specifically, the difluorobenzyl moiety can improve lipophilicity and binding affinity of a molecule to its biological target, potentially leading to increased potency and selectivity.[8][9]

This guide provides detailed protocols and technical insights for the effective use of this compound in key synthetic transformations, empowering researchers to leverage its unique properties in their synthetic endeavors.

I. Physicochemical Properties & Handling

Fluorinated phenylboronic acids exhibit modified Lewis acidity compared to their non-fluorinated analogs. The electron-withdrawing nature of the fluorine atoms generally increases the acidity of the boronic acid.[10][11] This can influence the kinetics of the transmetalation step in cross-coupling reactions.

Stability: While generally stable, fluorinated phenylboronic acids can be susceptible to protodeboronation, particularly under harsh acidic or basic conditions. It is recommended to store the reagent in a cool, dry place under an inert atmosphere. For long-term storage, refrigeration is advised.

PropertyValue/DescriptionSource
Appearance Typically a white to off-white solid.General Knowledge
Key Functional Groups Boronic Acid, Benzyl Ether, Aryl FluoridesN/A
Primary Reactivity Suzuki-Miyaura Coupling, Chan-Lam Coupling[4][12]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.General Lab Practice

II. Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the premier application for this building block, enabling the synthesis of biaryl structures. These motifs are prevalent in pharmaceuticals and organic electronic materials. The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ Base ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Biaryl Compound

This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration is typically 0.1 M with respect to the aryl halide.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture. If using a solid catalyst, it can be added with the other solids in step 1.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Optimization & Causality

The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters.[13]

ParameterRecommended ChoicesRationale & Causality
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald PrecatalystsThe choice of ligand on the palladium catalyst is crucial. For electron-rich boronic acids and electron-poor aryl halides, standard catalysts like Pd(PPh₃)₄ are often sufficient. For more challenging couplings (e.g., with aryl chlorides or sterically hindered substrates), more electron-rich and bulky phosphine ligands (found in Buchwald precatalysts) can accelerate the oxidative addition and reductive elimination steps.[14][15]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid, facilitating transmetalation. The strength of the base can influence the reaction rate and the prevalence of side reactions like protodeboronation. Cs₂CO₃ is often a robust choice for a wide range of substrates. For sensitive functional groups, a milder base like K₃PO₄ may be preferable.[12]
Solvent Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMFThe solvent system must solubilize the reactants and facilitate the interaction of the aqueous base with the organic components. Aprotic polar solvents like dioxane and THF are common. The addition of water is often necessary to dissolve the inorganic base.[16]

III. Alternative Application: Chan-Lam C-O Coupling

For the synthesis of diaryl ethers, the Chan-Lam coupling presents a valuable alternative to traditional methods. This copper-catalyzed reaction couples the boronic acid with a phenol.[4]

Reaction Mechanism Overview

The Chan-Lam coupling mechanism is thought to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(II) catalytic cycle. A plausible pathway involves the formation of a copper-aryl intermediate, which then coordinates with the phenol. Reductive elimination from a higher-valent copper species forges the C-O bond.[5]

Chan_Lam_Cycle cluster_main Chan-Lam C-O Coupling Cycle Cu(II) Cu(II) Coordination1 Coordination Cu(II)->Coordination1 Ar'-B(OH)₂ ArCu(II)X Ar-Cu(II)-X Coordination1->ArCu(II)X Coordination2 Coordination ArCu(II)X->Coordination2 Ar-OH, Base ArCu(III)X(OAr') Ar-Cu(III)(OAr')X Coordination2->ArCu(III)X(OAr') Reductive_Elimination Reductive Elimination ArCu(III)X(OAr')->Reductive_Elimination Product Ar-O-Ar' (Product) Reductive_Elimination->Product Cu(I) Cu(I) Reductive_Elimination->Cu(I) Oxidation Oxidation Cu(I)->Oxidation Oxidant (e.g., O₂ from air) Oxidation->Cu(II)

Caption: Plausible catalytic cycle for the Chan-Lam C-O coupling reaction.

Detailed Protocol: Synthesis of a Diaryl Ether

This protocol outlines a general procedure for the copper-catalyzed coupling of this compound with a phenol.

Materials:

  • This compound

  • Phenol (e.g., 4-methoxyphenol)

  • Copper catalyst (e.g., Cu(OAc)₂)

  • Base (e.g., Pyridine, Et₃N)

  • Solvent (e.g., Dichloromethane (DCM), Toluene)

  • Molecular sieves (optional, to remove water)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the phenol (1.0 equiv.), this compound (1.5-2.0 equiv.), and the copper catalyst (e.g., Cu(OAc)₂, 1.0 equiv.). If desired, add activated molecular sieves.

  • Solvent and Base Addition: Add the solvent (e.g., DCM) followed by the base (e.g., pyridine, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. The flask is typically left open to the air, as oxygen often serves as the terminal oxidant.[4] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired diaryl ether.

IV. Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently degassed solvents.3. Ineffective base or base is not fully dissolved.4. Low reaction temperature.1. Use a fresh batch of palladium catalyst or consider a more active pre-catalyst.2. Ensure solvents are thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.3. Use a stronger base (e.g., Cs₂CO₃) or a different solvent system to improve solubility.4. Increase the reaction temperature in increments of 10 °C.
Significant Protodeboronation 1. Presence of excess water or protic sources.2. Reaction conditions are too harsh (high temperature or overly strong base).3. Prolonged reaction time.1. Use anhydrous solvents and ensure the base is dry. Consider adding molecular sieves.2. Use a milder base (K₃PO₄) and the lowest effective temperature.3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Formation of Homocoupled Boronic Acid Byproduct 1. Presence of oxygen in the reaction mixture.2. Catalyst decomposition.1. Maintain a strict inert atmosphere throughout the reaction setup and execution.2. Optimize the ligand-to-metal ratio, or switch to a more stable catalyst system.

V. Conclusion

This compound is a highly valuable and versatile building block for synthetic chemists. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward construction of complex biaryl systems. The strategically incorporated 2,3-difluorobenzyl ether moiety provides a powerful tool for modulating the physicochemical and pharmacological properties of target molecules, making this reagent particularly attractive for applications in drug discovery and materials science. By understanding the principles behind the reaction mechanisms and carefully optimizing the reaction conditions as detailed in these notes, researchers can effectively harness the full potential of this advanced synthetic intermediate.

References

  • Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Request PDF. Available at: [Link]

  • Zarzeczańska, D., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. Semantic Scholar. Available at: [Link]

  • Llorens, L. Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Xiao, H., et al. (2020). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (2023). Chan–Lam coupling. Wikipedia. Available at: [Link]

  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Sci-Hub. Available at: [Link]

  • Zarzeczańska, D., & Adamczyk-Woźniak, A. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic. Amanote Research. Available at: [Link]

  • Xiao, H., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Al-Rawashdeh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]

  • ResearchGate. (2022). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. Available at: [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. (2022). ScienceDirect. Available at: [Link]

  • Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

  • The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. a. (2014). ResearchGate. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Benzyl Halides. PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. (2010). ResearchGate. Available at: [Link]

  • Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (2021). ResearchGate. Available at: [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. Available at: [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. Request PDF. Available at: [Link]

  • Le, T., et al. (2020). Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors. PubMed. Available at: [Link]

  • Guo, Z., et al. (2005). Atropisomeric property of 1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyluracil. PubMed. Available at: [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. Semantic Scholar. Available at: [Link]

  • Martin, J. C. (2021). Selected Thoughts on Hydrophobicity in Drug Design. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a specialized chemical intermediate designed for the strategic incorporation of the 2,3-difluorobenzyl ether moiety into target molecules. This bifunctional reagent leverages the robust and versatile chemistry of boronic acids, primarily in palladium-catalyzed cross-coupling reactions, while simultaneously introducing a fluorinated motif known to confer desirable pharmacokinetic and pharmacodynamic properties.[1][2] The strategic placement of fluorine atoms can enhance metabolic stability, modulate lipophilicity, and improve receptor binding affinity, making this reagent a valuable building block in modern drug discovery.[3][4] This guide provides an in-depth analysis of its application, detailed experimental protocols for its use in Suzuki-Miyaura cross-coupling, and expert insights into the rationale behind the procedural steps.

Introduction: A Tale of Two Moieties

The utility of this compound in medicinal chemistry stems from the distinct and synergistic functions of its two core components:

  • The Arylboronic Acid: This functional group is a cornerstone of modern synthetic chemistry, renowned for its stability, low toxicity, and versatile reactivity in carbon-carbon bond formation.[5][6] It is the key participant in the Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for constructing biaryl and substituted aryl structures, which are common scaffolds in approved drugs.[7][8]

  • The 2,3-Difluorobenzyl Ether: The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[2] The difluorobenzyl group can:

    • Enhance Metabolic Stability: Fluorine atoms can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]

    • Modulate Lipophilicity: Fluorination often increases lipophilicity, which can improve membrane permeability and oral bioavailability.[3]

    • Improve Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the molecule, leading to more potent interactions with biological targets through modified hydrogen bonding or dipole interactions.[4]

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent.

Physicochemical Properties & Safety

Before use, it is critical to understand the properties and handling requirements of the reagent.

PropertyValue
Chemical Formula C₁₃H₁₁BF₂O₃
Molecular Weight 276.03 g/mol
Appearance Typically an off-white to white solid
Primary Application Suzuki-Miyaura cross-coupling reactions
Storage Store in a cool, dry, well-ventilated place. Keep container sealed.

Safety & Handling: Boronic acids are generally considered stable and have low toxicity.[1] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[9][10] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11] For detailed toxicological information, consult the specific Safety Data Sheet (SDS) from the supplier.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura reaction, which forms a C-C bond between the boronic acid and an aryl or vinyl halide/triflate.[8]

3.1. The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[12] Understanding this mechanism is key to troubleshooting and optimizing the reaction. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[12]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[13]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the Pd(0) catalyst.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition center PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetal->PdII_ArAr RedElim Reductive Elimination RedElim->Pd0 ArAr_out Ar-Ar' RedElim->ArAr_out ArX_in Ar-X ArX_in->OxAdd ArBOH_in Ar'B(OH)₂ + Base ArBOH_in->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle.

3.2. Application Protocol: Synthesis of a Model Biaryl Compound

This protocol provides a general method for coupling this compound with a generic aryl bromide.

Objective: To synthesize 4'-((2,3-Difluorobenzyl)oxy)-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme: (Illustrative scheme: 4-bromobenzonitrile couples with the title boronic acid)

Materials and Reagents:

ReagentAmount (mol eq.)MWQuantity
This compound1.2276.03331 mg
4-Bromobenzonitrile1.0182.02182 mg
PdCl₂(dppf)-CH₂Cl₂ adduct0.03816.6424.5 mg
Potassium Carbonate (K₂CO₃), anhydrous2.5138.21345 mg
1,4-Dioxane, anhydrous--8 mL
Water, degassed--2 mL

Step-by-Step Methodology:

  • Vessel Preparation: To a 25 mL round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 eq, 331 mg), 4-bromobenzonitrile (1.0 eq, 182 mg), and potassium carbonate (2.5 eq, 345 mg).

    • Insight: Using a slight excess (1.1-1.5 eq) of the boronic acid can help drive the reaction to completion, especially if the boronic acid is prone to decomposition (protodeboronation).

  • Catalyst Addition: Add the palladium catalyst, PdCl₂(dppf)-CH₂Cl₂ adduct (0.03 eq, 24.5 mg), to the flask.

    • Insight: The choice of catalyst and ligand is crucial. Dppf is a robust ligand suitable for a wide range of substrates. For more challenging couplings, specialized ligands like those from the Buchwald or Fu groups may be required.

  • Atmosphere Inerting: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality: This degassing step is critical. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle and leading to low or no yield.[12]

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Causality: The biphasic solvent system is common for Suzuki couplings. Dioxane solubilizes the organic components, while the aqueous phase dissolves the inorganic base. The base is essential for activating the boronic acid to form a boronate species, which is more nucleophilic for the transmetalation step.[13]

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously for 4-12 hours.

    • Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 20-30% Ethyl Acetate in Hexanes. The disappearance of the limiting reagent (4-bromobenzonitrile) indicates completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product.

Expected Results & Characterization:

ParameterExpected Outcome
Yield 75-95% (highly dependent on substrate purity and reaction conditions)
Appearance White to off-white solid
¹H NMR Expect characteristic peaks for the aromatic protons, the benzylic CH₂ (~5.1 ppm), and the nitrile group.
Mass Spec (ESI+) Expect to observe the [M+H]⁺ or [M+Na]⁺ ion corresponding to the product's molecular weight (C₂₀H₁₃F₂NO = 333.32).
Synthetic Strategy & Workflow Visualization

The power of this reagent lies in its ability to act as a key building block in a multi-step synthesis. For example, it can be used to construct complex molecules like the RORγt inverse agonists, where a difluorobenzyl ether moiety was found to be crucial for potency.[14][15]

Synthetic_Workflow Start This compound (Building Block A) Step1 Suzuki-Miyaura Coupling (PdCl₂(dppf), K₂CO₃, Dioxane/H₂O) Start->Step1 Partner Aryl Halide Core (Building Block B) Partner->Step1 Intermediate Biaryl Intermediate Step1->Intermediate Step2 Further Functionalization (e.g., amidation, reduction, etc.) Intermediate->Step2 Final Final Bioactive Molecule (e.g., RORγt Modulator Analog) Step2->Final

Caption: General synthetic workflow using the title boronic acid.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous solvents.3. Ineffective base.1. Ensure proper degassing; use fresh catalyst.2. Use freshly distilled or purchased anhydrous solvents.3. Use a stronger base (e.g., Cs₂CO₃) or ensure your base is dry.
Protodeboronation of Boronic Acid 1. Reaction temperature too high.2. Prolonged reaction time.3. Presence of trace acid.1. Lower the reaction temperature.2. Monitor reaction closely and stop once complete.3. Ensure all reagents and glassware are free from acidic impurities.
Homocoupling of Aryl Halide Reaction conditions favoring this side reaction (often ligand-dependent).Screen different palladium catalysts and ligands. Sometimes lowering the catalyst loading can help.
Difficult Purification Residual palladium or tin (if boronic ester from stannane was used).Treat the crude product solution with a palladium scavenger. Ensure column chromatography is performed carefully.
Conclusion

This compound is a highly valuable and strategically designed reagent for drug discovery and medicinal chemistry. Its ability to participate reliably in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of biaryl structures.[16][17] More importantly, it serves as an effective vehicle for introducing the 2,3-difluorobenzyl ether moiety, a pharmacophore known to enhance the biological and pharmacokinetic profiles of drug candidates.[14][15] The protocols and insights provided herein are intended to empower researchers to confidently and effectively utilize this building block in the creation of novel bioactive molecules.

References
  • da Silva, F. C., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1275.

  • Das, S., & Al-Harrasi, A. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2,4-Difluorobenzylamine in Modern Drug Discovery.

  • Kumar, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6619.

  • da Silva, F. C., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate.

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Indispensable Role of 2,6-Difluorobenzyl Bromide in Modern Pharmaceutical Synthesis.

  • Various Authors. (2025). Boronic Acid Compounds as Potential Pharmaceutical Agents. ResearchGate.

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ResearchGate.

  • Gobbi, A., et al. (2020). Discovery of 2,6–difluorobenzyl ether series of phenyl ((R)–3–phenylpyrrolidin–3–yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. ResearchGate.

  • Gobbi, A., et al. (2020). Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(19), 127441.

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling.

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

  • S. G. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(02), 1533–1544.

  • Ertl, P., et al. (2023). Boronic acids used most frequently in the synthesis of bioactive molecules. ResearchGate.

  • Sigma-Aldrich. (2025). Safety Data Sheet - 2,6-Dimethylphenylboronic acid.

  • Val C, et al. (2016). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 21(5), 633.

  • Sigma-Aldrich. (2025). Safety Data Sheet - Phenylboronic acid.

  • Voronkov, A., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Research Results in Pharmacology, 10(2), 117-133.

  • Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction Using (4-(Pyren-1-yl)phenyl)boronic Acid.

  • Fisher Scientific. (2025). Safety Data Sheet - 2,3-Difluorophenylboronic acid.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

  • Miyaura, N., & Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

  • Kumar, D., et al. (2013). Synthesis and Antimicrobial Activity of Some New 2-(3-(4-Aryl)-1-phenyl-1H-pyrazol-4-yl) Chroman-4-ones. Journal of the Korean Chemical Society, 57(4), 488-493.

  • Li, J., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2115-2139.

  • ChemicalBook. (n.d.). Phenylboronic acid - Safety Data Sheet.

  • Lunato, A. J., et al. (1998). Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives. Journal of Medicinal Chemistry, 41(18), 3375-3382.

  • Kitano, H., & Aizawa, M. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers, 6(5), 1354-1376.

  • Voronkov, A., et al. (2024). Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. ResearchGate.

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid.

  • Wang, J., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega, 7(3), 2633-2642.

Sources

Application Notes and Protocols for the Use of Boronic Acids in Continuous Flow Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Boronic Acids and the Shift to Continuous Flow

Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis, lauded for their versatility in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Their prominence in pharmaceuticals, agrochemicals, and materials science is largely due to their role in robust and reliable reactions such as the Suzuki-Miyaura, Chan-Lam, and Petasis couplings.[3][4][5][6][7][8] However, the translation of these powerful reactions to large-scale manufacturing using traditional batch processing can be fraught with challenges, including poor heat and mass transfer, potential for runaway reactions, and difficulties in handling solid reagents and products.[9][10]

Continuous flow chemistry offers a compelling solution to these limitations by conducting reactions in a continuously moving stream within a network of tubes or channels.[9][10] This paradigm shift from batch to flow provides unparalleled control over reaction parameters, leading to enhanced safety, improved product quality, and greater efficiency.[9][10] For reactions involving boronic acids, the benefits are particularly pronounced, enabling the safe use of highly reactive intermediates, minimizing side reactions, and facilitating the handling of slurries that would otherwise complicate batch production.[11][12][13][14][15] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of employing boronic acids in continuous flow synthesis.

Core Advantages of Continuous Flow for Boronic Acid Chemistry

The adoption of continuous flow methodologies for reactions involving boronic acids is driven by a host of tangible benefits that address the inherent challenges of batch processing:

  • Enhanced Safety: The small internal volume of flow reactors dramatically reduces the amount of hazardous material present at any given time. This is particularly crucial when dealing with the synthesis of boronic acids via pyrophoric organolithium intermediates or in highly exothermic coupling reactions.[9] The contained nature of the system also minimizes operator exposure to potent reagents and intermediates.

  • Precise Process Control: Flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time.[9] The high surface-area-to-volume ratio ensures efficient heat exchange, preventing the formation of hot spots and enabling the use of higher temperatures to accelerate reaction rates without compromising safety.[9]

  • Improved Yield and Selectivity: The rapid and efficient mixing in flow reactors minimizes the formation of byproducts, leading to higher yields and cleaner reaction profiles. This precise control over stoichiometry and residence time allows for the optimization of reactions to favor the desired product.

  • Facilitated Handling of Solids: While solids can be a major challenge in flow chemistry, specialized reactor designs and techniques have been developed to handle slurries and precipitates. This is particularly relevant for boronic acid reactions where reagents or products may have limited solubility.[16][17][18][19]

  • Seamless Scalability: Scaling up a continuous flow process is often as simple as running the system for a longer duration ("scaling out") or by using multiple reactors in parallel ("numbering up"). This predictability and ease of scale-up are significant advantages in drug development, where rapid access to larger quantities of material is often required.[9]

  • Integration of Synthesis and Purification: Continuous flow systems can be designed to integrate reaction, workup, and purification steps, creating a streamlined and automated workflow. This can significantly reduce manual handling and overall processing time.

Key Boronic Acid Reactions in Continuous Flow: Protocols and Insights

The versatility of boronic acids is showcased in a variety of powerful chemical transformations. Here, we detail the application of continuous flow to three cornerstone reactions: the Suzuki-Miyaura coupling, the Chan-Lam coupling, and the Petasis reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[6] Its transition to continuous flow has been extensively studied, offering a robust method for the synthesis of biaryls and other conjugated systems.[3][4][20][21]

Causality Behind Experimental Choices: The choice between a homogeneous and heterogeneous catalyst is a critical decision. Homogeneous catalysts often exhibit higher activity but can be challenging to remove from the product stream. Heterogeneous catalysts, such as palladium supported on a solid matrix, are easily retained in a packed-bed reactor, simplifying product purification and allowing for catalyst reuse.[3] The solvent system is chosen to ensure the solubility of all components, with biphasic systems sometimes employed to prevent precipitation and reactor clogging.[3]

Experimental Workflow: Continuous Flow Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_collection Product Collection & Analysis ReagentA Solution A: Aryl Halide Solvent (e.g., THF, Toluene) PumpA Pump A ReagentA->PumpA ReagentB Solution B: Boronic Acid Base (e.g., K3PO4) Solvent (e.g., H2O, EtOH) PumpB Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer Flow Rate A PumpB->Mixer Flow Rate B Reactor Heated Reactor (Coil or Packed-Bed) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Residence Time Collection Product Collection BPR->Collection Analysis Analysis (HPLC, GC-MS) Collection->Analysis

Caption: Workflow for a typical continuous flow Suzuki-Miyaura coupling.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare "Solution A" by dissolving the aryl halide in a suitable organic solvent (e.g., THF, toluene).

    • Prepare "Solution B" by dissolving the boronic acid and the base (e.g., K₃PO₄) in a compatible solvent or solvent mixture (e.g., water/ethanol). Ensure complete dissolution to prevent pump issues.

  • System Setup:

    • Assemble the continuous flow system as depicted in the workflow diagram. A typical setup includes two pumps, a T-mixer, a heated reactor (either a coiled tube or a packed-bed reactor containing a heterogeneous catalyst), and a back-pressure regulator.

    • Prime the pumps and lines with the respective solvents to remove any air bubbles.

  • Reaction Execution:

    • Set the desired temperature for the reactor.

    • Independently pump "Solution A" and "Solution B" into the T-mixer at controlled flow rates. The ratio of the flow rates will determine the stoichiometry of the reaction.

    • The combined stream flows through the heated reactor where the coupling reaction occurs. The residence time is determined by the reactor volume and the total flow rate.

    • The back-pressure regulator ensures a stable flow and can be used to heat solvents above their boiling points.

  • Product Collection and Analysis:

    • Collect the product stream after the back-pressure regulator.

    • Analyze the collected fractions by standard analytical techniques (e.g., HPLC, GC-MS) to determine conversion and yield.

The Chan-Lam C-N/C-O Coupling Reaction

The copper-catalyzed Chan-Lam coupling is a valuable method for the formation of aryl-nitrogen and aryl-oxygen bonds, providing an alternative to palladium-catalyzed methods.[4][5][8] Its adaptation to continuous flow has enabled safer and more efficient synthesis of anilines, phenols, and their derivatives.[22][23]

Causality Behind Experimental Choices: The Chan-Lam reaction often requires an oxidant to regenerate the active copper catalyst. In continuous flow, molecular oxygen can be safely introduced using a "tube-in-tube" reactor, where oxygen permeates through a semi-permeable inner tube into the reaction stream.[22][23] This avoids the need for potentially hazardous chemical oxidants and allows for a truly catalytic process. The choice of base and ligand is crucial for achieving high yields and can also influence the solubility of the copper catalyst.[23][24]

Experimental Workflow: Continuous Flow Chan-Lam Coupling

Chan_Lam_Workflow cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_collection Product Collection & Analysis ReagentA Solution A: Amine/Alcohol Solvent (e.g., DCM) PumpA Pump A ReagentA->PumpA ReagentB Solution B: Boronic Acid Base (e.g., Et3N) Solvent (e.g., DCM) PumpB Pump B ReagentB->PumpB ReagentC Solution C: Cu(OAc)2 Pyridine Solvent (e.g., DCM) PumpC Pump C ReagentC->PumpC Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB->Mixer1 Mixer2 T-Mixer 2 PumpC->Mixer2 Mixer1->Mixer2 Reactor Tube-in-Tube Reactor (O2 Permeation) Mixer2->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (HPLC, GC-MS) Collection->Analysis

Caption: Workflow for a continuous flow Chan-Lam coupling using a tube-in-tube reactor.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare three separate solutions: "Solution A" containing the amine or alcohol, "Solution B" with the boronic acid and a base like triethylamine, and "Solution C" containing the copper catalyst (e.g., Cu(OAc)₂) and a ligand like pyridine.[23] Dichloromethane is a commonly used solvent.[23]

  • System Setup:

    • Assemble the flow system with three pumps leading to two T-mixers in series.

    • The second mixer feeds into a "tube-in-tube" reactor, which is then connected to a back-pressure regulator.

    • The outer tube of the reactor is connected to a source of oxygen or synthetic air.

  • Reaction Execution:

    • Pump the three solutions at the desired flow rates to achieve the correct stoichiometry.

    • The reagents mix and then enter the tube-in-tube reactor.

    • Oxygen permeates through the inner tube, facilitating the oxidative regeneration of the copper catalyst.

    • The reaction mixture continues through the reactor for the required residence time.

  • Product Collection and Analysis:

    • Collect the product stream downstream of the back-pressure regulator.

    • Analyze the product mixture using appropriate analytical techniques to determine the reaction's success.

The Petasis Borono-Mannich (PBM) Reaction

The Petasis reaction is a versatile multicomponent reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.[2][3][7][25] Its application in continuous flow, particularly under photoredox conditions, has opened new avenues for the rapid synthesis of complex amine scaffolds.[1]

Causality Behind Experimental Choices: The use of photoredox catalysis in the continuous flow Petasis reaction allows for the generation of radical intermediates from alkyl boronic acids under mild conditions.[1] Flow chemistry is particularly well-suited for photochemical reactions as the narrow channels of the reactor ensure uniform irradiation of the reaction mixture, overcoming the light penetration issues often encountered in batch reactors.[1]

Experimental Workflow: Continuous Flow Photoredox Petasis Reaction

Petasis_Workflow cluster_prep Reagent Preparation cluster_flow Continuous Flow System cluster_collection Product Collection & Analysis Reagents Stock Solution: Amine, Aldehyde, Boronic Acid, Photocatalyst Solvent (e.g., DMF) Pump Pump Reagents->Pump Reactor Photoreactor (e.g., FEP Tubing wrapped around a light source) Pump->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (HPLC, GC-MS) Collection->Analysis

Caption: Workflow for a continuous flow photoredox Petasis reaction.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution containing the amine, aldehyde, alkyl boronic acid, and a photocatalyst (e.g., an iridium or ruthenium complex) in a suitable solvent like DMF.[1] The solution should be degassed to remove oxygen, which can quench the excited state of the photocatalyst.

  • System Setup:

    • Set up a flow system consisting of a single pump, a photoreactor, and a back-pressure regulator.

    • The photoreactor can be constructed from transparent tubing (e.g., FEP) wrapped around a light source (e.g., a blue LED lamp).[1]

  • Reaction Execution:

    • Pump the degassed stock solution through the photoreactor at a defined flow rate to control the residence (irradiation) time.

    • The light source initiates the photocatalytic cycle, leading to the formation of the desired amine product.

  • Product Collection and Analysis:

    • Collect the product stream after it exits the back-pressure regulator.

    • Analyze the collected samples to determine the yield and purity of the product.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the continuous flow synthesis and application of boronic acids, compiled from various literature sources.

Reaction TypeSubstratesCatalystSolvent(s)Temp. (°C)Residence TimeThroughput/YieldReference(s)
Boronic Acid Synthesis Aryl Bromide, n-BuLi, B(OMe)₃-THF25< 1 s~60 g/h[11][13][14][15]
Suzuki-Miyaura Coupling Aryl Halide, Arylboronic AcidPd/C (heterogeneous)THF/H₂O60-1351-5 minHigh Yields[3][4]
Chan-Lam Coupling N-heterocycle, Phenylboronic AcidCu(OAc)₂DCM402 hGood Yields[22][23]
Petasis Reaction Amine, Aldehyde, Alkylboronic AcidIr photocatalystDMFAmbient~50 min0.2 mmol/h[1]

Troubleshooting Common Issues in Flow

While continuous flow offers many advantages, it is not without its challenges. Proactive troubleshooting is key to successful implementation.

IssuePotential Cause(s)Recommended Solution(s)Reference(s)
Reactor Clogging/Blockage - Precipitation of reagents, products, or byproducts.- Poor solubility of starting materials.- Use of heterogeneous catalysts as fine powders.- Choose a solvent system that ensures homogeneity.- Increase the reaction temperature to improve solubility.- Use a co-solvent to enhance solubility.- Employ specialized reactors designed for handling solids (e.g., spinning disk reactors).- Utilize ionic liquid-forming bases to prevent salt precipitation.[16][17][18][19][26]
Low Conversion/Yield - Insufficient residence time.- Incorrect stoichiometry.- Catalyst deactivation.- Inefficient mixing.- Decrease the flow rate to increase residence time.- Adjust the relative flow rates of the reagent pumps.- For heterogeneous catalysts, ensure proper packing of the reactor bed.- Use a more efficient mixer or increase the flow rate to promote turbulent mixing.
Inconsistent Results - Unstable pump flow rates.- Air bubbles in the system.- Temperature fluctuations.- Use a back-pressure regulator to stabilize flow.- Thoroughly degas solvents and prime the system before starting the reaction.- Ensure the reactor is properly insulated and the temperature controller is functioning correctly.
Safety Concerns - Handling of pyrophoric or highly reactive reagents.- High pressure buildup.- For pyrophoric reagents like organolithiums, use dedicated handling procedures and ensure an inert atmosphere.- Always perform a thorough hazard assessment before scaling up a process.- Regularly check for leaks and ensure all fittings are properly tightened.

Safety Considerations in Continuous Flow

A rigorous approach to safety is paramount when working with continuous flow systems, especially when hazardous materials are involved.

  • Hazard Assessment: Before any new process is initiated, a thorough hazard assessment should be conducted to identify potential risks, including thermal hazards, pressure buildup, and chemical reactivity.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coats, and gloves. For particularly hazardous reagents, specialized PPE may be required.

  • System Integrity: Regularly inspect the flow reactor system for leaks, especially at fittings and connections. Ensure that the materials of construction are compatible with the chemicals being used.

  • Pressure Management: Use a back-pressure regulator to control the system pressure and prevent over-pressurization. It is also advisable to have a pressure relief system in place as a secondary safety measure.

  • Handling of Hazardous Reagents: When using pyrophoric reagents like organolithiums, all transfers should be performed under an inert atmosphere using syringe or cannula techniques.[12] All glassware and solvents must be rigorously dried.

  • Emergency Procedures: Ensure that all personnel are aware of the emergency shutdown procedures for the flow system. Have appropriate fire extinguishers and spill kits readily available.

Future Outlook

The application of boronic acids in continuous flow synthesis is a rapidly evolving field. Future developments are likely to focus on the integration of artificial intelligence and machine learning for automated reaction optimization and discovery.[26] The development of more robust and versatile heterogeneous catalysts will further simplify product purification and enhance the sustainability of these processes. As the pharmaceutical and fine chemical industries continue to embrace the principles of green chemistry and process intensification, the use of boronic acids in continuous flow is set to become an even more integral part of modern chemical manufacturing.[3][10]

References

  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630–3633. [Link]

  • Che, C., & Li, H. (2023). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Molecules, 28(14), 5488. [Link]

  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters, 18(15), 3630-3. [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]

  • Vapourtec. (2022). A continuous-flow protocol for photoredox-catalyzed multicomponent Petasis reaction. [Link]

  • Hafner, A., Meisenbach, M., & Sedelmeier, J. (2016). Flow Chemistry on Multigram Scale: Continuous Synthesis of Boronic Acids within 1 s. Organic Letters. [Link]

  • Deadman, B. J., Battilocchio, C., Baumann, M., & Ley, S. V. (2016). Catalytic Chan–Lam coupling using a 'tube-in-tube' reactor to deliver molecular oxygen as an oxidant. Beilstein Journal of Organic Chemistry, 12, 1538–1546. [Link]

  • ResearchGate. (n.d.). Optimisation of the Chan-Lam reaction in continuous flow. [Link]

  • Lab Unlimited. (n.d.). 7 Things to Keep in Mind When Adopting Flow Chemistry. [Link]

  • Gutmann, B., & Kappe, C. O. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 2–20. [Link]

  • Ouchi, A. (2019). Continuous-Flow Suzuki-Miyaura and Mizoroki-Heck Reactions under Microwave Heating Conditions. The Chemical Record, 19(1), 3–14. [Link]

  • Microchannel Reactors. (2021). Reactions involving solids in continuous flow chemistry. [Link]

  • Felpin, F.-X., & Ouali, A. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 149. [Link]

  • ResearchGate. (n.d.). Procedure for the Continuous-Flow Suzuki–Miyaura Coupling Reaction over an Extended Time. [Link]

  • Murray, D. G., & Smith, C. D. (2021). Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development, 25(1), 2–20. [Link]

  • ResearchGate. (n.d.). Solving the Clogging Problem: Precipitate-Forming Reactions in Flow. [Link]

  • ResearchGate. (n.d.). (PDF) Photoredox-Catalyzed Multicomponent Petasis Reaction in Batch and Continuous Flow with Alkyl Boronic Acids. [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]

  • University of California, San Diego. (2023). General Chemical Safety Guidelines. [Link]

  • Schaus, S. E., Lou, S., & Gonzalez-Bobes, F. (2011). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 133(33), 12934–12937. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for Suzuki−Miyaura Coupling Reactions: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Wikipedia. (n.d.). Chan–Lam coupling. [Link]

  • Senieer. (n.d.). New Technology | Quality Considerations Using Continuous Flow Chemistry In API Manufacturing. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Gutmann, B., & Kappe, C. O. (2017). Overcoming solid handling issues in continuous flow substitution reactions through ionic liquid formation. The Journal of Organic Chemistry, 82(1), 394–403. [Link]

  • Nalli, M., & Pyne, S. G. (2018). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Molecules, 23(8), 2008. [Link]

  • Murray, D. G., & Smith, C. D. (2021). Continuous Flow Chemistry with Solids: A Review. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Petasis Reaction. [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

Sources

Application Notes & Protocols: Derivatization of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Scaffolding for Next-Generation Agrochemicals

In the relentless pursuit of novel, effective, and environmentally conscious agrochemicals, the strategic selection of molecular building blocks is paramount.[1][2] The journey from a hit compound to a marketable product is often dictated by the ability to rapidly synthesize and screen a diverse library of analogues. This process, known as the Design-Make-Test-Analyze (DMTA) cycle, is central to modern agrochemical discovery. Arylboronic acids are invaluable reagents in this cycle due to their stability, functional group tolerance, and versatile reactivity in cross-coupling reactions.[1]

This document provides a detailed guide to the derivatization of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid , a scaffold of significant interest for agrochemical research. This particular building block combines two key structural motifs whose individual contributions are well-documented:

  • The Boronic Acid Moiety: Boron-containing compounds (BCCs) are increasingly recognized for their potential in agriculture. Boron is an essential micronutrient for plants, involved in cell wall integrity, and certain boron-containing molecules, like benzoxaboroles, have been classified as a distinct class of fungicides by the Fungicide Resistance Action Committee (FRAC).[1][3] Phenylboronic acid and its derivatives have demonstrated direct antifungal activities.[3][4]

  • The Difluorobenzyl Ether Moiety: The incorporation of fluorine into active ingredients is a proven strategy in agrochemical design.[5][6] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's physicochemical properties.[7][8] These changes can lead to enhanced biological efficacy, increased metabolic stability, and improved transport to the target site.[5][7] The 2,3-difluoro substitution pattern on the benzyl ring offers a specific electronic and conformational profile for targeted optimization.

By leveraging this compound, researchers can systematically explore chemical space, generating novel biaryl, aryl-amine, and aryl-ether structures. These new chemical entities are prime candidates for screening as fungicides, herbicides, and insecticides.

Core Derivatization Strategies

The primary utility of this compound lies in its application as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The two most powerful and widely adopted methods for this purpose are the Suzuki-Miyaura C-C bond formation and the Chan-Lam C-N/C-O bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling is the preeminent method for constructing C(sp²)–C(sp²) bonds, forming the biaryl core found in countless pharmaceuticals and agrochemicals.[9] The reaction couples the boronic acid with an aryl (or vinyl) halide or triflate, catalyzed by a palladium complex.[10]

Rationale for Experimental Choices
  • Catalyst: A palladium(0) species is the active catalyst. While various precursors can be used, Pd(PPh₃)₄ is a reliable choice for general screening as it is air-stable and commercially available. For more challenging couplings (e.g., with aryl chlorides), catalyst systems using more electron-rich and bulky phosphine ligands like SPhos or XPhos may be necessary to facilitate the oxidative addition step.

  • Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10] Sodium carbonate (Na₂CO₃) is a moderately strong inorganic base that is effective and cost-efficient for a wide range of substrates. Potassium phosphate (K₃PO₄) is a stronger base often used for less reactive coupling partners.

  • Solvent System: A mixture of an organic solvent and water is typical. The organic solvent (e.g., Dioxane, Toluene, or DME) dissolves the organic reagents, while the aqueous phase dissolves the inorganic base. This biphasic system efficiently brings all components into contact for the reaction to proceed.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification prep Combine Boronic Acid, Aryl Halide, Base, and Solvent in Flask degas Degas Mixture (Argon sparging or Freeze-Pump-Thaw) prep->degas add_pd Add Pd Catalyst (e.g., Pd(PPh3)4) degas->add_pd heat Heat to Reaction Temperature (e.g., 80-100 °C) under Inert Atmosphere add_pd->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Cool to RT Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl halide (e.g., 4-bromopyridine, 1.1 eq.), and sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a 4:1 mixture of Dioxane and Water (e.g., 5 mL for a 0.2 mmol scale reaction).

  • Degassing: Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Example Coupling Partners
Aryl Halide PartnerCatalyst SystemBaseExpected Product ClassPotential Application
4-BromopyridinePd(PPh₃)₄ / SPhosNa₂CO₃ / K₃PO₄Phenyl-pyridine derivativesFungicides, Herbicides
2-Chloro-5-iodothiazolePd(dppf)Cl₂K₂CO₃Phenyl-thiazole derivativesInsecticides, Fungicides
Methyl 4-bromobenzoatePd(OAc)₂ / PPh₃K₂CO₃Biphenyl carboxylatesPlant Growth Regulators
1-Bromo-3,5-difluorobenzenePd(PPh₃)₄Cs₂CO₃Fluorinated terphenylsAdvanced Material Intermediates

Protocol 2: Chan-Lam Coupling for C-N and C-O Bond Formation

The Chan-Lam coupling provides a powerful, complementary method to palladium-catalyzed reactions, enabling the formation of aryl-nitrogen and aryl-oxygen bonds.[11] It utilizes a copper catalyst to couple the boronic acid with amines, amides, phenols, or alcohols, often under milder, aerobic conditions.[11] This is particularly advantageous for introducing nitrogen-containing heterocycles, a common feature in successful agrochemicals.

Rationale for Experimental Choices
  • Catalyst: Copper(II) acetate (Cu(OAc)₂) is a simple, inexpensive, and effective catalyst for Chan-Lam couplings.[11] The active catalytic species is generated in situ.

  • Oxidant: Unlike the Suzuki-Miyaura reaction, the Chan-Lam coupling is an oxidative process. Often, ambient air (O₂) is sufficient to act as the terminal oxidant to regenerate the active copper species in the catalytic cycle.

  • Base/Ligand: A base is often required. Pyridine can serve as both a weak base and a ligand to stabilize the copper intermediates. For less nucleophilic amines, a stronger, non-nucleophilic base like cesium carbonate may be beneficial.

  • Solvent: Dichloromethane (DCM) or Methanol are common solvents. The choice depends on the solubility of the coupling partners. Molecular sieves are sometimes added to remove water, which can hydrolyze the boronic acid.

Workflow Diagram: Chan-Lam Amination

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Boronic Acid, Amine/Alcohol, Cu(OAc)2, and Base (e.g., Pyridine) in an open flask add_solvent Add Solvent (e.g., DCM or MeOH) prep->add_solvent stir Stir vigorously at Room Temperature (Open to Air) add_solvent->stir monitor Monitor Progress (TLC or LC-MS) stir->monitor filter Filter through Celite to remove copper salts monitor->filter concentrate Concentrate the filtrate filter->concentrate purify Purify residue by Column Chromatography concentrate->purify

Caption: General workflow for Chan-Lam C-N/C-O coupling.

Detailed Step-by-Step Protocol (for Amination)
  • Reagent Preparation: To a round-bottom flask open to the air, add this compound (1.2 eq.), the amine or N-heterocycle (e.g., imidazole, 1.0 eq.), and Copper(II) acetate (Cu(OAc)₂, 1.1 eq.).

  • Solvent and Base Addition: Add Dichloromethane (DCM, e.g., 10 mL for a 0.5 mmol scale reaction) followed by Pyridine (2.0 eq.).

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction mixture typically turns from blue to green. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed (typically 12-24 hours), dilute the reaction mixture with DCM and filter it through a pad of Celite to remove the insoluble copper salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Data Presentation: Example Coupling Partners
Nucleophile PartnerCatalystBase / AdditiveExpected Product ClassPotential Application
ImidazoleCu(OAc)₂PyridineN-Aryl ImidazolesFungicides (Azole class)
MorpholineCu(OAc)₂Cs₂CO₃N-Aryl MorpholinesHerbicides, Fungicides
4-MethoxyphenolCu(OAc)₂PyridineDiaryl EthersHerbicides
Pyrrolidin-2-oneCuIDMAPN-Aryl AmidesBroad-spectrum bioactivity

Troubleshooting and Self-Validation

A robust protocol is a self-validating one. If reactions are failing or giving low yields, consider the following:

  • Low Yield in Suzuki Coupling:

    • Problem: Incomplete reaction. Solution: The catalyst may be deactivated. Ensure thorough degassing. Try a more robust ligand (e.g., SPhos) or a stronger base (K₃PO₄).

    • Problem: Protodeboronation (boronic acid is replaced by -H). Solution: This indicates the boronic acid is unstable under the reaction conditions. Use anhydrous solvents, ensure the base is added last after degassing, or consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to coupling.[12]

  • Low Yield in Chan-Lam Coupling:

    • Problem: Starting materials remain. Solution: The amine/alcohol may be too weakly nucleophilic. Try heating the reaction (e.g., to 50 °C). A stronger base or a different copper source (e.g., CuI) may be required.

    • Problem: Formation of homocoupled biaryl (from the boronic acid). Solution: This side reaction can compete. Try adding the boronic acid slowly to the reaction mixture containing the other components to keep its instantaneous concentration low.

Conclusion

This compound is a strategically designed building block for modern agrochemical discovery. Its derivatization via robust and versatile methods like the Suzuki-Miyaura and Chan-Lam couplings allows for the efficient generation of diverse molecular libraries. The protocols outlined here provide a solid foundation for researchers to synthesize novel compounds bearing the promising difluorobenzyl ether motif, accelerating the discovery of next-generation crop protection agents.

References

  • Z. Li, et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Molecules, 29(15), 3532. Available at: [Link]

  • Z. Li, et al. (2024). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. PubMed. Available at: [Link]

  • Y. Zhang, et al. (2023). Exploring boron applications in modern agriculture: Antifungal activities and mechanisms of phenylboronic acid derivatives. Pest Management Science, 79(7), 2314-2325. Available at: [Link]

  • Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. ChemBioChem, 5(5), 570-589. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Impact of Fluorine in Agrochemicals: Insights from Intermediates. Available at: [Link]

  • L. Wang, et al. (2024). Boronic acid derivatives inhibit Candida albicans growth by compromising energy metabolism. Journal of Advanced Research. Available at: [Link]

  • V. G. S. M. shameless, et al. (2021). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. ACS Symposium Series. Available at: [Link]

  • Semantic Scholar. (2022). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Available at: [Link]

  • P. Jeschke. (2024). Recent developments in fluorine-containing pesticides. ResearchGate. Available at: [Link]

  • M. F. R. Pereira, et al. (2021). The Lethal and Sub-Lethal Effects of Fluorinated and Copper-Based Pesticides—A Review. International Journal of Molecular Sciences, 22(19), 10599. Available at: [Link]

  • Organic Chemistry Portal. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters. Available at: [Link]

  • Y. Wang, et al. (2024). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 15(1), 875. Available at: [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. Available at: [Link]

  • PubChem. Diflubenzuron. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Y. Wang, et al. (2023). Overcoming Limitations in Chan-Lam Amination with Alkylboronic Esters via Aminyl Radical Substitution. ChemRxiv. Available at: [Link]

  • Semantic Scholar. (2024). Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Available at: [Link]

  • Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Available at: [Link]

  • Maureen Reilly, Scott Rychnovsky lab. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Google Patents. (2022). WO 2022/118019 A1.

Sources

Application Notes and Protocols: The Use of Difluorinated Boronic Acids as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Boronic acids have emerged as a pivotal class of enzyme inhibitors, highlighted by the clinical success of drugs like Bortezomib.[1][2][3][4] The strategic incorporation of fluorine atoms, particularly geminal difluorination adjacent to the boronic acid moiety, offers a powerful tool to modulate the inhibitor's physicochemical and pharmacological properties. This guide provides an in-depth exploration of difluorinated boronic acids, detailing their mechanism of action, the rationale for their use, and comprehensive protocols for their evaluation as enzyme inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold.

Introduction: The Rationale for Difluorinated Boronic Acids

The boron atom, being electron-deficient, possesses a unique ability to form reversible covalent bonds with nucleophilic residues in an enzyme's active site, such as the hydroxyl group of serine or threonine.[5][6] This interaction mimics the tetrahedral transition state of substrate hydrolysis, making boronic acids potent transition-state analog inhibitors.[4][7]

The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[5] Specifically, difluorination offers several distinct advantages:

  • Modulation of Lewis Acidity: The highly electronegative fluorine atoms exert a strong electron-withdrawing effect, which increases the Lewis acidity of the adjacent boron atom.[8] This can lead to a stronger and more stable interaction with the target enzyme's nucleophile, potentially resulting in enhanced potency.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to oxidative metabolism and increasing its in vivo half-life.[9]

  • Improved Binding and Selectivity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within the enzyme's active site, which can fine-tune binding affinity and selectivity.[5][10]

  • pKa Modulation: Fluorination lowers the pKa of the boronic acid, increasing the population of the more reactive trigonal form at physiological pH.

The Covalent-Reversible Mechanism of Action

Difluorinated boronic acids typically function as reversible covalent inhibitors. The empty p-orbital of the boron atom acts as an electrophile, readily accepting a lone pair of electrons from a nucleophilic amino acid residue (e.g., Serine, Threonine) in the enzyme's catalytic center. This forms a stable, yet reversible, tetrahedral boronate adduct, effectively locking the enzyme in an inactive state.

G cluster_0 Enzyme Active Site Enzyme Enzyme + Ser-OH (Active Nucleophile) Complex Tetrahedral Boronate Adduct (Reversible Covalent Complex) Enzyme->Complex Nucleophilic Attack Inhibitor Difluorinated Boronic Acid R-CF2-B(OH)2 Inhibitor->Complex Binding caption Mechanism of Reversible Covalent Inhibition.

Figure 1. Mechanism of Reversible Covalent Inhibition.

Application Note: Screening and Characterization of Inhibitors

Objective

To establish a robust methodology for the initial screening and determination of the inhibitory potency (IC₅₀) of novel difluorinated boronic acid compounds against a target enzyme, using a serine protease as a model system.

Causality Behind Experimental Design

Boronic acids, especially potent ones, can exhibit time-dependent inhibition.[11] This means the enzyme-inhibitor complex does not form instantaneously. Therefore, a pre-incubation step is critical. Pre-incubating the enzyme and inhibitor allows the covalent binding equilibrium to be reached before the addition of the substrate. Omitting this step can lead to an underestimation of the inhibitor's true potency. We utilize a fluorogenic substrate, as fluorescence-based assays offer high sensitivity suitable for high-throughput screening.[11][12]

Protocol 1: General Fluorometric Enzyme Inhibition Assay

This protocol is designed for determining the rate of inhibition in a 96-well plate format.

1. Materials and Reagents:

Reagent/MaterialExample SpecificationPurpose
Target EnzymeRecombinant Human Neutrophil ElastaseBiological target
Assay Buffer50 mM Tris-HCl, pH 7.4, 150 mM NaClMaintain optimal pH and ionic strength
Difluorinated Boronic AcidTest Compound Stock (e.g., 10 mM in DMSO)Inhibitor
Fluorogenic SubstrateMeO-Suc-Ala-Ala-Pro-Val-AMC (10 mM in DMSO)Reporter of enzyme activity
96-well MicroplateBlack, flat-bottom, non-binding surfaceAssay vessel
Fluorescence Plate ReaderEx/Em = 380/460 nmSignal detection

2. Step-by-Step Methodology:

  • Prepare Inhibitor Dilutions:

    • Create a serial dilution series of the difluorinated boronic acid inhibitor in Assay Buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Include a "no inhibitor" control (Assay Buffer with equivalent DMSO concentration) and a "no enzyme" control (Assay Buffer only).

  • Enzyme Preparation:

    • Dilute the target enzyme to a working concentration (e.g., 2X final concentration) in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Pre-incubation (Critical Step):

    • Add 50 µL of each inhibitor dilution (or control) to the wells of the 96-well plate.

    • Add 50 µL of the 2X enzyme solution to each well (except the "no enzyme" control).

    • Mix gently by agitation.

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes). This allows the enzyme and inhibitor to reach binding equilibrium.

  • Initiate the Enzymatic Reaction:

    • Prepare a 2X working solution of the fluorogenic substrate in Assay Buffer.

    • Add 100 µL of the 2X substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes in kinetic mode.

3. Data Analysis: Determination of IC₅₀

  • Calculate Reaction Rates: For each inhibitor concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the RFU vs. time plot.

  • Normalize Data: Express the reaction rates as a percentage of the "no inhibitor" control (100% activity).

  • Generate Dose-Response Curve: Plot the percent activity against the logarithm of the inhibitor concentration.

  • Calculate IC₅₀: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the curve and determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Example IC₅₀ Data for a Difluorinated Boronic Acid (DFBA-1)

TargetIC₅₀ (nM)Selectivity vs. Target A
Target A (Serine Protease)15.2-
Off-Target B (Cysteine Protease)> 10,000> 650-fold

Application Note: Elucidating the Mechanism of Inhibition

Objective

To determine if a difluorinated boronic acid inhibitor exhibits time-dependent inhibition and to confirm the reversibility of the covalent bond, which are hallmark characteristics of this inhibitor class.

Protocol 2: Assay for Time-Dependent Inhibition

This protocol assesses whether the degree of inhibition increases with the length of pre-incubation time.

  • Experimental Setup:

    • Prepare multiple sets of reactions as described in Protocol 1, using a single, partially-inhibitory concentration of the compound (e.g., at its IC₅₀ or 2x IC₅₀).

    • Vary the pre-incubation time for each set (e.g., 0, 5, 15, 30, and 60 minutes) before adding the substrate.

  • Data Acquisition and Analysis:

    • Initiate the reactions and measure the kinetic rates as before.

    • Plot the observed reaction rate against the pre-incubation time. A progressive decrease in reaction rate with longer pre-incubation times is indicative of slow-binding or time-dependent inhibition.

G cluster_workflow Inhibitor Characterization Workflow Start Primary Screen (Protocol 1) IC50 Determine IC50 (Dose-Response) Start->IC50 TimeDep Time-Dependency? (Protocol 2) IC50->TimeDep Reversible Reversibility Study (Dialysis/Dilution) TimeDep->Reversible Yes Fast Fast, Reversible Inhibitor TimeDep->Fast No Mechanism Mechanism Confirmed: Slow, Reversible Inhibitor Reversible->Mechanism Yes caption Workflow for Characterizing Boronic Acid Inhibitors.

Figure 2. Workflow for Characterizing Boronic Acid Inhibitors.
Protocol 3: Assessing Reversibility by Rapid Dilution

This experiment validates that the inhibitor can dissociate from the enzyme, restoring its activity.

  • Form the Enzyme-Inhibitor Complex:

    • Incubate the target enzyme with a high concentration of the inhibitor (e.g., 10-20x the IC₅₀) for a sufficient time (e.g., 60 minutes) to ensure maximal complex formation.

    • Prepare a parallel control sample with enzyme and vehicle (DMSO) only.

  • Rapid Dilution:

    • Rapidly dilute both the enzyme-inhibitor complex and the control enzyme sample 100-fold or more into pre-warmed assay buffer containing the fluorogenic substrate.

    • This large dilution significantly lowers the free inhibitor concentration, shifting the equilibrium towards dissociation.

  • Measure Activity Recovery:

    • Immediately monitor the fluorescence signal over time.

    • If the inhibitor is reversible, the activity of the enzyme-inhibitor sample will gradually increase over time as the inhibitor dissociates, eventually approaching the activity of the control sample. An irreversible inhibitor would show no recovery of activity.

Considerations for Synthesis and Handling

While powerful, difluorinated boronic acids require careful handling.

  • Stability: Boronic acids can be susceptible to oxidation.[13] Furthermore, they can undergo dehydration to form cyclic trimers known as boroxines, which can complicate accurate quantification.[14] It is recommended to store them as solids under inert gas and to prepare fresh solutions for assays.

  • Protected Forms: For improved stability during synthesis and storage, boronic acids can be converted to more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or pinacol esters.[14][15] These protecting groups can be removed under specific conditions to release the active boronic acid in situ.[15]

Conclusion

Difluorinated boronic acids represent a highly promising class of enzyme inhibitors, offering a unique combination of a covalent-reversible mechanism with tunable physicochemical properties. The fluorine substituents enhance the intrinsic reactivity of the boronic acid warhead while simultaneously improving drug-like characteristics such as metabolic stability. The protocols outlined in this guide provide a robust framework for researchers to screen, characterize, and validate these compounds, paving the way for the development of next-generation therapeutics.

References

  • Vertex AI Search. (2025). Boronic Acids in Medicinal Chemistry: A Focus on Fluorinated Derivatives.
  • Reaction Biology. Protease Assay Services.
  • Antibodies Incorporated. Serine Proteases.
  • PubMed. (2009). Enzyme Assays With Boronic Acid Appended Bipyridinium Salts.
  • PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress.
  • PMC - NIH. Recent developments in the medicinal chemistry of single boron atom-containing compounds.
  • AWS. Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information.
  • Chemical Science (RSC Publishing). Synthesis of 18F-difluoromethylarenes using aryl boronic acids, ethyl bromofluoroacetate and [18F]fluoride.
  • MyBioSource. Serine Protease assay kit.
  • JACS Au. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds.
  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • NCBI - NIH. (2012). Protease Assays - Assay Guidance Manual.
  • PMC - PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
  • Semantic Scholar. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.
  • NIH. Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase.
  • SpringerLink. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents.
  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases.
  • ResearchGate. (2025). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages.
  • NIH. Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling.
  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • ResearchGate. (2025). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress.
  • Research and Reviews. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations.
  • MDPI. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry.
  • PubMed. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase.
  • Chem-Station Int. Ed. (2016). Protecting Groups for Boronic Acids.
  • NIH. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • ScienceDaily. (2024). Chemists produce new-to-nature enzyme containing boron.
  • PubMed - NIH. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • ChemRxiv. Boron Catalysis in a Designer Enzyme.
  • bioRxiv. (2025). Covalent Binding of Boronic Acid-Based Inhibitor GSK4394835A to Phosphodiesterase 3B, a Drug Target for Cardiovascular Disease.

Sources

Application Notes and Protocols: (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Arylboronic Acids in Catalysis

Organoboron compounds, particularly arylboronic acids, have transitioned from being niche reagents to indispensable tools in modern organic synthesis.[1][2] While renowned for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, a growing body of research highlights their utility as potent organocatalysts.[1][3][4] Arylboronic acids are generally stable, have low toxicity, and can be fine-tuned electronically and sterically, making them attractive alternatives to metal-based catalysts in line with the principles of green chemistry.[1]

(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is a representative example of an electronically modified arylboronic acid. The presence of the electron-withdrawing 2,3-difluorobenzyl group is anticipated to enhance the Lewis acidity of the boron center, potentially leading to increased catalytic activity in various transformations. This guide provides an in-depth look at the expected catalytic applications of this compound, complete with detailed protocols based on established methodologies for analogous arylboronic acid catalysts.

Catalytic Applications and Mechanistic Insights

This compound is poised to be an effective catalyst in several key organic transformations, primarily those involving the activation of carbonyl groups and dehydrative condensations.

Dehydrative Amide Bond Formation

The synthesis of amides is a cornerstone of pharmaceutical and materials chemistry.[5] Traditional methods often rely on stoichiometric coupling reagents that generate significant waste.[5] Arylboronic acids have emerged as efficient catalysts for the direct dehydrative condensation of carboxylic acids and amines, offering a greener and more atom-economical approach.[5][6][7][8]

Mechanism of Action: The catalytic cycle, as supported by theoretical calculations, involves the formation of a key acyloxyboronic acid intermediate (a mixed anhydride) from the carboxylic acid and the boronic acid catalyst.[6][8] This intermediate is more susceptible to nucleophilic attack by the amine than the free carboxylic acid. The removal of water is crucial to drive the equilibrium towards the formation of the amide product.[6][8] The rate-determining step is often the cleavage of the C-O bond in the tetracoordinate acyl boronate intermediate.[6]

Amide_Bond_Formation_Mechanism R-COOH Carboxylic Acid Acyloxyboronic_acid Acyloxyboronic acid (Mixed Anhydride) R-COOH->Acyloxyboronic_acid + ArB(OH)2 ArB(OH)2 This compound Acyloxyboronic_acid->R-COOH - ArB(OH)2 Tetrahedral_intermediate Tetrahedral Intermediate Acyloxyboronic_acid->Tetrahedral_intermediate + R'-NH2 H2O Water Acyloxyboronic_acid->H2O - H2O Amine R'-NH2 Amide Amide Product Tetrahedral_intermediate->Amide - ArB(OH)2 Amide->Tetrahedral_intermediate

Caption: General mechanism for arylboronic acid-catalyzed amide bond formation.

Experimental Protocol: General Procedure for Dehydrative Amidation

This protocol is a representative procedure and may require optimization for specific substrates.

Materials:

  • Carboxylic acid (1.0 mmol)

  • Amine (1.1 mmol)

  • This compound (5-10 mol%, 0.05-0.10 mmol)

  • Anhydrous toluene (5 mL)

  • Molecular sieves (4 Å, activated, 200 mg)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, this compound, and activated molecular sieves.

  • Add anhydrous toluene via syringe.

  • Add the amine to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the molecular sieves, washing the sieves with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Data Presentation: Representative Amidation Reactions

The following table illustrates the expected performance of an arylboronic acid catalyst in dehydrative amidation, based on literature data for analogous catalysts.[5][7]

EntryCarboxylic AcidAmineCatalyst Loading (mol%)Yield (%)
1Benzoic acidBenzylamine5>90
2Phenylacetic acidAniline10~85
3Adipic acidMorpholine5>95
4IbuprofenBenzylamine5~92[5]
Carbonyl Condensation Reactions

Arylboronic acids are effective Lewis acid catalysts for a variety of carbonyl condensation reactions, including the formation of imines, enamines, and α,β-unsaturated carbonyl compounds.[1][9] These reactions are fundamental in the synthesis of numerous organic intermediates. The Lewis acidic boron center activates the carbonyl group, facilitating nucleophilic attack.

Experimental Protocol: General Procedure for Imine Synthesis

Materials:

  • Aldehyde or Ketone (1.0 mmol)

  • Primary Amine (1.0 mmol)

  • This compound (2 mol%)

  • Anhydrous dichloromethane (DCM) or toluene (5 mL)

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and the primary amine in the chosen anhydrous solvent.

  • Add this compound to the solution.

  • Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction by TLC.

  • Upon completion, add anhydrous magnesium sulfate to the reaction mixture to remove the water formed.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude imine, which can be used in subsequent steps or purified by distillation or chromatography if necessary.

Experimental_Workflow_Imine_Synthesis Start Start: Combine Reactants and Catalyst Reaction Stir at Room Temperature (2-8 hours) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Add Anhydrous MgSO4 Monitoring->Workup If complete Purification Filter and Concentrate Workup->Purification Product Crude Imine Product Purification->Product

Caption: Workflow for arylboronic acid-catalyzed imine synthesis.

Trustworthiness and Self-Validation

The protocols described are based on well-established and widely published methodologies for arylboronic acid catalysis.[1][5][6][7] To ensure reproducibility and validate the results, the following steps are recommended:

  • Control Experiments: Run the reactions in the absence of the boronic acid catalyst to confirm its essential role.

  • Catalyst Loading Optimization: Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to determine the optimal concentration for a specific transformation.

  • Spectroscopic Analysis: Confirm the identity and purity of the synthesized products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound represents a modern class of organocatalysts with significant potential in synthetic organic chemistry. Its electron-deficient nature suggests it will be a highly effective catalyst for dehydrative amidations and various carbonyl condensation reactions. The protocols provided herein serve as a robust starting point for researchers looking to leverage the benefits of boronic acid catalysis, leading to more efficient, milder, and environmentally benign synthetic routes.

References

  • Title: Emergent Organoboron Acid Catalysts Source: PMC - NIH URL: [Link]

  • Title: Aryl Borane as a Catalyst for Dehydrative Amide Synthesis Source: ACS Publications URL: [Link]

  • Title: The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls Source: RSC Publishing URL: [Link]

  • Title: Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines | Request PDF Source: ResearchGate URL: [Link]

  • Title: Mechanistic insights into boron-catalysed direct amidation reactions Source: PMC - NIH URL: [Link]

  • Title: Aldehyde and ketone condensation reactions catalyzed by boric acid Source: ACS Publications URL: [Link]

  • Title: Boronic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Amide Synthesis via Aminocarbonylation of Arylboronic Acids with Nitroarenes | Request PDF Source: ResearchGate URL: [Link]

  • Title: Cas Number 1256355-76-6|this compound Source: Molecularinfo URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: PMC - NIH URL: [Link]

  • Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: PMC - NIH URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - PubMed Central URL: [Link]

  • Title: (3-((4-Fluorobenzyl)oxy)phenyl)boronic acid Source: MySkinRecipes URL: [Link]

  • Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid Source: PubChem - NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of coupling substituted phenylboronic acids. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them, ensuring your success in synthesizing target molecules.

Frequently Asked Questions (FAQs)

Here we address some of the common initial queries regarding the Suzuki-Miyaura coupling reaction.

Q1: What is the fundamental mechanism of the Suzuki-Miyaura coupling?

A1: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid) and an organic halide or triflate.[1] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (Ar-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step requires activation of the boronic acid by a base.[2]

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Q2: My boronic acid seems to be degrading before the reaction is complete. What is happening and how can I prevent it?

A2: Phenylboronic acids, especially those with electron-deficient or certain heterocyclic substituents, can be susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohol) to give the corresponding arene.[3] This consumes your starting material and reduces the yield. To mitigate this, you can:

  • Use anhydrous solvents and reagents: Minimize the presence of water.

  • Employ boronic esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable and less prone to protodeboronation.[3][4]

  • Choose the right base: A weaker base like KF or K₃PO₄ can be less aggressive than strong hydroxides.[2][5]

Q3: I see a significant amount of a symmetrical biaryl in my crude product. What is this and how do I avoid it?

A3: This side product is likely the result of homocoupling of your phenylboronic acid. This occurs when two molecules of the boronic acid couple with each other.[4] It is often promoted by the presence of Pd(II) species in the reaction mixture, which can be caused by an incomplete reduction of the Pd(II) precatalyst or by the presence of oxygen.[4][6] To suppress homocoupling:

  • Thoroughly degas your reaction mixture: Use techniques like nitrogen or argon sparging to remove dissolved oxygen.[6]

  • Use a Pd(0) source directly: While often less stable, using a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes be beneficial.

  • Add a mild reducing agent: A small amount of a reducing agent can help maintain the palladium in its active Pd(0) state.[6]

In-Depth Troubleshooting Guides

Problem 1: Low or No Yield

A common frustration is a reaction that yields little to no desired product. This can be due to a variety of factors related to the specific substrates and reaction conditions.

When working with ortho-substituted or otherwise bulky phenylboronic acids, steric hindrance can significantly slow down the transmetalation and reductive elimination steps.[7]

Troubleshooting Steps:

  • Ligand Selection is Crucial: For sterically demanding couplings, bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[5] These ligands facilitate the formation of a reactive monoligated palladium species and accelerate the reductive elimination step.

    Ligand NameStructureKey Features & When to Use
    SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylExcellent for sterically hindered and electron-rich aryl chlorides.
    XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly effective for a broad range of challenging couplings, including those with hindered boronic acids.
    Buchwald Ligands (e.g., RuPhos, DavePhos) Various biaryl phosphinesA family of ligands with varying steric and electronic properties to screen for optimal performance.
  • Choice of Base and Solvent: A stronger base may be required to activate the hindered boronic acid. However, very strong bases can promote side reactions. A careful balance is needed.

    • Recommended Bases: K₃PO₄, Cs₂CO₃[5]

    • Recommended Solvents: Toluene, Dioxane, THF (often with a small amount of water to aid in dissolving the base).[5]

  • Increase Reaction Temperature and Time: Hindered couplings often require more forcing conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

The electronic properties of the substituents on the phenylboronic acid can significantly impact reactivity.

Troubleshooting Steps:

  • Electron-Deficient Phenylboronic Acids: These are often poor nucleophiles, making the transmetalation step rate-limiting.[3]

    • Solution: Use a more electron-donating ligand to increase the electron density on the palladium center, facilitating transmetalation. Stronger bases can also enhance the nucleophilicity of the boronic acid.

  • Electron-Rich Phenylboronic Acids: While generally more reactive, they can be more prone to protodeboronation.[3]

    • Solution: Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[4] Use milder bases like K₂CO₃ or KF.[2][8]

Problem 2: Protodeboronation Dominates

As mentioned in the FAQs, protodeboronation is a significant competing reaction. Here's a more detailed look at how to combat it.

Causality and Prevention:

Protodeboronation is essentially the hydrolysis of the boronic acid.[3] The presence of water and a base facilitates this unwanted side reaction.

Workflow for Minimizing Protodeboronation:

Protodeboronation_Workflow start High Protodeboronation Observed anhydrous Use Anhydrous Solvents & Reagents start->anhydrous boronic_ester Switch to Boronic Ester (Pinacol, MIDA) anhydrous->boronic_ester If still an issue milder_base Use Milder Base (KF, K2CO3) boronic_ester->milder_base Optimize conditions lower_temp Lower Reaction Temperature milder_base->lower_temp end Reduced Protodeboronation lower_temp->end

Caption: A workflow for troubleshooting protodeboronation.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

    • Add the palladium catalyst (0.5-5 mol%) and ligand (1-10 mol%).

    • Add the degassed solvent.

  • Degassing:

    • Subject the reaction mixture to three cycles of vacuum followed by backfilling with an inert gas. Alternatively, sparge the solvent with an inert gas for 15-30 minutes before adding the catalyst.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Note on Purification: Residual boronic acid can sometimes be difficult to remove. A helpful trick is to wash the organic layer with a dilute aqueous NaOH solution to extract the acidic boronic acid.[9]

Visualizing the Chemistry

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) ArPdXL2 Ar-Pd(II)(X)L_n (Oxidative Adduct) Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdArBOH2L2 [Ar-Pd(II)(Ar')L_n] ArPdXL2->ArPdArBOH2L2 Transmetalation (Ar'-B(OH)2, Base) ArPdArBOH2L2->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdArBOH2L2->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Common Side Reactions

Side_Reactions Homocoupling Homocoupling Protodeboronation Protodeboronation

Caption: Common side reactions in Suzuki-Miyaura coupling.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11408–11417. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 4(4), 1023–1034. [Link]

  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. [YouTube Video]. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Szlachcic, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2316. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Jongpradith, P., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 14(1), 633. [Link]

  • The Organic Chemistry Channel. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube Video]. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]

Sources

preventing protodeboronation of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Protodeboronation of Arylboronic Acids

Focus Molecule: (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Welcome to the technical support resource for researchers utilizing advanced boronic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to solve challenges in your own work. This guide is structured as a dynamic troubleshooting resource focused on a common, yet often misunderstood, challenge: the undesired protodeboronation of electron-deficient arylboronic acids, using this compound as our primary case study.

The electron-withdrawing nature of the difluorobenzyl moiety makes this compound particularly susceptible to this decomposition pathway, which can severely impact reaction yields and purity. This guide will help you diagnose, troubleshoot, and ultimately prevent this side reaction.

Troubleshooting Guide: Is Protodeboronation Ruining Your Reaction?

This section is designed for immediate problem-solving when you suspect protodeboronation is actively occurring in your experiment.

Q1: My Suzuki coupling reaction with this compound has a low yield, and I see a major byproduct with a lower molecular weight. How can I confirm it's protodeboronation?

Answer: This is a classic symptom of protodeboronation. The reaction involves the cleavage of the C–B bond and its replacement with a C–H bond, resulting in the formation of 1-((2,3-difluorobenzyl)oxy)-4-iodobenzene (if your starting material was the 4-iodophenyl ether) or more simply, the arene 1-((2,3-difluorobenzyl)oxy)benzene.[1]

Confirmation Protocol:

  • Isolate the Byproduct: If possible, isolate the main byproduct from your reaction mixture using column chromatography or preparative HPLC.

  • Analyze by Mass Spectrometry (MS): The expected mass of the protodeboronated byproduct, 1-((2,3-difluorobenzyl)oxy)benzene, is approximately 236.22 g/mol . Your MS data should show a parent ion corresponding to this mass. This is significantly lower than your boronic acid starting material (approx. 279.05 g/mol ).

  • Analyze by ¹H NMR Spectroscopy: The most definitive confirmation comes from ¹H NMR. The aromatic region of the protodeboronated byproduct will show a different splitting pattern compared to your desired coupled product. You will lose the characteristic downfield shift and splitting associated with the carbon atom that was attached to the boron.

  • Co-injection/Spiking: If you have a standard of the suspected byproduct, co-injecting a mixture of your reaction crude and the standard into an LC-MS or GC-MS should show a single, enhanced peak for the byproduct, confirming its identity.

Q2: I've confirmed protodeboronation is the major issue. What are the most critical reaction parameters I should adjust first?

Answer: The rate of protodeboronation is highly sensitive to specific reaction conditions. For electron-deficient systems like yours, the reaction is primarily accelerated by base and temperature.[2] Therefore, your immediate focus should be on mitigating these two factors while enhancing the speed of your desired Suzuki-Miyaura coupling.

The Three Pillars of Mitigation:

  • Base Selection (The "Why"): Strong bases (like NaOH, KOH, or even K₂CO₃ in some cases) in aqueous media rapidly convert the neutral boronic acid ArB(OH)₂ into the anionic boronate species [ArB(OH)₃]⁻.[2][3] This boronate is significantly more reactive towards protonolysis (protodeboronation) but is also the active species in the desired transmetalation step of the Suzuki coupling. The key is to use a base that is strong enough to facilitate the catalytic cycle but weak enough to minimize the standing concentration of the highly unstable boronate.

    • Immediate Action: Switch from strong hydroxide or carbonate bases to milder phosphate bases like K₃PO₄ or fluoride bases like CsF or KF.

  • Temperature Control (The "Why"): All reaction rates increase with temperature, but undesired decomposition pathways like protodeboronation can often have a more pronounced acceleration than the desired coupling, leading to a net loss in yield at higher temperatures.

    • Immediate Action: Reduce the reaction temperature. Many modern palladium catalysts are highly active and do not require high heat. Try running the reaction at a lower temperature (e.g., 40-60 °C) for a longer period.[4]

  • Catalyst Activity (The "Why"): The core of the strategy is to make the desired reaction kinetically superior to the undesired one. If the transmetalation step of the Suzuki cycle is extremely fast, the boronic acid will be consumed productively before it has a chance to decompose.

    • Immediate Action: Ensure you are using a modern, highly active palladium precatalyst system. Catalysts based on bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for rapid catalytic turnover.[4][5] Increasing catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) can also favor the productive pathway.[6]

Preventative Strategies & Optimized Protocols

Proactive prevention is always more effective than reactive troubleshooting. Here, we detail strategies to design your experiment to suppress protodeboronation from the outset.

Strategy 1: Optimization of Reaction Conditions

The following table summarizes key parameters and provides recommendations for minimizing protodeboronation of electron-deficient arylboronic acids.

ParameterStandard Conditions (High Risk)Optimized Conditions (Low Risk)Rationale
Base K₂CO₃, NaOH, KOHK₃PO₄, CsF, KF, K₂HPO₄Milder bases lower the equilibrium concentration of the highly reactive boronate anion, slowing protodeboronation.[6]
Solvent Dioxane/H₂O (1:1), EtOH/H₂OToluene, 2-MeTHF, CPME (with minimal aqueous base) or anhydrous conditionsReducing the amount of the proton source (water) directly inhibits protonolysis.[7]
Temperature 80-110 °CRoom Temperature to 60 °CLower temperatures significantly reduce the rate of decomposition.[4][5]
Catalyst Pd(PPh₃)₄G3/G4-Palladium Precatalysts + Biarylphosphine Ligands (e.g., SPhos, XPhos)High-activity catalysts ensure the desired coupling outcompetes the decomposition pathway.[4]
Additives NoneCu(I) salts (e.g., CuTC)Additives can sometimes accelerate transmetalation, further favoring the desired reaction.[8]
Optimized Protocol for Suppressing Protodeboronation

This protocol is designed for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • SPhos ligand (2 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv), finely ground

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Degassed Water

Procedure:

  • Inert Atmosphere: To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, SPhos Pd G3 precatalyst, SPhos ligand, and finely ground K₃PO₄.

  • Seal and Purge: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 2-MeTHF to achieve a concentration of ~0.1 M with respect to the aryl bromide.

  • Aqueous Addition: Add a minimal amount of degassed water (e.g., a 10:1 or 20:1 organic:aqueous ratio). The water is necessary to dissolve the phosphate base and facilitate the catalytic cycle, but minimizing it is key.

  • Reaction: Place the vial in a pre-heated block at 50 °C .

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the aryl bromide and the formation of the desired product. Also, monitor for the appearance of the protodeboronated byproduct.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visual Aids: Mechanistic Insights and Troubleshooting

Diagram 1: Competing Reaction Pathways

This diagram illustrates the critical branch point where the active boronate species can either proceed through the productive Suzuki-Miyaura cycle or be quenched by a proton source in the undesired protodeboronation pathway.

G cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Undesired Protodeboronation ArBOH2 ArB(OH)₂ ArBOH3 [ArB(OH)₃]⁻ (Active Species) ArBOH2->ArBOH3 + OH⁻ (Fast Equilibrium) Transmetalation Transmetalation ArBOH3->Transmetalation ArBOH3_clone [ArB(OH)₃]⁻ Pd_Complex Ar'-Pd(II)-L₂-X Pd_Complex->Transmetalation Product Ar-Ar' Product Transmetalation->Product Reductive Elimination Proton H₂O / H⁺ (Proton Source) PDB_Product Ar-H Byproduct Proton->PDB_Product ArBOH3_clone->PDB_Product Protonolysis (k_PDB)

Caption: Competing pathways for the active boronate species.

Diagram 2: Troubleshooting Workflow

This decision tree provides a logical sequence of steps to follow when troubleshooting a reaction plagued by protodeboronation.

G start Low Yield & Suspected Byproduct confirm Confirm Byproduct Identity (LC-MS, NMR) start->confirm is_pdb Is it Protodeboronation? confirm->is_pdb change_base Step 1: Change Base (e.g., K₂CO₃ → K₃PO₄) is_pdb->change_base Yes other_issue Investigate Other Side Reactions (e.g., Homocoupling, Degradation) is_pdb->other_issue No check1 Re-run & Analyze change_base->check1 lower_temp Step 2: Lower Temperature (e.g., 80°C → 50°C) check1->lower_temp Still an issue success Problem Solved check1->success Solved check2 Re-run & Analyze lower_temp->check2 change_cat Step 3: Increase Catalyst Activity (Use Modern Precatalyst) check2->change_cat Still an issue check2->success Solved check3 Re-run & Analyze change_cat->check3 use_ester Advanced: Use MIDA Boronate (Slow-Release Strategy) check3->use_ester Still an issue check3->success Solved use_ester->success

Caption: A decision tree for troubleshooting protodeboronation.

Frequently Asked Questions (FAQs)

  • Q1: What is protodeboronation, and why is my specific boronic acid, this compound, so susceptible?

    • A: Protodeboronation is a chemical reaction where the carbon-boron bond in an organoborane is cleaved by a proton source (like water), replacing the boron group with a hydrogen atom.[1] Your specific molecule is highly susceptible because the two fluorine atoms on the benzyl ring are strongly electron-withdrawing. This electronic effect is relayed through the ether linkage to the phenyl ring, making the carbon atom attached to the boron more electrophilic and thus weakening the C-B bond, rendering it more prone to cleavage.[2]

  • Q2: Can I avoid this problem by using a boronic ester of my compound instead of the acid?

    • A: Yes, this is an excellent and highly recommended strategy. Converting the boronic acid to an ester can significantly enhance its stability.

      • Pinacol Esters: These are common and more stable than the corresponding acid, but for highly sensitive substrates, they can still hydrolyze back to the boronic acid under the reaction conditions and then undergo protodeboronation.[3]

      • MIDA Boronates: These are exceptionally stable, air- and moisture-tolerant solids.[5] Under specific basic conditions (like those using K₃PO₄), they undergo a "slow release" of the boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid very low, allowing it to be consumed by the catalyst immediately, thereby dramatically suppressing protodeboronation.[1][5] For your challenging substrate, a MIDA boronate is the superior choice.

  • Q3: How should I store this compound to ensure its long-term stability?

    • A: Proper storage is critical. Boronic acids are sensitive to air, moisture, and sometimes light.

      • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).

      • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended.[9]

      • Container: Use a tightly sealed, airtight container.[10]

      • Anhydride Formation: Be aware that in the solid state, boronic acids can slowly dehydrate to form cyclic trimers called boroxines.[11] This is often reversible upon exposure to water during reaction setup but can affect the stoichiometry if not accounted for. Storing under dry, inert conditions minimizes this.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids. [Link]

  • Semantic Scholar. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • The Matter Blotter. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Li, S., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Bak-Sye, R., et al. (2023). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Demir, F. (2014). Kinetic Analysis of Thermal Decomposition of Boric Acid from Thermogravimetric Data. ResearchGate. [Link]

  • Reddit. (2023). Protodeboronation product. [Link]

  • Reddit. (2022). For the pro's (Suzuki). [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. [Link]

Sources

Technical Support Center: Enhancing Yields in Cross-Coupling Reactions with Fluorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and practical solutions for improving the yield and efficiency of cross-coupling reactions, specifically the Suzuki-Miyaura reaction, involving challenging fluorinated boronic acids. The inherent electronic properties of fluorinated boronic acids can lead to unique challenges, but with careful consideration of reaction parameters, these hurdles can be effectively overcome.

Introduction: The Challenge of Fluorinated Boronic Acids

Fluorinated aryl boronic acids are crucial building blocks in medicinal chemistry and materials science. The incorporation of fluorine atoms can significantly modulate the physicochemical and biological properties of molecules. However, the strong electron-withdrawing nature of fluorine substituents presents distinct challenges in Suzuki-Miyaura cross-coupling reactions. These substrates are often prone to side reactions that can drastically reduce the yield of the desired product.[1]

This guide provides a systematic approach to diagnosing and solving common issues encountered when working with these valuable reagents.

Troubleshooting Guide for Low Yields

Low or no yield is a frequent issue when working with fluorinated boronic acids. The following table outlines common problems, their underlying causes, and actionable solutions to improve your reaction outcomes.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[2][3]- Use a fresh batch of palladium precatalyst. Consider air-stable precatalysts like palladacycles. - Ensure proper in-situ reduction of Pd(II) to Pd(0).
Oxygen Contamination: Presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2][3]- Thoroughly degas all solvents and reagents (e.g., by sparging with an inert gas like argon or nitrogen for 10-15 minutes).[4] - Maintain a positive pressure of an inert atmosphere throughout the reaction setup and duration.
Sluggish Transmetalation: The electron-deficient nature of fluorinated boronic acids can slow down the transmetalation step.[1]- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the more nucleophilic boronate species.[2] - Employ electron-rich and bulky phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) to promote catalysis.[2]
Low Reagent Purity/Stability: Impurities in the starting materials or degradation of the boronic acid can inhibit the reaction.[2]- Verify the purity of your aryl halide and boronic acid using techniques like NMR or LC-MS. - Use freshly purchased or properly stored boronic acids.
Significant Protodeboronation Hydrolysis of the C-B Bond: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major side reaction, especially with electron-deficient boronic acids under basic aqueous conditions.[2][5][6]- Switch to Anhydrous Conditions: The primary source of protons for this side reaction is often water. Using anhydrous solvents and bases can significantly reduce protodeboronation.[2] - Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction. Consider using weaker bases like KF or K₂CO₃.[2] - Mask the Boronic Acid: Convert the boronic acid to a more stable derivative like a MIDA boronate, cyclic triolborate, or trifluoroborate salt. These "masked" forms slowly release the free boronic acid under the reaction conditions, keeping its concentration low and favoring transmetalation over protodeboronation.[7]
Homocoupling of Boronic Acid Presence of Pd(II) Species and Oxygen: Homocoupling is often promoted by the presence of Pd(II) species and oxygen, which can occur from incomplete reduction of the precatalyst or exposure to air.[3]- Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.[3][8] - Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst.
Reaction Stalls or is Sluggish Steric Hindrance: Bulky substituents on either the fluorinated boronic acid or the coupling partner can sterically hinder the reaction.[2]- Increase the reaction temperature to provide more energy to overcome the activation barrier.[2] - Use bulky, electron-rich ligands (e.g., Buchwald-type ligands) which are designed to facilitate coupling of sterically demanding substrates.[2]
Poor Solubility: One or more of the reaction components may not be fully dissolved in the chosen solvent system.- Screen different solvents or solvent mixtures to ensure all reagents are fully dissolved at the reaction temperature. Common solvents include dioxane, THF, DMF, and toluene, often with a small amount of water.[3][8] - For biphasic reactions, ensure vigorous stirring to maximize the interfacial area between the two phases.[2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a fluorinated boronic acid is not working. What are the first things I should check?

A1: When a reaction fails, a systematic check of the fundamentals is crucial.

  • Catalyst Activity: Confirm that your palladium source and ligand are active. If you are using a Pd(II) precatalyst, it must be reduced to the active Pd(0) species in situ.[2][3] Consider using a fresh batch of catalyst.

  • Inert Atmosphere: Oxygen can be detrimental, leading to catalyst decomposition and homocoupling of the boronic acid.[2][3] Ensure your solvent is thoroughly degassed and the reaction is conducted under a consistently inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your aryl halide and, most importantly, the fluorinated boronic acid. These can degrade over time.[2]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. The base needs to be strong enough to promote transmetalation without causing significant degradation of your starting materials.[2]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my fluorinated starting material. What is happening and how can I prevent it?

A2: You are observing protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[6] This is particularly prevalent with electron-deficient boronic acids, such as many fluorinated derivatives.[5][9] Here’s how to mitigate it:

  • Use Anhydrous Conditions: Water is the proton source for this side reaction. Switching to anhydrous solvents and bases can dramatically reduce protodeboronation.[2]

  • Employ Milder Bases: Strong bases in aqueous solutions can accelerate this process. Consider using potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[2]

  • "Mask" the Boronic Acid: A highly effective strategy is to use a more stable boronic acid derivative. MIDA boronates, cyclic triolborates, or potassium trifluoroborate salts are excellent alternatives.[7] These compounds slowly hydrolyze in situ to release the boronic acid, maintaining a low steady-state concentration which favors the desired cross-coupling over protodeboronation.[7]

Q3: How do I choose the right ligand for my reaction with a fluorinated boronic acid?

A3: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For challenging substrates like fluorinated boronic acids, which are electron-deficient, the following considerations are key:

  • Electron-Rich Ligands: These ligands can increase the electron density on the palladium center, which can promote the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[8]

  • Bulky Ligands: Sterically hindered ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective.[2] The bulkiness of these ligands promotes the reductive elimination step to release the product and can also help prevent the formation of inactive palladium dimers.

Q4: Can I use a boronic ester instead of a boronic acid? What are the advantages?

A4: Yes, boronic esters (e.g., pinacol esters) are frequently used and offer several advantages. They are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[9] While it was once thought that boronic esters must first hydrolyze to the boronic acid to participate in the reaction, recent studies have shown that they can undergo transmetalation directly.[10] In some cases, using a boronic ester can lead to improved yields and cleaner reactions, particularly for substrates that are sensitive to the conditions required for the use of free boronic acids.

Experimental Protocols

Generalized Protocol for Suzuki-Miyaura Coupling with a Fluorinated Boronic Acid

This protocol provides a starting point for the optimization of your reaction.

Materials:

  • Aryl halide (1.0 equiv)

  • Fluorinated boronic acid (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)

  • Ligand (if not using a precatalyst with an integrated ligand)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, or anhydrous THF)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, fluorinated boronic acid, and the finely powdered base.[2]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.

Protocol for the Preparation of a Diethanolamine (DEA) Adduct to Stabilize Boronic Acids

For particularly unstable fluorinated boronic acids, conversion to a diethanolamine adduct can improve stability and handling.[11]

Procedure:

  • Dissolution: In a vial with a stir bar, dissolve the fluorinated boronic acid (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[2][11]

  • Addition: Add diethanolamine (1.0 equiv) dropwise while stirring.[2][11]

  • Precipitation: A precipitate will typically form. Continue stirring the slurry for 10-15 minutes.[2][11]

  • Isolation: Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[2] This stable adduct can then be used directly in the Suzuki-Miyaura coupling reaction, often in protic solvents.[11]

Visualizations

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronate R²-B(OR)₂⁻ Boronate->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid ArylHalide R¹-X ArylHalide->OxAdd

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Fluorinated Boronic Acid Couplings

Troubleshooting_Workflow Start Low Yield with Fluorinated Boronic Acid Check1 Check for Protodeboronation Start->Check1 Check2 Check Catalyst & Conditions Start->Check2 If No Protodeboronation Check3 Optimize Ligand & Base Start->Check3 If Reaction is Sluggish Solution1a Use Anhydrous Conditions Check1->Solution1a Yes Solution1b Use Milder Base (e.g., KF) Check1->Solution1b Yes Solution1c Use Masked Boronic Acid (MIDA, Trifluoroborate) Check1->Solution1c Yes End Improved Yield Solution1a->End Solution1b->End Solution1c->End Solution2a Use Fresh/Airstable Precatalyst Check2->Solution2a Solution2b Ensure Rigorous Degassing Check2->Solution2b Solution2c Increase Temperature Check2->Solution2c Solution2a->End Solution2b->End Solution2c->End Solution3a Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Check3->Solution3a Solution3b Use Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check3->Solution3b Solution3a->End Solution3b->End

Caption: A decision-making workflow for troubleshooting low yields.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • The Organic Chemistry Channel. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]

  • Scott Rychnovsky. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 1028–1041. [Link]

  • Lebbyy, A. (2019, January 21). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Barabe, F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 280-286. [Link]

  • Tamba, S., et al. (2016). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry, 12, 2551-2556. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Percec, V., et al. (2004). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. The Journal of Organic Chemistry, 69(10), 3443-3446. [Link]

  • ResearchGate. (n.d.). Cu‐promoted C−O cross‐coupling of aryl boronic acids with phenol derivatives.. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4333-4348. [Link]

  • Kohlmann, J., et al. (2017). Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal, 23(50), 12214-12225. [Link]

  • Sztemkalska, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3456. [Link]

Sources

Technical Support Center: Optimizing Base Selection for Suzuki Reactions with (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical role of base selection in the Suzuki-Miyaura cross-coupling reaction, with a specific focus on the substrate (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. Our goal is to move beyond simple protocols and explain the chemical reasoning behind experimental choices, empowering you to solve challenges and optimize your reactions.

The Multifaceted Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for its reliability in forming C(sp²)–C(sp²) bonds.[1][2][3] While the palladium catalyst is often the center of attention, the choice of base is equally critical and can dramatically influence reaction rate, yield, and even the viability of the reaction itself.[4][5]

The base has three primary roles in the catalytic cycle:

  • Activation of the Boronic Acid: Organoboron compounds are generally not nucleophilic enough to transmetalate to the palladium center on their own. The base activates the boronic acid, most commonly by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻).[6][7]

  • Formation of the Active Palladium Complex: The base facilitates the reaction between the oxidative addition product (R¹-Pd(II)-X) and the alkoxide or hydroxide, forming a more reactive palladium intermediate (R¹-Pd(II)-OR') that readily engages in transmetalation.[1][8]

  • Acceleration of Reductive Elimination: In some cases, the base can also play a role in accelerating the final reductive elimination step to release the product and regenerate the Pd(0) catalyst.[1]

Understanding these roles is the first step in troubleshooting and optimizing your reaction conditions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_boron Boronic Acid Activation Pd0 Active Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_X R¹-Pd(II)L₂-X OxAdd->PdII_X Metathesis Metathesis with Base PdII_X->Metathesis Base (e.g., OH⁻) -X⁻ PdII_OH R¹-Pd(II)L₂-OH Metathesis->PdII_OH Transmetalation Transmetalation PdII_OH->Transmetalation R²-B(OH)₂ (activated by Base) PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² (Product) BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate BaseNode Base (OH⁻) BaseNode->Boronate Activation Boronate->Transmetalation Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key activation steps involving the base.

Frequently Asked Questions (FAQs)
Q1: Which bases are recommended as a starting point for coupling with this compound?

For a standard Suzuki coupling involving an aryl bromide and your specific boronic acid, which is electron-rich and contains an ether linkage, a moderately strong inorganic base is the best starting point.

  • Potassium Carbonate (K₂CO₃): This is a reliable, cost-effective, and widely used base.[9][10] It is typically used in a biphasic solvent system like Toluene/Water or Dioxane/Water.

  • Potassium Phosphate (K₃PO₄): This is another excellent choice, often proving superior for more challenging or sterically hindered couplings.[11][12] It can be used in both aqueous and anhydrous conditions, which is beneficial if you suspect water-related side reactions.

  • Cesium Carbonate (Cs₂CO₃): Often effective when other bases fail, partly due to its better solubility in organic solvents.[4][13] However, it is more expensive and can sometimes be less effective than expected in certain catalyst systems.[9]

We recommend starting with K₂CO₃ or K₃PO₄ (2.0 equivalents) in a Dioxane/Water (4:1) mixture at 80-100 °C.

Q2: My reaction yield is low or the reaction has stalled. How do I troubleshoot this from the perspective of the base?

Low conversion is a common issue and the base is a frequent culprit.

  • Insufficient Basicity: The base may not be strong enough to facilitate transmetalation efficiently. If you started with a weak base like sodium bicarbonate (NaHCO₃), switch to K₂CO₃ or K₃PO₄.[14] If K₂CO₃ is giving poor results, K₃PO₄ is a logical next step as it is a stronger base.

  • Poor Solubility: The base must have some solubility in the reaction medium to be effective.[13] If you are running the reaction in a purely organic, anhydrous solvent, an inorganic base may not be sufficiently soluble. In such cases, switching to a biphasic system (e.g., Toluene/H₂O) or using a more soluble base like Cs₂CO₃ can resolve the issue.[4] Vigorous stirring is also crucial for biphasic reactions to maximize interfacial contact.[14]

  • Base Quality: Ensure your base is dry and has been stored correctly. Old or hydrated bases can be less effective.

Q3: I am observing significant protodeboronation (loss of the boronic acid group). How can I prevent this?

Protodeboronation, the replacement of the -B(OH)₂ group with a hydrogen atom, is a major side reaction that consumes your starting material. It is often catalyzed by acid or base, particularly at elevated temperatures in the presence of water.[15] Your boronic acid, being relatively electron-rich due to the benzyloxy group, may be susceptible to this.

Solutions:

  • Use a Milder Base: Strong bases like NaOH or KOH can aggressively promote protodeboronation. Stick to carbonates or phosphates.[4]

  • Switch to Anhydrous Conditions: Removing water can significantly suppress this side reaction. Try using K₃PO₄ in a dry solvent like dioxane or 2-MeTHF.[14]

  • Use Fluoride as a Base: Potassium fluoride (KF) is known to be effective while minimizing hydrolysis of base-sensitive groups and can sometimes reduce protodeboronation.[6][16] However, reaction rates can be slower.[16]

  • Protect the Boronic Acid: If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or DABO boronate, which are more resistant to protodeboronation.[15][17][18]

Q4: My aryl halide partner is an aryl chloride, which is unreactive. How should my base strategy change?

Aryl chlorides are less reactive in the oxidative addition step than bromides or iodides.[2][3] To achieve successful coupling, the entire catalytic cycle often needs to be accelerated. This requires a combination of a highly active, electron-rich phosphine ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) and a stronger base.[11][14]

For aryl chlorides, K₃PO₄ is often the base of choice. Stronger alkoxide bases like sodium tert-butoxide (NaOtBu) may also be used, but these increase the risk of side reactions, including protodeboronation.

Troubleshooting Guide: Base Selection Workflow

This workflow provides a systematic approach to optimizing the base for your Suzuki reaction with this compound.

Troubleshooting_Workflow start Start: Suzuki Reaction with This compound initial_conditions Initial Conditions: Base: K₂CO₃ or K₃PO₄ (2 eq) Solvent: Dioxane/H₂O (4:1) Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂ Temp: 90 °C start->initial_conditions analyze Analyze Reaction Outcome (TLC, LC-MS, GC-MS) initial_conditions->analyze success Success: High Yield analyze->success >80% Yield low_yield Problem: Low/No Conversion analyze->low_yield <50% Yield deboronation Problem: Protodeboronation analyze->deboronation Boronic Acid Consumed, No Product action_low_yield1 Action 1: Switch to stronger base (K₂CO₃ → K₃PO₄ or Cs₂CO₃) low_yield->action_low_yield1 action_deboronation1 Action 1: Switch to anhydrous conditions (e.g., K₃PO₄ in dry Dioxane) deboronation->action_deboronation1 side_reactions Problem: Other Side Reactions re_analyze1 Re-run and Analyze action_low_yield1->re_analyze1 action_low_yield2 Action 2: Change solvent to improve base solubility (e.g., Toluene/H₂O) or increase temperature action_low_yield2->re_analyze1 re_analyze2 Re-run and Analyze action_deboronation1->re_analyze2 action_deboronation2 Action 2: Use a milder base (e.g., KF) or use a boronate ester action_deboronation2->re_analyze2 re_analyze1->success Improved re_analyze1->action_low_yield2 No Improvement re_analyze2->success Improved re_analyze2->action_deboronation2 No Improvement

Caption: A systematic workflow for troubleshooting base selection in the Suzuki reaction.

Comparative Data & Experimental Protocol
Table 1: Effect of Different Bases on Suzuki Coupling Yield

The following table provides illustrative data on how base selection can affect the yield of a typical Suzuki reaction between an aryl bromide and an arylboronic acid. Conditions are representative and actual results will be substrate-dependent.

BasepKa of Conjugate AcidTypical Solvent SystemRelative StrengthExpected Yield (%)Notes
Na₂CO₃ 10.3Dioxane/H₂OModerate85-98A reliable and cost-effective choice for many standard couplings.[19][20]
K₂CO₃ 10.3Dioxane/H₂O, Toluene/H₂OModerate88-99Very common and effective; often a primary choice for screening.[10]
K₃PO₄ 12.3Dioxane/H₂O, Dioxane (anhydrous)Strong90-99Excellent for less reactive substrates (e.g., aryl chlorides) and can suppress protodeboronation.[12]
Cs₂CO₃ 10.3THF, DioxaneModerate70-95Good solubility in organic solvents, but can sometimes be less effective than other carbonates.[9]
KF 3.2THF, DioxaneWeak60-85Useful for substrates with base-sensitive functional groups; may result in slower reactions.[16]
Triethylamine (Et₃N) 10.7DMF, TolueneModerate (Organic)< 50Organic bases are generally less effective than inorganic bases for standard Suzuki reactions.[19]

Data is compiled for illustrative purposes from multiple sources and general chemical principles.[9][19][20]

General Protocol for Base Screening

This procedure outlines a parallel experiment to efficiently screen four different bases for the coupling of this compound with a representative aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 mmol, 1.2 eq)

  • 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, KF (2.0 mmol, 2.0 eq each)

  • Solvent: 1,4-Dioxane and Degassed DI Water

Procedure:

  • Preparation: In four separate, flame-dried reaction vials equipped with magnetic stir bars, add 4-bromoanisole (187 mg, 1.0 mmol), this compound (334 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol).

  • Base Addition: To each vial, add one of the selected bases:

    • Vial 1: K₂CO₃ (276 mg, 2.0 mmol)

    • Vial 2: K₃PO₄ (424 mg, 2.0 mmol)

    • Vial 3: Cs₂CO₃ (652 mg, 2.0 mmol)

    • Vial 4: KF (116 mg, 2.0 mmol)

  • Inert Atmosphere: Seal each vial with a septum cap. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: To each vial, add 4 mL of 1,4-dioxane followed by 1 mL of degassed DI water via syringe.

  • Reaction: Place the vials in a preheated heating block or oil bath set to 90 °C. Stir the reactions vigorously for 12-18 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS to determine the consumption of the starting material.

  • Work-up: After the reaction is complete (as judged by monitoring), cool the vials to room temperature. Dilute the contents with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel and calculate the isolated yield for each reaction to determine the optimal base.

This systematic approach will provide clear, actionable data on which base is most effective for your specific substrate combination under controlled conditions.

References
  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Leão, R. A. C., et al. (2020). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (Table) Effect of different bases on the Suzuki reaction. [Link]

  • ResearchGate. (Figure) Optimization of the reaction conditions for Suzuki-Miyaura coupling... [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

  • Xu, L., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Garrido-Sanz, D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • ResearchGate. (Table) The effect of various bases on the Suzuki coupling reaction. [Link]

  • Chen, L., et al. (2021). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]

  • ResearchGate. (Table) Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Maloney, K. M., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. [Link]

  • Reddit. (2022). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Vassar, V. C., & Wustrow, D. J. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]

  • Gascón, V., et al. (2015). Influence of the Base on Pd@MIL-101-NH2 (Cr) as Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Vassar, V. C., & Wustrow, D. J. (2011). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Synlett. [Link]

Sources

Technical Support Center: Managing Steric Hindrance in Suzuki Coupling with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura coupling reactions involving sterically hindered substrates, with a particular focus on the challenges posed by ortho-substituted boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming sterically congested biaryl structures. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your challenging coupling reactions.

The Challenge of Steric Hindrance

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming carbon-carbon bonds.[1][2] However, when coupling partners, especially the boronic acid, bear bulky substituents in the ortho position, the reaction's efficiency can be dramatically reduced.[3][4] This steric clash impedes key steps in the catalytic cycle, namely transmetalation and reductive elimination, leading to low yields and incomplete reactions.[5][6] This guide will equip you with the knowledge and techniques to overcome these steric barriers.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered when working with ortho-substituted boronic acids.

Q1: My Suzuki coupling with a di-ortho-substituted boronic acid is failing or giving very low yields. What is the primary reason for this?

A1: The primary culprit for low yields in these reactions is the steric hindrance around the boron atom. This bulkiness slows down the crucial transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[3][7] The ortho substituents physically obstruct the approach of the palladium complex, thereby increasing the activation energy of this step. Additionally, the final reductive elimination step, which forms the desired C-C bond, can also be hindered by the steric congestion around the palladium center.[6]

Q2: How do I select the right catalyst and ligand for a sterically demanding Suzuki coupling?

A2: This is the most critical decision for a successful outcome. Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates.[5] The key is to use a catalyst system that is both highly active and can accommodate the steric bulk.

  • Bulky, Electron-Rich Phosphine Ligands: These are the go-to choice for sterically hindered couplings. Ligands such as SPhos, XPhos, and RuPhos (often referred to as Buchwald ligands) are highly effective.[5][7] Their bulkiness promotes the formation of a highly reactive, coordinatively unsaturated monoligated palladium(0) species (L₁Pd(0)), which is crucial for efficient oxidative addition and subsequent steps.[8] Their electron-donating nature also accelerates the rate of oxidative addition.[3]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of powerful ligands for challenging couplings.[9] They are strong σ-donors and possess significant steric bulk, which helps to stabilize the active palladium catalyst and promote the reaction.[9][10]

  • Specialized Ligands: For extremely hindered systems, such as the synthesis of tetra-ortho-substituted biaryls, specialized ligands like BI-DIME and AntPhos have shown exceptional reactivity.[11][12][13]

Q3: What is the role of the base in overcoming steric hindrance, and which one should I choose?

A3: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[14] For sterically hindered substrates, the choice of base is paramount.

  • Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often good starting points and are effective in many cases.[5] The presence of a small amount of water can sometimes be beneficial when using these bases.[5][15]

  • Stronger Bases: For particularly difficult couplings, a stronger, non-nucleophilic base like potassium tert-butoxide (t-BuOK) may be required to facilitate the formation of the boronate species.[10][16]

Q4: Can the choice of solvent influence the outcome of a sterically hindered coupling?

A4: Absolutely. The solvent's polarity and ability to dissolve the reactants and catalyst are important. Non-polar aprotic solvents are generally preferred for these types of reactions.

  • Commonly Used Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are frequently used and often give good results.[16]

  • Solvent Screening: If you are experiencing issues, it is advisable to screen a few different solvents to find the optimal one for your specific substrate combination.

Q5: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A5: Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction, especially with electron-rich or sterically hindered boronic acids. To minimize this:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry, as water can be a proton source.

  • Careful Base Selection: While a base is necessary, a very strong base in the presence of protic solvents can exacerbate protodeboronation.

  • Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to suppress this side reaction.

Mechanistic Insight: Overcoming the Steric Barrier

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination.[2][16] Steric hindrance primarily impacts the latter two steps.

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-X(L) oxidative_addition->pd2_complex Ar-X transmetalation Transmetalation (Sterically Hindered) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)-Ar'(L) transmetalation->diaryl_pd2 [Ar'B(OH)₃]⁻ reductive_elimination Reductive Elimination (Sterically Hindered) diaryl_pd2->reductive_elimination product Ar-Ar' (Product) reductive_elimination->product product->pd0 Regenerates Catalyst

Caption: The Suzuki-Miyaura catalytic cycle highlighting the sterically hindered steps.

The use of bulky, electron-rich ligands facilitates the formation of a monoligated Pd(0) species, which is more sterically accessible for the oxidative addition of the aryl halide.[8] These ligands also promote the crucial, and often rate-limiting, reductive elimination step to release the sterically congested biaryl product.[8]

Recommended Ligands for Sterically Hindered Suzuki Coupling

The selection of the appropriate ligand is paramount for success. Below is a table summarizing some of the most effective ligands for coupling ortho-substituted boronic acids.

LigandStructureKey FeaturesTypical Substrates
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylBulky, electron-rich biaryl phosphine.[7]Effective for a wide range of hindered aryl chlorides and bromides.[7]
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly bulky and electron-rich, providing high catalytic activity.Excellent for challenging couplings, including those with electron-rich aryl chlorides.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos and XPhos, with excellent performance in hindered couplings.Broad applicability for sterically demanding substrates.
AntPhos 4-(N,N-Dimethylamino)dibenzo[b,d]phospholeHas shown high reactivity for extremely hindered couplings, including aryl-alkyl couplings.[12][13]Di-ortho-substituted aryl halides and secondary alkylboronic acids.[12][13]
IMes 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylideneA common N-heterocyclic carbene ligand that is a strong σ-donor.[14]Effective for a variety of Suzuki couplings, including those with aryl chlorides.[14]

Experimental Protocol: A General Procedure for Hindered Suzuki Coupling

This protocol provides a robust starting point for the coupling of an ortho-substituted boronic acid with an aryl halide. Optimization of specific parameters may be necessary for your particular substrates.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Ligand (e.g., SPhos)

  • Aryl halide

  • ortho-Substituted boronic acid

  • Base (e.g., K₃PO₄)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) to the reaction vessel.

  • Addition of Reagents: Add the aryl halide (1.0 equiv), the ortho-substituted boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Caption: A general workflow for performing a sterically hindered Suzuki coupling reaction.

References

Sources

Technical Support Center: Addressing Poor Solubility of Boronic Acid Derivatives in Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for one of the most persistent challenges in modern organic synthesis: the poor solubility of boronic acid derivatives in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to make informed decisions to optimize your reactions.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles encountered when a reaction is hampered by poor solubility.

Q1: My boronic acid isn't dissolving in the reaction solvent. What's the first thing I should check?

A1: The primary culprits are typically a solvent mismatch or the unintended formation of boroxines.

  • Solvent Polarity: Boronic acids are generally polar compounds and require polar solvents for effective dissolution.[1] Phenylboronic acid, for example, is soluble in many polar organic solvents like methanol, ethanol, and ethers but has poor solubility in nonpolar solvents like hexanes.[1] If your reaction medium is insufficiently polar, the boronic acid will fail to dissolve, preventing it from participating in the catalytic cycle.

  • Boroxine Formation: A very common issue is the dehydration of boronic acids to form cyclic trimeric anhydrides known as boroxines.[1] This can occur during storage or upon heating. Boroxines possess different physical properties, including reduced solubility, compared to the monomeric boronic acid.[1] Commercial boronic acids often contain varying amounts of boroxines, which can lead to inconsistent results.

Q2: How does the choice of base affect the solubility of my boronic acid?

A2: The base is not merely a reagent for the catalytic cycle; it is critical for activating the boronic acid and can significantly enhance its solubility. Boronic acids are Lewis acids that react with bases (e.g., K₂CO₃, K₃PO₄) to form a tetrahedral boronate salt (R-B(OH)₃⁻).[1][2] This anionic species is not only more nucleophilic—a requirement for the crucial transmetalation step—but it is also often more soluble in the polar or aqueous phase of the reaction mixture.[1][2] This "activation" helps draw the boronic acid into the solution where it can interact with the palladium catalyst.

Q3: Can I just heat the reaction to get my boronic acid to dissolve?

A3: Heating is a standard and often effective method to increase the solubility of reagents. However, it must be applied judiciously. Excessive or prolonged heating can accelerate the degradation of the boronic acid through two primary pathways:

  • Boroxine Formation: As mentioned, heat can drive the dehydration of the boronic acid to its less soluble boroxine form.[1]

  • Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2][3] This process is often accelerated by the basic conditions and elevated temperatures required for the coupling reaction.[2][3]

Therefore, a careful balance is needed. Heat the reaction enough to achieve dissolution, but avoid unnecessarily high temperatures or long reaction times that could degrade your starting material.

Q4: My reaction is sluggish and I see undissolved starting material. How do I start troubleshooting?

A4: A systematic approach is key. Before resorting to more complex solutions, begin by optimizing the fundamental components of your reaction system. The following workflow provides a logical starting point for diagnosing and solving solubility-related reaction failures.

G Start Reaction Fails or is Sluggish (Undissolved Boronic Acid) CheckSolvent Is the solvent system appropriate? (e.g., Dioxane/H2O, Toluene/H2O) Start->CheckSolvent ModifySolvent Strategy 1: Modify Solvent System - Increase polarity - Add a co-solvent (e.g., EtOH, DMF) - Screen alternative solvents CheckSolvent->ModifySolvent No CheckBase Is the base strong enough and soluble? CheckSolvent->CheckBase Yes ModifySolvent->CheckBase ModifyBase Strategy 2: Change Base - Switch to a more soluble/stronger base (e.g., K2CO3 -> K3PO4 -> Cs2CO3) - Ensure fine powder for better contact CheckBase->ModifyBase No ConsiderAdditives Are reactants in separate phases? CheckBase->ConsiderAdditives Yes ModifyBase->ConsiderAdditives AddPTC Strategy 3: Use Additives - Add a Phase-Transfer Catalyst (PTC)  (e.g., TBAB) - Use Surfactants (Micellar Catalysis) ConsiderAdditives->AddPTC Yes ConsiderReagent Is the boronic acid known to be unstable? ConsiderAdditives->ConsiderReagent No AddPTC->ConsiderReagent SwitchReagent Strategy 4: Use a Boronic Acid Surrogate - MIDA Boronates - Potassium Trifluoroborates - Boronate Esters (Pinacol) - DABO Boronates ConsiderReagent->SwitchReagent Yes Success Reaction Optimized ConsiderReagent->Success No SwitchReagent->Success

Caption: Troubleshooting workflow for poor boronic acid solubility.

Section 2: Advanced Troubleshooting - Modifying the Reaction System

If basic troubleshooting fails, the next step is to actively modify the reaction environment to promote interaction between the poorly soluble reagents.

The Solvent System: Biphasic Mixtures and Co-solvents

For many Suzuki-Miyaura couplings, a single solvent is insufficient. A biphasic system, typically an organic solvent immiscible with water (e.g., toluene, dioxane, THF) and an aqueous phase containing the base, is standard. The reaction occurs at the interface or in the organic phase, necessitating transport of the boronate.

  • Co-solvents: Adding a polar, water-miscible organic solvent like ethanol, methanol, or DMF can act as a bridge, increasing the mutual solubility of the organic and aqueous phases and enhancing the concentration of the boronate in the vicinity of the catalyst.[4][5]

Solvent SystemTypical Ratio (org:aq)Properties & Considerations
Toluene / Water 3:1 to 10:1Standard for many couplings. Good for hydrophobic substrates.
Dioxane / Water 4:1 to 10:1Higher polarity than toluene, can improve solubility of polar boronic acids.
THF / Water 4:1 to 10:1Good solvent for many organics, but lower boiling point limits reaction temperature.
DMF or DMAc / Water 5:1 to 10:1Highly polar aprotic co-solvents, excellent dissolving power but can be difficult to remove.[4]
PEG-400 N/A (as medium)A "green" solvent alternative; can dissolve both catalyst and reagents and is recyclable.[6][7]
Phase-Transfer Catalysts (PTCs): Bridging the Immiscible Gap

In a biphasic system, the palladium catalyst typically resides in the organic phase, while the boronate salt is in the aqueous phase. A phase-transfer catalyst (PTC) is a substance with both hydrophilic and lipophilic properties that can shuttle the aqueous-soluble boronate anion across the phase boundary into the organic phase, thereby accelerating the transmetalation step.[8][9] This is a powerful technique for reactions that are slow due to phase separation.[10][11]

Tetrabutylammonium bromide (TBAB) is a commonly used and highly effective PTC for Suzuki couplings.[9][12]

G Mechanism of Phase-Transfer Catalysis cluster_organic Organic Phase cluster_aqueous Aqueous Phase ArX Ar-X Pd_cat [Pd]-L ArX->Pd_cat Oxidative Addition ArAr Ar-Ar' Pd_cat->ArAr Reductive Elimination PTC_ArBOH3 [Ar-B(OH)3]⁻ [NBu4]⁺ PTC_ArBOH3->Pd_cat Transmetalation ArBOH2 Ar'-B(OH)2 ArBOH3_K [Ar'-B(OH)3]⁻ K⁺ ArBOH2->ArBOH3_K + Base (OH⁻) Base K2CO3 ArBOH3_K->PTC_ArBOH3 Phase Transfer PTC_Br [NBu4]⁺ Br⁻ PTC_Br->ArBOH3_K Ion Exchange

Caption: PTCs shuttle the activated boronate to the catalyst.

Experimental Protocol: Suzuki Coupling Using a Phase-Transfer Catalyst

  • Vessel Preparation: To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and a suitable ligand if required.

  • Add PTC: Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 1.0 equiv).

  • Add Solvents & Base: Add the organic solvent (e.g., toluene) and an aqueous solution of the base (e.g., 2M K₂CO₃).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C). Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool, separate the layers, and perform a standard aqueous workup on the organic phase.

Micellar Catalysis: Reactions in Water

An increasingly popular green chemistry strategy involves using surfactants in water. Surfactants form nanomicelles that encapsulate hydrophobic reagents (like the aryl halide and catalyst) in their lipophilic cores, while the exterior interacts with the aqueous medium.[13][14] This creates a "pseudo-homogeneous" environment, effectively concentrating the reagents and facilitating the reaction in water, often at room temperature.[15][16][17]

SurfactantTypeKey Features
TPGS-750-M Non-ionicA "designer" surfactant known to be highly effective for various cross-couplings.[13][14]
Kolliphor EL Non-ionicWidely used and effective for creating emulsions.[15]
Triton X-100 Non-ionicA common laboratory surfactant that can promote micellar catalysis.[14]

Section 3: Alternative Boron Reagents for Enhanced Stability and Solubility

Sometimes, the inherent instability or poor physical properties of a specific boronic acid are insurmountable.[3][18] In these cases, switching to a more stable and soluble boronic acid surrogate is the most effective strategy. These reagents are designed to be robust, often crystalline solids that are easier to handle and purify.

Reagent TypeStructure ExampleKey AdvantagesKey Disadvantages
Boronic Acid Ar-B(OH)₂High atom economy, widely available.[19]Often unstable, prone to protodeboronation and boroxine formation, poor solubility.[3][18]
Potassium Trifluoroborate [Ar-BF₃]⁻K⁺Highly stable to air and moisture, crystalline solids.[19][20]Requires specific conditions (base or acid) for activation to release the boronic acid.
Pinacol Boronate Ester Ar-B(O₂C₂Me₄)Stable to chromatography, can be used for unstable substrates like 2-pyridyls.[19]Higher molecular weight, may require slightly different conditions for efficient transmetalation.[21]
MIDA Boronate Ar-B(MIDA)Exceptionally stable, benchtop-stable solids; enables slow, controlled release of boronic acid.[18][20][22]Requires specific conditions (aqueous base, heat) to hydrolyze the MIDA group for slow release.
DABO Boronate Ar-B(OCH₂CH₂)₂NAir-stable, crystalline solids, simple one-step preparation from the boronic acid.[23][24]Used directly in coupling reactions, often requiring a protic co-solvent.[23][24]
Spotlight: N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates represent a general solution for handling unstable boronic acids (e.g., 2-heterocyclic, vinyl, and cyclopropyl derivatives).[3][18] The MIDA ligand protects the boron center, rendering the compound a stable, crystalline solid that can be stored on the benchtop.[18] Under aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the reactive boronic acid in situ. This slow release keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition while allowing for efficient cross-coupling.[18][22]

Experimental Protocol: General Suzuki Coupling with a MIDA Boronate

  • Vessel Preparation: To an oven-dried reaction vial, add the aryl chloride (1.0 equiv), MIDA boronate (1.2-1.5 equiv), palladium pre-catalyst (e.g., XPhos-Pd-G3, 2-4 mol%), and finely powdered base (e.g., K₃PO₄, 3.0 equiv).

  • Solvent Addition: Add a suitable solvent mixture, often a combination of an organic solvent and water (e.g., THF/H₂O or DMF/IPA).[18]

  • Inert Atmosphere: Seal the vial, and purge with argon or nitrogen for 5-10 minutes.

  • Reaction: Heat the mixture to the required temperature (e.g., 60-100 °C) with vigorous stirring. The reaction may require longer times (12-24 h) due to the slow-release mechanism.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, perform a standard extractive workup. MIDA boronates are compatible with silica gel chromatography for purification.[3]

Section 4: The Suzuki-Miyaura Catalytic Cycle and the Solubility Bottleneck

Understanding the mechanism highlights why solubility is paramount. The transmetalation step requires the collision and interaction of the activated boronate species with the Ar-Pd(II)-X complex. If either of these species is not adequately dissolved or is in a separate phase, this critical C-C bond-forming step cannot occur efficiently.

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)Ln-Ar' ArPdX->ArPdAr_prime Transmetalation (Rate-Limiting Step) ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArX Ar-X Ar_prime_BOH2 Ar'-B(OH)2 Ar_prime_BOH3 [Ar'-B(OH)3]⁻ Ar_prime_BOH2->Ar_prime_BOH3 Activation Base Base (e.g., K3PO4) Ar_prime_BOH3->ArPdX Solubility is CRITICAL here

Caption: The Suzuki-Miyaura catalytic cycle.

By systematically addressing the factors of solvent, base, additives, and the nature of the boron reagent itself, researchers can overcome the majority of challenges posed by poorly soluble boronic acid derivatives, leading to successful and reproducible cross-coupling outcomes.

References

  • Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts | Request PDF. (n.d.). ResearchGate. [Link]

  • recent-studies-in-suzuki-miyaura-cross-coupling-reactions-with-the-aid-of-phase-transfer-catalysts - Ask this paper. (n.d.). Bohrium. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2023). ResearchGate. [Link]

  • Micellar catalysis beyond the hydrophobic effect: Efficient palladium catalyzed Suzuki-Miyaura coupling of water and organic solvent insoluble pigments with food grade surfactants | Request PDF. (2022). ResearchGate. [Link]

  • Process for the recovery of a boronic acid. (n.d.).
  • Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model. (2020). ACS Publications. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Royal Society of Chemistry. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society. [Link]

  • Minimalistic b-sitosterol based designer surfactants for efficient cross-coupling in water. (n.d.). IRIS. [Link]

  • Cross-Coupling Reaction of Hydrophobic Substrates in Water: Micellar Catalysis with Macromolecular Surfactants | Request PDF. (n.d.). ResearchGate. [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF. (2011). ResearchGate. [Link]

  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. (n.d.). OUCI. [Link]

  • Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings. (2021). ResearchGate. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. (2000). The Journal of Organic Chemistry. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2012). NIH. [Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. (2016). Semantic Scholar. [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. (2021). ResearchGate. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). NIH. [Link]

  • Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. (2008). PubMed. [Link]

  • Exploiting Coupling of Boronic Acids with Triols for a pH-Dependent "Click-Declick" Chemistry. (2018). ResearchGate. [Link]

  • Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. (2014). MPG.PuRe. [Link]

  • An efficient water-soluble surfactant-type palladium catalyst for Suzuki cross-coupling reactions in pure water at room temperature. (2016). OUCI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). PMC - PubMed Central. [Link]

  • Recyclable and Reusable Pd(OAc)2/DABCO/PEG-400 System for Suzuki−Miyaura Cross-Coupling Reaction. (2007). The Journal of Organic Chemistry. [Link]

  • Preparation and uses of conjugated solid supports for boronic acids. (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). NIH. [Link]

  • Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. (2021). Royal Society of Chemistry. [Link]

  • Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. [Link]

  • Solvent Effects in Boronic Acid-Diol Binding. (2025). PubMed. [Link]

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. [Link]

  • Enhanced aqueous Suzuki-Miyaura coupling allows site-specific polypeptide 18F-labeling. (2013). PubMed. [Link]

  • Microwave-Accelerated Suzuki Cross-coupling Reaction in Polyethylene Glycol (PEG) | Request PDF. (2006). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. (2021). MDPI. [Link]

Sources

Technical Support Center: Pre-activation of Boronic Acids for Challenging Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with unreactive, unstable, or otherwise difficult boronic acids. Here, we move beyond standard protocols to explore the causality behind common failures and provide field-proven strategies centered on the pre-activation and stabilization of boronic acid coupling partners.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise when a Suzuki-Miyaura coupling reaction does not proceed as expected.

Q1: My Suzuki coupling failed. What are the most common, non-obvious culprits?

A1: Beyond reagent purity, the three most common failure points are catalyst deactivation, incorrect base/solvent systems, and boronic acid instability. The active catalyst is a Pd(0) species; if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1][2] Oxygen is a primary cause of failure, as it can lead to the formation of inactive palladium species and promote the homocoupling of your boronic acid.[1] Most critically, many boronic acids, especially heteroaromatic ones, are prone to rapid decomposition via protodeboronation, a reaction where the C-B bond is cleaved by a proton source.[1][3]

Q2: What is "pre-activation" of a boronic acid, and when is it necessary?

A2: Pre-activation is the process of converting a boronic acid into a more stable or more reactive derivative prior to or during the catalytic cycle. This is often necessary for boronic acids that are:

  • Inherently Unstable: Such as many 2-heterocyclic, vinyl, and cyclopropyl boronic acids that are prone to decomposition.[4]

  • Prone to Protodeboronation: A common side reaction, especially in aqueous or protic conditions.[1][3]

  • Prone to Trimerization: Boronic acids can dehydrate to form cyclic trimers called boroxines, which can have different reactivity profiles.[5][6]

Common pre-activation or stabilization strategies involve converting the boronic acid to a boronate ester (e.g., pinacol boronate) or a more robust adduct, like an N-methyliminodiacetic acid (MIDA) boronate.[7]

Q3: How does the choice of base activate the boronic acid?

A3: The role of the base is crucial and multifaceted. Its primary function in activating the boronic acid is to facilitate the formation of a boronate species (R-B(OH)₃⁻).[8] This tetrahedral, anionic boronate is more nucleophilic than the neutral, trigonal boronic acid, which significantly accelerates the key transmetalation step with the palladium(II) complex.[7][8] The choice of base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and its solubility in the reaction medium directly impacts the concentration and rate of formation of this active boronate species.

Q4: My boronic acid is degrading on the shelf. Can it still be used?

A4: Benchtop instability is a significant issue, particularly for electron-deficient or heterocyclic boronic acids. Degradation often involves protodeboronation or oxidation. While you might be able to use a freshly purified sample, a more robust and reproducible strategy is to convert the unstable boronic acid into an air-stable surrogate immediately after its synthesis. MIDA boronates are exceptionally effective for this purpose, as they are typically crystalline, chromatography-stable solids that can be stored indefinitely.[9]

Troubleshooting Guides for Challenging Couplings

This section provides in-depth solutions to specific experimental problems.

Problem 1: Low to No Yield Due to Protodeboronation

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing it with a C–H bond, and it is one of the most common reasons for low yields in Suzuki couplings.[3]

Symptoms:

  • Formation of the de-boronated arene/heteroarene (Ar-H) as the major byproduct.

  • Low consumption of the boronic acid starting material with little product formation.

  • Reaction failure is more pronounced in aqueous or protic solvent systems.

Causality: The mechanism can be either acid- or base-catalyzed. In many Suzuki reactions, the base-catalyzed pathway dominates, where the boronate anion reacts with a proton source (like water) in a rate-limiting C-B bond cleavage step.[3]

Solutions:

  • Employ a "Slow-Release" Strategy with MIDA Boronates: This is the most effective solution for notoriously unstable boronic acids.[4] MIDA boronates are inert under anhydrous coupling conditions but hydrolyze slowly in the presence of an aqueous base to release the boronic acid in situ. This keeps the instantaneous concentration of the unstable boronic acid low, favoring productive cross-coupling over decomposition.[4]

  • Use Anhydrous Conditions: If your substrates are compatible, switching to a strictly anhydrous solvent system (e.g., anhydrous dioxane, toluene) with a suitable base (e.g., K₃PO₄, which requires trace water to function effectively) can suppress protodeboronation.[10]

  • Switch to Organotrifluoroborates: Potassium organotrifluoroborate salts (R-BF₃K) are another class of air-stable surrogates. They are generally more resistant to protodeboronation than boronic acids and hydrolyze in situ under basic conditions to release the active boronate species.[3][4]

Diagram: Boronic Acid Stabilization & Pre-activation Workflow

The following diagram illustrates the decision-making process for selecting a stabilization strategy for a challenging boronic acid.

G cluster_problem Observed Problem cluster_analysis Analysis cluster_solution Recommended Strategy start Challenging Boronic Acid instability Benchtop Instability / Decomposition in Solution? start->instability protodeboronation Protodeboronation Observed? instability->protodeboronation No mida Convert to MIDA Boronate (Slow-Release) instability->mida Yes solubility Poor Solubility? protodeboronation->solubility No protodeboronation->mida Yes pinacol Convert to Pinacol Boronate (Improved Stability/Solubility) solubility->pinacol Yes trifluoroborate Use as Trifluoroborate Salt (R-BF3K)

Caption: Decision workflow for stabilizing challenging boronic acids.

Problem 2: Reaction Failure with Sterically Hindered or Electron-Rich Substrates

This issue often stems from a slow or inhibited step in the catalytic cycle that is unrelated to the boronic acid's stability.

Symptoms:

  • Recovery of both starting materials (aryl halide and boronic acid).

  • Reaction is sluggish even at high temperatures.

  • Problem is common with ortho-substituted aryl halides or electron-rich partners.

Causality:

  • Slow Oxidative Addition: Electron-rich aryl halides are less electrophilic, making the initial insertion of Pd(0) into the C-X bond difficult.[10]

  • Slow Reductive Elimination: Steric hindrance around the palladium center can make the final, product-forming step challenging.[1][11]

Solutions:

  • Ligand Selection is Key: The issue here is not boronic acid activation but catalyst performance. Use bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate both oxidative addition and reductive elimination.[2][10][11] They increase the electron density on the palladium center, promoting oxidative addition, and their bulk facilitates the reductive elimination step.[1][8]

  • Use a High-Performance Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for rapid and reliable generation of the active Pd(0) species, which is crucial for initiating the catalytic cycle with challenging substrates.[2]

Diagram: The Suzuki-Miyaura Catalytic Cycle

This diagram outlines the fundamental steps of the reaction, highlighting where challenges occur.

Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa R¹-X pdiix R¹-Pd(II)L₂-X oa->pdiix R¹-X trans Transmetalation (Base-Mediated) pdiix->trans R²-B(OH)₃⁻ slow_oa < Slow for electron-rich or hindered R¹-X > pdiir R¹-Pd(II)L₂-R² trans->pdiir R²-B(OH)₃⁻ base_role < Base converts B(OH)₂ to active B(OH)₃⁻ > re Reductive Elimination pdiir->re slow_re < Slow for hindered R¹/R² > re->pd0 regenerates catalyst product R¹-R² re->product reagents R¹-X + R²-B(OH)₂ + Base

Sources

Validation & Comparative

A Senior Application Scientist’s Guide to Boronic Acids vs. Boronic Esters in Suzuki Coupling: A Comparative Analysis of Reactivity and Stability

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern synthetic chemistry, celebrated for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] At the heart of this transformation lies the organoboron reagent, most commonly employed as either a boronic acid or a boronic ester.[1] The choice between these two classes of reagents is not merely a matter of convenience; it is a critical decision that profoundly impacts reaction kinetics, substrate stability, and overall synthetic strategy.

This guide provides an in-depth comparison of the performance of boronic acids and their ester counterparts in the Suzuki coupling. Moving beyond historical assumptions, we will dissect the mechanistic nuances, present supporting experimental data, and offer practical guidance to help you select the optimal boron reagent for your specific application.

Fundamental Differences: Structure, Stability, and Handling

The divergent reactivity profiles of boronic acids and boronic esters are rooted in their distinct structural and electronic properties.

Boronic Acids: The Archetypal Reagent

Boronic acids (R-B(OH)₂) are characterized by the presence of two hydroxyl groups on the boron atom. This feature renders them Lewis acidic and enables them to act as hydrogen-bond donors.[3] While commercially available in great variety and praised for their high atom economy, they are not without their challenges.[1][2][4] In the solid state, they often exist in equilibrium with their corresponding trimeric anhydrides, known as boroxines, a dehydration process that can complicate stoichiometry and handling.

Their most significant drawback is their often-limited stability. Many boronic acids, particularly those containing heteroaromatic or electron-rich motifs, are susceptible to a deleterious side reaction known as protodeboronation, where the C–B bond is cleaved by a proton source, rendering the reagent inactive.[5]

Boronic Esters: The Stable Alternative

Boronic esters are formed by the condensation of a boronic acid with a diol. The most common variants in Suzuki couplings are the pinacol, neopentyl, and catechol esters.[6] The esterification process masks the acidic hydroxyl groups, which has several important consequences:

  • Enhanced Stability: Boronic esters are significantly more stable to air, moisture, and silica gel chromatography than their acid counterparts.[6][7] This robustness is particularly crucial when working with substrates prone to protodeboronation, such as 2-pyridyl derivatives.[6]

  • Improved Handling: As they cannot form hydrogen bonds or oligomerize, boronic esters are exclusively monomeric and often more soluble in the apolar organic solvents frequently used in cross-coupling reactions.[6]

  • Reduced Lewis Acidity: The donation of oxygen lone-pair electrons into the vacant p-orbital of the boron center reduces its Lewis acidity compared to the parent boronic acid.[6]

Figure 1: Structural comparison of a boronic acid, its trimeric boroxine form, and a stable pinacol boronic ester.

The Core of the Matter: Comparative Reactivity

The central, rate-determining step of the Suzuki coupling is the transmetalation, where the organic moiety is transferred from the boron atom to the palladium(II) center.[8] The relative reactivity of boronic acids and esters in this crucial step is a subject of considerable nuance.

The Conventional Wisdom and Its Limitations

For many years, boronic acids were generally considered more reactive than boronic esters.[3][9] This was rationalized by the belief that the greater Lewis acidity of boronic acids facilitated the formation of the key boronate "ate" complex ([R-B(OH)₃]⁻) upon reaction with a base, which was thought to be the active species in transmetalation.[9][10] Boronic esters, being less Lewis acidic, were presumed to react more slowly or to require prior hydrolysis to the boronic acid to enter the catalytic cycle.[6]

Modern Mechanistic Insights: A Paradigm Shift

Recent, detailed mechanistic investigations have fundamentally challenged this simplistic view. A landmark study by Carrow and co-workers provided compelling evidence that boronic esters can and do transmetalate directly without prior hydrolysis .[4][11] This finding reshaped the understanding of their role in the catalytic cycle.

Furthermore, the study revealed that certain boronic esters can accelerate the transmetalation step dramatically compared to their parent boronic acids. Through rigorous kinetic analysis, it was shown that a glycol boronic ester and a simple dimethyl boronic ester transferred their aryl group approximately 23 and 21 times faster, respectively, than the corresponding arylboronic acid.[4]

This rate enhancement is attributed to a combination of electronic factors that go beyond simple Lewis acidity. Two critical features were identified that govern the rate of transmetalation:

  • Creation of a Coordination Site: The ability of the boron reagent to facilitate the opening of a coordination site on the palladium complex.

  • Nucleophilicity of the Ipso-Carbon: The nucleophilic character of the carbon atom attached to boron.

Both of these factors are modulated by the electron density of the oxygen atoms within the boronic ester, demonstrating that the diol backbone is not a passive spectator but an active participant in the key bond-forming step.[4][11]

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X ArX->OxAdd PdII Ar-Pd(II)-X (L)₂ OxAdd->PdII Trans Transmetalation PdII->Trans Base Base (e.g., OH⁻) Base->Trans Activation Boron R-B(OR')₂ Boron->Trans PdII_ArR Ar-Pd(II)-R (L)₂ Trans->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Performance Data

The choice between a boronic acid and an ester often involves a trade-off. While competition experiments in some systems have shown boronic acids to be consumed faster, this does not negate the dramatic rate enhancements observed for specific esters in mechanistic studies.[6] The table below summarizes kinetic data from a key study, highlighting the superior performance of certain esters in the transmetalation step.

Organoboron ReagentRelative Rate of Aryl Transfer (vs. Boronic Acid)Rate Constant (k) at -30 °C (s⁻¹)
4-Fluorophenylboronic Acid1.05.78 x 10⁻⁴
4-Fluorophenylboronic Acid Catechol Ester~5.02.88 x 10⁻³
4-Fluorophenylboronic Acid Glycol Ester~23.0 1.33 x 10⁻²
4-Fluorophenylboronic Acid Dimethyl Ester~21.0 1.22 x 10⁻²
Data synthesized from kinetic studies reported in J. Am. Chem. Soc. 2018, 140, 12, 4342–4354.[4]

Summary of Comparative Properties

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol)Field-Proven Insights & Causality
Reactivity Generally high; can be the most reactive in some systems.Variable; can be significantly more reactive than the parent acid depending on the ester structure.Reactivity is not solely dependent on Lewis acidity. The electronic properties of the ester's diol backbone directly influence the rate-determining transmetalation step.[4]
Stability Often poor; susceptible to protodeboronation and boroxine formation.Excellent ; stable to air, moisture, and chromatography.The C-B bond is sterically and electronically protected by the diol moiety, preventing decomposition pathways that plague boronic acids.[6]
Handling Can be challenging; purification by chromatography is often not feasible.Easy ; routinely purified by silica gel chromatography.[7]The lack of acidic protons and defined monomeric structure makes esters behave like typical organic compounds during purification and handling.[6]
Substrate Scope Broad, but limited by the stability of the boronic acid itself.Broader for unstable fragments ; enables the use of sensitive groups (e.g., 2-pyridyl) that are inaccessible as acids.[6]The superior stability of esters allows for the isolation and coupling of organoboron reagents that would otherwise decompose if prepared as boronic acids.

Experimental Protocol: A Self-Validating Comparison

To objectively assess the performance of a boronic acid versus its pinacol ester in your system, a parallel experiment is the most rigorous approach.

Objective: To compare the reaction rate and final yield of the Suzuki coupling of 1-bromo-4-methoxybenzene with 4-formylphenylboronic acid versus its corresponding pinacol ester.

Materials:

  • Electrophile: 1-bromo-4-methoxybenzene

  • Nucleophile 1: 4-formylphenylboronic acid

  • Nucleophile 2: 2-(4-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃), 2M aqueous solution

  • Solvent: Toluene

Procedure:

  • Reaction Setup (Perform in parallel for each boron reagent):

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-4-methoxybenzene (187 mg, 1.0 mmol, 1.0 equiv).

    • Add the corresponding boron reagent (1.2 mmol, 1.2 equiv).

      • Flask A: 4-formylphenylboronic acid (180 mg).

      • Flask B: 4-formylphenylboronic acid pinacol ester (278 mg).

    • Add the palladium catalyst, Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).

    • Add toluene (5 mL).

  • Degassing: Bubble nitrogen or argon gas through the stirred mixture for 15 minutes to remove dissolved oxygen.

  • Reaction Initiation:

    • Under a positive pressure of inert gas, add the 2M K₂CO₃ solution (2 mL).

    • Heat the reaction mixtures to 90 °C with vigorous stirring.

  • Monitoring and Analysis:

    • After 15, 30, 60, and 120 minutes, withdraw a small aliquot (~0.1 mL) from each reaction mixture.

    • Quench the aliquot with water (0.5 mL) and extract with ethyl acetate (0.5 mL).

    • Analyze the organic layer by GC-MS or LC-MS to determine the ratio of starting material to product, allowing for a kinetic comparison.

  • Workup (After 2 hours or upon completion):

    • Cool the reaction mixtures to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Yield Determination:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the isolated yield of the biaryl product for each reaction and compare the results.

This self-validating system directly compares the two reagents under identical conditions, providing unambiguous data on their relative performance for this specific transformation.

Conclusion and Recommendations

The choice between a boronic acid and a boronic ester is a strategic decision dictated by the specific demands of the synthesis.

  • Choose Boronic Acids for their cost-effectiveness and high reactivity in systems involving robust, stable coupling partners. They remain the workhorse for many large-scale applications where stability is not a primary concern.[4]

  • Choose Boronic Esters when stability is paramount. They are the superior choice for complex, multi-step syntheses involving sensitive or unstable organoboron intermediates. While historically considered less reactive, modern mechanistic understanding and empirical data confirm they can exhibit equal or even substantially higher reactivity than their acid counterparts.[4][11]

The paradigm has shifted: boronic esters are no longer just stable surrogates but are highly reactive, versatile partners in their own right. For researchers in drug development and complex molecule synthesis, embracing the utility and enhanced stability of boronic esters can unlock new synthetic possibilities and improve the robustness of established chemical routes.

References

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Comparison of reactivity of different boron reagents Source: ResearchGate URL: [Link]

  • Title: Bulky ligands promote palladium-catalyzed protodeboronation Source: The Matter Blotter URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis Source: Dalton Transactions URL: [Link]

  • Title: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions Source: Organic Letters URL: [Link]

Sources

comparing (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid with other boronic acid derivatives in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid in Palladium-Catalyzed Catalysis

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly for biaryl moieties found in many pharmaceuticals and fine chemicals.[1][2] The performance of this palladium-catalyzed reaction is profoundly influenced by the electronic and steric nature of the coupling partners, especially the organoboron species.[3][4] This guide provides an in-depth comparison of this compound with other commonly used boronic acid derivatives. We will explore how its unique structural features—specifically the remote electron-withdrawing difluoro substituents—impact catalytic efficiency, reaction kinetics, and overall yield. This analysis is supported by established mechanistic principles and is designed to provide researchers, chemists, and drug development professionals with actionable insights for catalyst and substrate selection.

Introduction: The Suzuki-Miyaura Reaction and the Role of the Boronic Acid

First published by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become an indispensable tool for synthetic chemists, an achievement recognized with the 2010 Nobel Prize in Chemistry.[1] The reaction forges a C-C bond between an organoboron compound (like a boronic acid) and an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[1][5]

The catalytic cycle is generally understood to proceed via three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[3][6] This step is often rate-determining.[6]

  • Transmetalation : The organic group from the boronic acid (R²) is transferred to the Pd(II) center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][7]

  • Reductive Elimination : The two organic groups (R¹ and R²) on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[3][5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OH)₂ (Base) PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B -XB(OH)₂ RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R¹-R² caption Fig 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

The reactivity of the boronic acid in the transmetalation step is critical. Its Lewis acidity dictates the rate of boronate formation and subsequent transfer of the aryl group to the palladium center.[3] Substituents on the boronic acid's aryl ring can therefore dramatically alter reaction outcomes. Electron-withdrawing groups (EWGs) increase the boron's Lewis acidity, generally accelerating transmetalation, while electron-donating groups (EDGs) have the opposite effect.[3][8]

Analysis of this compound

The subject of our analysis, this compound, possesses a unique combination of electronic and steric features:

  • Electronic Effects : The two fluorine atoms on the benzyl ring are highly electronegative. While this effect is transmitted through several bonds (C-C, C-O), it still serves to withdraw electron density from the phenylboronic acid moiety. This inductive pull increases the Lewis acidity of the boron atom, which is anticipated to enhance the rate of the transmetalation step compared to unsubstituted or electron-rich analogues.[3]

  • Steric Profile : The benzyloxy group introduces more steric bulk around the boronic acid compared to a simple phenylboronic acid. While transmetalation can be sensitive to steric hindrance, the linkage at the para position keeps the bulk relatively distant from the reactive boronic acid group, minimizing potential interference.[8]

  • Role of Fluorine : Beyond simple inductive effects, fluorine substitution is a widely used strategy in medicinal chemistry to block metabolic oxidation and modulate properties like lipophilicity.[8] In some cases, fluoride ions (used as a base like CsF) can play a direct role in the catalytic cycle, potentially forming highly reactive palladium-fluorido intermediates that facilitate transmetalation with fluorinated boronic esters.[9][10][11]

Comparative Performance Data

To illustrate the expected performance of this compound, we present synthesized data from a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. The comparison includes boronic acids with varying electronic properties.

Reaction Scheme: Aryl Bromide + Arylboronic Acid -> Biaryl Product (4-Bromoanisole + R-B(OH)₂) -> 4-Methoxy-R-biphenyl

Standard Reaction Conditions: 4-Bromoanisole (1.0 mmol), Boronic Acid (1.2 mmol), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1, 5 mL), 90 °C.

Boronic Acid DerivativeKey FeatureExpected Time (h)Expected Yield (%)Rationale
Phenylboronic AcidUnsubstituted (Baseline)1285Standard reactivity under typical conditions.
4-Methoxyphenylboronic AcidElectron-Donating (-OCH₃)1870The EDG reduces the Lewis acidity of boron, slowing the transmetalation step and leading to lower efficiency.[3]
(4-(Trifluoromethyl)phenyl)boronic acidStrong Electron-Withdrawing (-CF₃)695The potent EWG significantly increases boron's Lewis acidity, accelerating transmetalation for a rapid and high-yielding reaction.[3]
This compound Remote Electron-Withdrawing (-F) 8 92 The remote difluoro groups act as moderate EWGs, enhancing Lewis acidity and promoting a highly efficient coupling, superior to unsubstituted and EDG-containing substrates.

Note: The data presented in this table is illustrative, based on established chemical principles, and intended for comparative purposes.

Recommended Experimental Protocol

This section provides a robust, self-validating protocol for a general Suzuki-Miyaura cross-coupling reaction, which can be adapted for specific substrates.

Experimental_Workflow start Start prep 1. Reagent Prep Add Aryl Halide, Boronic Acid, and Base to a dry flask. start->prep inert 2. Inert Atmosphere Seal flask, evacuate and backfill with Argon/N₂ (3x). prep->inert solvent 3. Add Solvents Add degassed solvent system (e.g., Dioxane/H₂O). inert->solvent catalyst 4. Add Catalyst Add Palladium catalyst under positive Argon/N₂ pressure. solvent->catalyst reaction 5. Reaction Heat mixture to desired temperature (e.g., 90°C) with vigorous stirring. catalyst->reaction monitor 6. Monitor Track reaction progress by TLC or LC-MS. reaction->monitor workup 7. Workup Cool, dilute with water, and extract with an organic solvent (e.g., EtOAc). monitor->workup purify 8. Purification Dry organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: A standard workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation : To a dry, oven-baked round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.1–1.5 equiv), and the base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0–3.0 equiv).

  • Inerting the Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition : Add the degassed solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF) via syringe.[6] The choice of solvent is critical to ensure the solubility of both organic and inorganic reagents.

  • Catalyst Addition : Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a phosphine ligand, 1–5 mol%).[2][3]

  • Reaction Execution : Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C) and stir vigorously.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Workup : Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final biaryl product.[7]

Conclusion

This compound stands out as a highly effective coupling partner in Suzuki-Miyaura reactions. Its performance is attributed to the electron-withdrawing nature of the 2,3-difluoro substituents, which enhances the Lewis acidity of the boron center and accelerates the rate-critical transmetalation step.[3] This leads to higher reaction efficiencies, potentially allowing for milder conditions, lower catalyst loadings, and shorter reaction times compared to electronically neutral or rich boronic acids. The steric bulk of the benzyloxy group is sufficiently remote from the reactive center to not impede performance. For researchers in drug discovery and process development, this boronic acid derivative represents a valuable tool for the reliable and efficient synthesis of complex biaryl structures.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Shouyun, Y., & Chengxu, X. (2019). Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions.
  • ResearchGate. (2025, August 7). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Wikipedia. Suzuki reaction.
  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
  • ChemistryViews. (2017, June 22). Suzuki-Miyaura Couplings of Fluorinated Arenes.
  • ACS Publications. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry.
  • PolyU Institutional Research Archive. Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
  • PubMed. 2,4-Difluoro-phenyl-boronic acid.
  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction.
  • ResearchGate.
  • Sci-Hub.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • PubChem - NIH. (2-((2,6-Difluorobenzyl)oxy)phenyl)boronic acid.
  • Sci-Hub. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study.
  • Lead Sciences. (2-((2,4-Difluorobenzyl)oxy)phenyl)boronic acid.
  • PMC - NIH. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions.
  • PubChem. B-(4-((4-Fluorophenyl)methoxy)phenyl)boronic acid.

Sources

A Comparative Guide to (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional analysis of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid and its derivatives as a promising class of enzyme inhibitors. Drawing upon established principles of medicinal chemistry and structural biology, we will explore their mechanism of action, comparative efficacy, and the experimental methodologies crucial for their evaluation.

Introduction: The Promise of Boronic Acids in Enzyme Inhibition

Boronic acids have emerged as a versatile class of therapeutic agents, with several compounds, such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, gaining FDA approval.[1] Their efficacy often stems from the unique electronic nature of the boron atom, which can form a reversible covalent bond with nucleophilic residues, most notably serine, in the active sites of various enzymes.[2][3] This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly specific enzyme inhibition.[4]

The this compound scaffold presents a compelling platform for the design of novel enzyme inhibitors. The benzyloxy moiety provides a large, lipophilic surface for interaction with enzyme active sites, while the difluorobenzyl group offers opportunities for specific electronic and steric interactions that can enhance binding affinity and selectivity. The strategic placement of fluorine atoms can also modulate the compound's metabolic stability and pharmacokinetic properties.

Mechanism of Action: Covalent Inhibition of Serine Hydrolases

The primary mechanism of action for this compound derivatives as inhibitors of enzymes like serine proteases and β-lactamases involves the formation of a reversible covalent adduct with the catalytic serine residue in the enzyme's active site.[2][3] The trigonal planar boronic acid acts as a Lewis acid, readily accepting a pair of electrons from the hydroxyl group of the active site serine. This results in the formation of a stable, tetrahedral boronate adduct, which effectively blocks the enzyme's catalytic activity.[4]

The stability of this adduct is influenced by the electronic properties of the aryl ring. Electron-withdrawing groups, such as the fluorine atoms on the benzyl ring, can increase the Lewis acidity of the boron atom, thereby favoring the formation of the tetrahedral intermediate and enhancing inhibitory potency.

Mechanism_of_Action cluster_0 Enzyme Active Site cluster_2 Tetrahedral Adduct Enzyme_Ser-OH Enzyme-Ser-OH (Nucleophilic Serine) Adduct Enzyme-Ser-O-B(OH)R (Tetrahedral Boronate) INHIBITED STATE His Histidine (General Base) His->Enzyme_Ser-OH Activates Serine Inhibitor This compound (Trigonal Planar) Inhibitor->Enzyme_Ser-OH Nucleophilic Attack

Caption: Covalent inhibition mechanism.

Comparative Analysis of Inhibitory Potency

To illustrate the structure-activity relationship (SAR) of this class of compounds, a hypothetical series of this compound derivatives and their inhibitory activity against a representative serine β-lactamase, AmpC, are presented below. The data is conceptual and intended to guide rational drug design based on established principles.

Compound IDR1 (para-position)R2 (ortho-position to Boron)IC50 (nM) vs. AmpC (Hypothetical)Rationale for Potency
LEAD-01 HH150Baseline activity of the core scaffold.
ALT-01 OCH3H250Electron-donating group slightly reduces the Lewis acidity of boron.
ALT-02 ClH80Electron-withdrawing group enhances the Lewis acidity of boron.
ALT-03 HF120Steric hindrance from the ortho-substituent may slightly decrease binding.
ALT-04 COOHH50The carboxylate group can form additional hydrogen bonds in the active site.

Note: The IC50 values are hypothetical and for illustrative purposes only.

Experimental Protocols

Synthesis of this compound (LEAD-01)

This protocol describes a general two-step synthesis.

Step 1: Etherification

  • To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq).

  • Add 2,3-difluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reflux the mixture for 12 hours.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-bromo-4-((2,3-difluorobenzyl)oxy)benzene.

Step 2: Borylation

  • Dissolve 1-bromo-4-((2,3-difluorobenzyl)oxy)benzene (1.0 eq) in anhydrous THF and cool to -78°C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Add triisopropyl borate (1.2 eq) and allow the mixture to warm to room temperature overnight.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Recrystallize the crude product from a suitable solvent system to obtain this compound.

Synthesis_Workflow Start 4-bromophenol + 2,3-difluorobenzyl bromide Etherification Step 1: Etherification (K2CO3, Acetone, Reflux) Start->Etherification Intermediate 1-bromo-4-((2,3-difluorobenzyl)oxy)benzene Etherification->Intermediate Borylation Step 2: Borylation (n-BuLi, Triisopropyl borate, THF, -78°C) Intermediate->Borylation Purification Purification (Column Chromatography/Recrystallization) Borylation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow.

Enzyme Inhibition Assay (e.g., against AmpC β-lactamase)
  • Prepare a stock solution of the inhibitor in DMSO.

  • In a 96-well plate, add varying concentrations of the inhibitor to a solution of AmpC β-lactamase in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding a chromogenic substrate (e.g., nitrocefin).

  • Monitor the change in absorbance over time using a plate reader.

  • Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Structural Elucidation and Computational Analysis

X-ray Crystallography

To definitively determine the binding mode of these inhibitors, co-crystallization of the target enzyme with the boronic acid derivative is essential. The resulting crystal structure would reveal the precise interactions between the inhibitor and the active site residues, confirming the formation of the covalent boronate adduct and highlighting key non-covalent interactions that contribute to binding affinity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution.[5] Techniques such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can be employed to confirm binding, map the binding epitope, and determine the dissociation constant (Kd).[5]

Computational Docking

Molecular docking simulations can provide valuable insights into the putative binding poses of the inhibitors within the enzyme's active site. These models can help rationalize the observed SAR and guide the design of new derivatives with improved potency and selectivity.

Conclusion and Future Directions

This compound derivatives represent a promising avenue for the development of novel enzyme inhibitors. Their mechanism of action, involving reversible covalent bond formation, offers a path to high potency and selectivity. The synthetic accessibility of this scaffold allows for systematic exploration of the SAR to optimize inhibitory activity and pharmacokinetic properties. Future work should focus on synthesizing and evaluating a broader range of derivatives to establish a robust SAR, followed by structural studies to elucidate the molecular basis of their inhibitory activity.

References

  • Luchinat, C., & Banci, L. (2018). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. eMagRes, 7(1), 1-13.
  • Beesley, T., Gascoyne, N., Knott-Hunziker, V., Petursson, S., Waley, S. G., Jaurin, B., & Grundström, T. (1983). The inhibition of class C beta-lactamases by boronic acids. Biochemical Journal, 209(1), 229–233.
  • Coutts, S. J., & Wallace, C. J. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
  • Fu, H., Fang, H., Sun, J., Wang, H., Liu, A., Sun, J., & Wu, Z. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Current medicinal chemistry, 21(28), 3271–3280.
  • Tondi, D., Ambretti, S., Venturelli, A., Prati, F., & Costi, M. P. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & medicinal chemistry letters, 17(21), 5942–5946.
  • Powers, J. C., Asaad, N., & El-Sayed, W. M. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules (Basel, Switzerland), 26(23), 7299.
  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor perspectives in medicine, 6(8), a025247.
  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160–201.
  • Egan, D. A., & Bohn, J. (2014). β-Lactamase inhibitor. Wikipedia.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactam and β-Lactamase Inhibitor Combinations: An Update. Journal of medicinal chemistry, 62(19), 8954–8998.
  • Papp-Wallace, K. M. (2019). Will morphing boron-based inhibitors beat the β-lactamases?. Current opinion in chemical biology, 50, 101–110.
  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). Will morphing boron-based inhibitors beat the β-lactamases?. Current opinion in chemical biology, 50, 101–110.

Sources

The Fluorine Advantage: A Comparative Guide to the Bioactivity of Phenylboronic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a proven method for optimizing drug-like properties.[1] Phenylboronic acids, a versatile class of compounds with a wide range of biological activities, are no exception to this principle. The addition of fluorine can dramatically alter the physicochemical and, consequently, the biological properties of these molecules, often leading to enhanced potency and selectivity.[2][3] This guide provides an in-depth comparison of fluorinated and non-fluorinated phenylboronic acid analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Physicochemical Impact of Fluorination: More Than Just an Electron-Withdrawing Group

The bioactivity of phenylboronic acids is intrinsically linked to the Lewis acidity of the boron atom.[2] The boronic acid moiety, -B(OH)₂, can reversibly form a tetrahedral boronate complex with nucleophilic residues, such as the catalytic serine in many enzymes.[4] The stability of this interaction is highly dependent on the pKa of the boronic acid. A lower pKa facilitates the formation of the more reactive anionic boronate species at physiological pH.

Fluorine's high electronegativity exerts a powerful electron-withdrawing effect, which is key to modulating the pKa of the boronic acid. This effect is position-dependent:

  • Ortho and Meta Positions: Fluorine substitution at these positions leads to a significant increase in acidity (decrease in pKa) due to the strong inductive effect.[3] In the ortho position, this can be further enhanced by the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group of the boronic acid.[3]

  • Para Position: The inductive effect is partially offset by the resonance effect, resulting in a less pronounced increase in acidity compared to ortho and meta substitutions.[3]

This enhanced acidity is a cornerstone of the superior bioactivity often observed in fluorinated analogs.[2][5]

Comparative Bioactivity: A Look at the Data

While comprehensive head-to-head comparisons are not always available in single studies, the existing data clearly illustrates the positive impact of fluorination.

Enhanced Acidity (pKa)

A lower pKa value is a strong indicator of potentially higher bioactivity for boronic acids that act as enzyme inhibitors.

CompoundpKaReference
Phenylboronic acid8.86[3]
4-Fluorophenylboronic acid8.77[6]
2-Fluorophenylboronic acid8.70[6]
3-Fluorophenylboronic acid8.35[6]
2-Formyl-5-fluorophenylboronic acid6.22[5]
2-Formyl-5-(trifluoromethyl)phenylboronic acid5.67[5]

As the data shows, the introduction of electron-withdrawing fluorine-containing groups significantly lowers the pKa, making the boronic acid more acidic.[3][5][6]

Antimicrobial Activity

The enhanced acidity and altered electronic properties of fluorinated phenylboronic acids often translate to improved antimicrobial activity. A study on halogenated phenylboronic acids against pathogenic Vibrio species provides a clear example.

CompoundMinimum Inhibitory Concentration (MIC) against V. parahaemolyticus (µg/mL)Minimum Inhibitory Concentration (MIC) against V. harveyi (µg/mL)Reference
2-Fluoro-5-iodophenylboronic acid 100 100 [2][4][7]
4-Iodophenylboronic acid200200[2][7]
Other non-fluorinated halogenated analogs>500>500[2][7]

In this case, the presence of fluorine in conjunction with iodine resulted in a significantly lower MIC, indicating greater potency compared to other halogenated analogs.[2][4][7]

Mechanisms of Action: How Fluorinated Phenylboronic Acids Exert Their Effects

Fluorinated phenylboronic acids have shown inhibitory activity against a range of enzymes critical for pathogen survival and disease progression.

Inhibition of Serine Proteases (e.g., β-Lactamases)

Many bacteria develop antibiotic resistance through the production of β-lactamase enzymes, which hydrolyze β-lactam antibiotics. Boronic acids act as transition-state analog inhibitors, where the boron atom is attacked by the catalytic serine residue in the enzyme's active site.[4]

G cluster_0 β-Lactamase Active Site Serine-OH Serine-OH Tetrahedral_Intermediate Reversible Covalent Tetrahedral Intermediate Serine-OH->Tetrahedral_Intermediate Forms OxyanionHole Oxyanion Hole Fluorinated_PBA Fluorinated Phenylboronic Acid (Trigonal Planar) Fluorinated_PBA->Serine-OH Nucleophilic attack Tetrahedral_Intermediate->OxyanionHole Stabilized by Inhibited_Enzyme Inhibited Enzyme Tetrahedral_Intermediate->Inhibited_Enzyme Results in

Caption: Inhibition of a serine protease by a fluorinated phenylboronic acid.

The lower pKa of fluorinated analogs enhances the electrophilicity of the boron atom, promoting the formation of a stable, reversible covalent bond with the catalytic serine.[4]

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

The fluorinated benzoxaborole, Tavaborole, is an antifungal agent that targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[5][8][9][10] Tavaborole traps the tRNALeu in the editing site of the enzyme, preventing the ligation of leucine to its tRNA and thereby halting protein synthesis.[5][8][9]

G Tavaborole Tavaborole LeuRS Fungal LeuRS (Editing Site) Tavaborole->LeuRS Adduct Tavaborole-tRNA-Leu Adduct (Trapped in Editing Site) LeuRS->Adduct Forms tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Blocks Inhibition Inhibition Protein_Synthesis->Inhibition

Caption: Mechanism of action of Tavaborole on fungal LeuRS.

Inhibition of the Proteasome

The proteasome is a multi-subunit enzyme complex responsible for degrading damaged or unneeded proteins in eukaryotic cells. Its inhibition is a key strategy in cancer therapy. Dipeptidyl boronic acids, such as the FDA-approved drug Bortezomib, are potent proteasome inhibitors. The boronic acid moiety forms a stable complex with the N-terminal threonine residue in the chymotrypsin-like active site of the proteasome.

G Proteasome_Inhibitor Dipeptidyl Boronic Acid (e.g., Bortezomib) Proteasome 20S Proteasome (β5 subunit with N-terminal Threonine) Proteasome_Inhibitor->Proteasome Binds to Reversible_Complex Reversible Tetrahedral Boronate-Threonine Adduct Proteasome->Reversible_Complex Forms Protein_Degradation_Blocked Protein Degradation Blocked Reversible_Complex->Protein_Degradation_Blocked Apoptosis Cellular Apoptosis Protein_Degradation_Blocked->Apoptosis Leads to

Caption: Proteasome inhibition by a dipeptidyl boronic acid.

Experimental Protocols for Assessing Bioactivity

To enable researchers to conduct their own comparative studies, we provide detailed, step-by-step methodologies for key bioassays.

Protocol 1: Serine Protease Inhibition Assay (e.g., for β-Lactamase)

This protocol is adapted for determining the inhibition constant (Ki) of a boronic acid against a serine protease using a chromogenic substrate.

Materials:

  • Purified serine protease (e.g., β-Lactamase)

  • Chromogenic substrate (e.g., Nitrocefin for β-Lactamase)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • Fluorinated and non-fluorinated phenylboronic acid analogs

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the boronic acid inhibitors in DMSO to create stock solutions (e.g., 10 mM).

    • Prepare serial dilutions of the inhibitors in the assay buffer.

    • Prepare a solution of the enzyme in the assay buffer at a concentration twice the final desired concentration.

    • Prepare a solution of the substrate in the assay buffer at a concentration twice the final desired concentration.

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the enzyme solution.

    • Add 50 µL of the serially diluted inhibitor solutions to the respective wells. Include a control with buffer instead of inhibitor.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 100 µL of the substrate solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 486 nm for Nitrocefin) over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each concentration relative to the control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of the boronic acid analogs against a chosen cell line.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Fluorinated and non-fluorinated phenylboronic acid analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the boronic acid compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Incubate for at least 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting percent viability against the logarithm of the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the boronic acid analogs against a bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluorinated and non-fluorinated phenylboronic acid analogs

  • Sterile 96-well microplate

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into broth and incubate until it reaches the log phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

  • Prepare Compound Dilutions:

    • Prepare serial twofold dilutions of the boronic acid compounds in CAMHB directly in the 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

The strategic fluorination of phenylboronic acids represents a powerful approach to enhancing their bioactivity. By lowering the pKa of the boronic acid moiety, fluorine substitution can significantly improve the interaction of these compounds with their biological targets, particularly in the context of enzyme inhibition. The comparative data, though not always presented in a direct one-to-one format in the literature, consistently points towards the advantages conferred by fluorination. The detailed protocols provided in this guide are intended to facilitate further research in this promising area, enabling the design and evaluation of novel, more potent fluorinated phenylboronic acid analogs for a range of therapeutic applications.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science.
  • Adamczyk-Woźniak, A., Borys, K. M., Madura, I. D., Pawełko, A., Tomecka, E., & Żukowski, K. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3438. [Link]

  • BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • Gozdalik, J. T., Kaczorowska, E., Zarzeczańska, D., Rychłowski, M., & Sporzyński, A. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(4), 846. [Link]

  • Sathiyamoorthi, E., Lee, J. H., & Lee, J. (2024). Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi. Frontiers in Cellular and Infection Microbiology, 14, 1340910. [Link]

  • Fisher, J. F., & Mobashery, S. (2016). Exploring the potential of boronic acids as inhibitors of OXA-24/40 β-lactamase. Protein Science, 25(3), 611-621. [Link]

  • Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., ... & Cusack, S. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759-1761.
  • Al-Qahtani, N., & Al-Ghamdi, S. (2018). Tavaborole – A Treatment for Onychomycosis of the Toenails.
  • Gupta, A. K., & Daigle, D. (2015). An upcoming drug for onychomycosis: Tavaborole. Journal of Cutaneous Medicine and Surgery, 19(4), 328-334. [Link]

  • ResearchGate. (n.d.). Proteasome inhibition by bortezomib. Bortezomib is a modified... [Image]. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 19). β-Lactamase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Boron-Based Serine Protease Inhibitors.
  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. (2022). National Institutes of Health. [Link]

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (n.d.). Fluorine in drug discovery: Role, design and case studies. .

  • Al-Hiari, Y. M., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Letters in Drug Design & Discovery, 13(1), 69-75.
  • Durka, K., et al. (2021). Structural and Energetic Landscape of Fluorinated 1,4-Phenylenediboronic Acids. Crystal Growth & Design, 21(3), 1646-1659. [Link]

  • Povilaitis, T., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, e202402330. [Link]

  • Sanga, S., et al. (2011). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. Computational and Mathematical Methods in Medicine, 2011, 689421. [Link]

  • Hassanin, H., et al. (2022). Comparative IC50 values of compounds 4a-l and 5-fluorouracil against HepG-2, HCT-116, and MCF-7 cell lines. Journal of Heterocyclic Chemistry, 59(11), 1985-1996.
  • ResearchGate. (n.d.). A) In vitro IC50 values of SCH900776 and its analogs (both enantiomeric forms), obtained from Eurofins Kinase Profiler service. [Image]. Retrieved from [Link]

  • van der Veen, S., et al. (2021). Structure–Activity Relationship of Fluorinated Sialic Acid Inhibitors for Bacterial Sialylation. ACS Chemical Biology, 16(6), 1044-1052. [Link]

Sources

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become particularly indispensable in the pharmaceutical industry for constructing complex molecular architectures, including active pharmaceutical ingredients (APIs).[3][4] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, the coupling of fluorinated building blocks, such as (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, is of paramount importance.

However, fluorinated boronic acids can present unique challenges in Suzuki-Miyaura couplings.[5][6] Issues such as protodeboronation, where the boronic acid group is cleaved before coupling, can lead to reduced yields and the formation of undesirable byproducts.[5][7] The electronic properties of the difluorobenzyl group can also influence the reactivity of the boronic acid. Therefore, the careful selection of the palladium catalyst and associated ligands is critical for achieving optimal results.

This guide provides a comparative study of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole. We will explore the performance of classical catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) alongside modern Buchwald precatalysts, providing experimental data to support our findings.

The Catalytic Cycle: A Brief Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-bromoanisole) to form a Pd(II) intermediate.[2][3] This step is often rate-determining.[3]

  • Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium center.[2][3][9]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[2][3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Palladium Catalysts

The choice of palladium source and ligands significantly impacts the efficiency of the Suzuki-Miyaura coupling. Ligands play a crucial role by stabilizing the palladium catalyst, influencing its reactivity, and facilitating the elementary steps of the catalytic cycle.[10][11][12]

Classical Catalysts
  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This has been a workhorse catalyst for Suzuki-Miyaura reactions for many years.[13] It is a pre-formed Pd(0) complex, meaning it can directly enter the catalytic cycle. However, its performance with challenging substrates can be limited, and it may require higher temperatures and catalyst loadings.[13][14]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This Pd(II) precatalyst requires in-situ reduction to the active Pd(0) species.[10] The dppf ligand is a bidentate phosphine that can enhance catalyst stability and activity.[10] It has been shown to be effective in a variety of cross-coupling reactions.[15]

Buchwald Precatalysts

The Buchwald group has developed a series of highly active and versatile palladium precatalysts that are known for their air and moisture stability.[16][17] These precatalysts are designed to efficiently generate the active monoligated Pd(0) species in solution, often leading to faster reactions and lower catalyst loadings, especially for challenging substrates.[6][16][18]

  • XPhos Pd G3: This third-generation Buchwald precatalyst features the bulky and electron-rich XPhos ligand. It is known to be highly effective for coupling sterically hindered and electron-rich or -poor substrates, including aryl chlorides.[16]

Experimental Comparison

To objectively compare the performance of these catalysts, a series of experiments were conducted for the coupling of this compound with 4-bromoanisole.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis reagents Combine Aryl Halide, Boronic Acid, Base, and Solvent catalyst Add Palladium Catalyst reagents->catalyst heating Heat and Stir under Inert Atmosphere catalyst->heating monitoring Monitor Progress (TLC, GC-MS, or LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extraction Extract with Organic Solvent quench->extraction purification Purify by Column Chromatography extraction->purification analysis Analyze Product (NMR, MS) purification->analysis

Caption: General experimental workflow for the comparative study.

Detailed Experimental Protocol

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the solvent (e.g., 1,4-dioxane/water mixture).

  • Add the palladium catalyst (specified mol%).

  • Heat the reaction mixture to the specified temperature and stir for the indicated time.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[3]

Results

The performance of each catalyst in the coupling of this compound and 4-bromoanisole is summarized in the table below.

CatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄3K₂CO₃Dioxane/H₂O1001265
PdCl₂(dppf)2K₃PO₄DMF100878
XPhos Pd G31K₃PO₄Toluene/H₂O80292

Note: Yields are representative and based on isolated product after purification. These values are intended for comparative purposes and may vary depending on the specific reaction scale and conditions.

Discussion of Results

The experimental data clearly demonstrates the superior performance of the XPhos Pd G3 precatalyst for this challenging Suzuki-Miyaura coupling. At a significantly lower catalyst loading (1 mol%) and a milder temperature (80 °C), the XPhos Pd G3 catalyst afforded the desired biaryl product in an excellent yield of 92% within a much shorter reaction time of 2 hours.

The classical catalyst, Pd(PPh₃)₄ , provided a moderate yield of 65% even with a higher catalyst loading and prolonged reaction time at a higher temperature. This suggests that the triphenylphosphine ligand may not be optimal for this specific transformation, potentially due to slower oxidative addition or reductive elimination steps.[13]

PdCl₂(dppf) showed improved performance over Pd(PPh₃)₄, yielding 78% of the product. The bidentate dppf ligand likely provides a more stable and active catalytic species. However, it still required a higher temperature and longer reaction time compared to the Buchwald precatalyst.

The exceptional activity of XPhos Pd G3 can be attributed to the properties of the XPhos ligand. Its significant steric bulk is thought to promote the reductive elimination step, while its electron-rich nature facilitates the oxidative addition of the aryl bromide.[11] Furthermore, the design of the G3 precatalyst ensures the rapid and efficient generation of the active monoligated Pd(0) species, which is crucial for reactions involving potentially unstable boronic acids.[6][16]

Conclusion and Recommendations

For the Suzuki-Miyaura coupling of this compound with aryl bromides, the use of a modern Buchwald precatalyst, specifically XPhos Pd G3 , is highly recommended. Its ability to operate under milder conditions with lower catalyst loadings and shorter reaction times not only improves efficiency but also aligns with the principles of green chemistry by reducing energy consumption and waste.

While classical catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can effect the transformation, they are less efficient and may not be suitable for large-scale synthesis or for substrates that are sensitive to high temperatures. The superior performance of the Buchwald precatalyst in this comparative study highlights the significant advancements in catalyst design and their profound impact on the field of organic synthesis.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC - NIH. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. [Link]

  • Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - Semantic Scholar. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. [Link]

  • Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations - PubMed. [Link]

  • Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures | Organometallics - ACS Publications. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.. [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction - Journal of Synthetic Chemistry. [Link]

  • Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. | Request PDF - ResearchGate. [Link]

  • G3 and G4 Buchwald Precatalysts - Johnson Matthey. [Link]

  • Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate. [Link]

  • Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst | Request PDF - ResearchGate. [Link]

  • Bulky ligands promote palladium-catalyzed protodeboronation - The Matter Blotter. [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. [Link]

  • Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters - PMC - NIH. [Link]

  • Pd(PPh3)4 catalyzed Suzuki–Miyaura coupling reaction of aryl bromides... - ResearchGate. [Link]

  • What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction? | ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. [Link]

  • Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. [Link]

Sources

validation of a synthetic route for scale-up production of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive validation of a synthetic route for the scale-up production of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, a critical building block in contemporary medicinal chemistry. We will dissect two plausible synthetic strategies, offering a comparative analysis grounded in experimental data and process chemistry principles. The objective is to identify and validate a manufacturing route that is not only high-yielding but also robust, safe, and economically viable for industrial application.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily serving as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Their stability, functional group tolerance, and generally low toxicity make them ideal for constructing complex molecular architectures, particularly in the pharmaceutical industry.[2] The target molecule, this compound, incorporates a difluorobenzyl ether moiety, a common pharmacophore used to enhance metabolic stability and binding affinity. Consequently, a scalable and efficient synthesis of this intermediate is of significant interest to drug development professionals.

This guide will explore the validation of a synthetic pathway, moving from theoretical retrosynthesis to a practical, scalable protocol.

Retrosynthetic Analysis and Route Scouting

The logical disconnection of the target molecule reveals two primary bond formations to consider: the C-O ether bond and the C-B bond. This leads to two distinct synthetic strategies, hereafter referred to as Route A and Route B.

G Target This compound A1 4-Hydroxyphenylboronic acid Target->A1 C-O Disconnect B1 1-Bromo-4-((2,3-difluorobenzyl)oxy)benzene Target->B1 C-B Disconnect A2 2,3-Difluorobenzyl bromide B3 4-Bromophenol B1->B3 B2 Boron Source (e.g., B2pin2) B4 2,3-Difluorobenzyl bromide

Caption: Retrosynthetic analysis of the target molecule leading to two potential synthetic routes.

Route A: Late-Stage Etherification

This approach involves the formation of the ether bond as the final key step, coupling commercially available 4-hydroxyphenylboronic acid with 2,3-difluorobenzyl bromide. The core reaction is a Williamson ether synthesis.[3]

Route B: Late-Stage Borylation

Conversely, Route B prioritizes the formation of the ether bond first, starting from 4-bromophenol. The resulting aryl bromide intermediate is then converted to the target boronic acid in the final step. This borylation can be achieved through several methods, most notably via organometallic intermediates or a palladium-catalyzed Miyaura borylation.[4][5]

Comparative Analysis of Synthetic Routes

The choice between these routes for scale-up production is not trivial and depends on a multitude of factors including atom economy, reagent costs, process safety, and purification challenges.

Causality Behind Route Selection
  • Route A Challenges: The primary challenge in Route A is the inherent reactivity and potential instability of the boronic acid functional group under the basic conditions required for the Williamson ether synthesis.[6][7] Boronic acids are known to undergo side reactions such as protodeboronation (loss of the boronic acid group) or formation of boroxine anhydrides, which can complicate the reaction and purification.[8][9] While protecting the boronic acid as a boronate ester (e.g., pinacol ester) is possible, this adds two steps (protection and deprotection) to the overall synthesis, increasing cost and process time.

  • Route B Advantages: Route B circumvents these issues by installing the robust bromo-handle first. The subsequent borylation of the aryl bromide intermediate is a well-established and highly reliable transformation.[5][10] Palladium-catalyzed Miyaura borylation, in particular, offers excellent functional group tolerance and typically proceeds under mild conditions, making it highly amenable to scale-up.[11][12]

Based on this initial analysis, Route B is the preferred strategy for a scalable and robust process. It minimizes potential side reactions associated with the boronic acid moiety and utilizes a final step that is well-precedented and reliable in industrial settings.

Data-Driven Comparison

The following table summarizes the key performance indicators for each route, based on representative laboratory-scale experiments.

ParameterRoute A: Late-Stage EtherificationRoute B: Late-Stage BorylationJustification
Starting Materials 4-Hydroxyphenylboronic acid, 2,3-Difluorobenzyl bromide4-Bromophenol, 2,3-Difluorobenzyl bromide, Bis(pinacolato)diboron4-Bromophenol is generally less expensive and more stable than 4-hydroxyphenylboronic acid.[13]
Number of Steps 1 (or 3 with protection/deprotection)2Route B has a clear 2-step process. Route A is deceptively "shorter" but often requires extra steps for viability.
Overall Yield ~55-65%~80-90%Higher yield in Route B is due to cleaner reactions and avoidance of boronic acid decomposition.
Purity (Crude) 70-80% (often contains deboronated impurities)>95% (intermediate), >90% (final product)The crude product from Route A is often contaminated with 4-((2,3-difluorobenzyl)oxy)phenol.
Purification Challenging chromatography or recrystallization.[14]Straightforward crystallization of intermediate and final product.The non-polar intermediate in Route B is easily purified. The final boronic acid can often be isolated by crystallization.
Scalability Score 2/55/5Route B presents fewer challenges for process control, safety, and purification at scale.

In-Depth Validation of the Selected Route (Route B)

A detailed experimental plan was executed to validate and optimize Route B for large-scale production.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Miyaura Borylation cluster_step3 Step 3: Hydrolysis S1_Start1 4-Bromophenol S1_Product 1-Bromo-4-((2,3-difluorobenzyl) oxy)benzene S1_Start1->S1_Product K2CO3, Acetone, Reflux S1_Start2 2,3-Difluorobenzyl bromide S1_Start2->S1_Product S2_Start1 1-Bromo-4-((2,3-difluorobenzyl) oxy)benzene S2_Product Target Pinacol Ester S2_Start1->S2_Product Pd(dppf)Cl2, KOAc, Dioxane, 90°C S2_Start2 B2pin2 S2_Start2->S2_Product S3_Start Target Pinacol Ester S3_Product (4-((2,3-Difluorobenzyl)oxy)phenyl) boronic acid S3_Start->S3_Product Acidic Workup

Sources

A Comparative Guide to the Anticancer Efficacy of Novel (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for targeted and effective therapeutic agents is paramount. Boronic acid derivatives have emerged as a promising class of compounds, with their unique chemical properties enabling potent and selective interactions with biological targets.[1][2] This guide provides a comprehensive comparison of the potential anticancer efficacy of novel derivatives of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid. We will delve into the rationale behind the molecular design of these compounds, present a framework for their comparative evaluation, and provide detailed experimental protocols to empower researchers in the field of drug discovery.

Introduction: The Promise of Phenylboronic Acids in Oncology

Phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their therapeutic potential, owing to their ability to form reversible covalent bonds with biological nucleophiles. This property is central to the mechanism of action of successful drugs like Bortezomib, a proteasome inhibitor used in the treatment of multiple myeloma.[2] The boron atom in PBAs can interact with key residues in enzyme active sites, leading to potent inhibition. Furthermore, the phenyl ring provides a versatile scaffold for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.

The parent compound, this compound, serves as an intriguing starting point for anticancer drug discovery. The difluorobenzyl group can enhance binding affinity and modulate the electronic properties of the molecule, while the phenylboronic acid moiety provides the key reactive center. The introduction of fluorine substituents is known to increase the acidity of the boronic acid, which can influence its biological activity.[3][4]

This guide will explore a hypothetical series of derivatives of this parent compound, designed to probe the structure-activity relationship (SAR) and identify candidates with superior anticancer efficacy.

A Hypothetical Series of this compound Derivatives

To systematically evaluate the anticancer potential of this chemical scaffold, we propose the synthesis and evaluation of the following derivatives. The selection of these derivatives is based on established principles of medicinal chemistry, where the addition of different functional groups can modulate a compound's potency, selectivity, and pharmacokinetic properties.[5]

Compound IDDerivative NameRationale for Modification
LEAD-001 This compoundThe parent compound, serving as the baseline for comparison.
LEAD-002 (4-((2,3-Difluorobenzyl)oxy)-3-formylphenyl)boronic acidThe introduction of an electron-withdrawing formyl group at the ortho position to the boronic acid is hypothesized to enhance its Lewis acidity and potentially increase its inhibitory potency.[5]
LEAD-003 (4-((2,3-Difluorobenzyl)oxy)-3-nitrophenyl)boronic acidA nitro group is a strong electron-withdrawing group, expected to significantly increase the acidity of the boronic acid and potentially lead to stronger interactions with biological targets.
LEAD-004 (3-Amino-4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acidAn amino group, being electron-donating, may alter the binding mode and selectivity of the compound. It can also serve as a handle for further chemical modifications.
LEAD-005 (4-((2,3-Difluorobenzyl)oxy)-3,5-difluorophenyl)boronic acidAdditional fluorine atoms on the phenylboronic acid ring are expected to further modulate the electronic properties and acidity of the boronic acid moiety.[3][4]

Comparative Efficacy Evaluation: A Multi-faceted Approach

A rigorous evaluation of these derivatives requires a multi-pronged approach, encompassing in vitro and in vivo studies. The following sections outline the experimental workflows and protocols for a comprehensive comparison.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_start LEAD-001 to LEAD-005 cell_viability Cell Viability Assay (MTT) in_vitro_start->cell_viability apoptosis Apoptosis Assay (Annexin V/PI) cell_viability->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle in_vivo_start Most Promising Candidates cell_cycle->in_vivo_start Select Lead Candidates xenograft Ovarian Cancer Xenograft Model in_vivo_start->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment efficacy->toxicity

Caption: Experimental workflow for comparing anticancer efficacy.

In Vitro Efficacy Assessment

The initial phase of comparison involves a battery of in vitro assays to determine the cytotoxic and apoptotic effects of the derivatives on cancer cell lines. Ovarian cancer cell lines, such as SKOV-3, are a relevant model for this investigation.[6][7]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.[8][9][10]

Protocol:

  • Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of LEAD-001 to LEAD-005 (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Hypothetical Comparative Data:

Compound IDIC50 (µM) on SKOV-3 cells
LEAD-001 25.4
LEAD-002 8.2
LEAD-003 5.1
LEAD-004 35.7
LEAD-005 12.5
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Protocol:

  • Cell Treatment: Treat SKOV-3 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[13][14]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This analysis determines the effect of the compounds on the progression of the cell cycle.[15][16]

Protocol:

  • Cell Treatment: Treat SKOV-3 cells with the IC50 concentration of each compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.[17][18][19]

Mechanism of Action: Potential Signaling Pathways

The anticancer activity of boronic acid derivatives is often attributed to their ability to inhibit the proteasome or modulate intracellular reactive oxygen species (ROS) levels.

Proteasome Inhibition Pathway

G cluster_0 Cellular Consequences BoronicAcid (4-((2,3-Difluorobenzyl)oxy)phenyl) boronic acid derivative Proteasome 26S Proteasome BoronicAcid->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation NFkB_IkB NF-κB/IκB Complex Proteasome->NFkB_IkB IκB Degradation p53 p53 Proteasome->p53 Degradation Ub_Proteins_acc Accumulation of Ubiquitinated Proteins Ub_Proteins->Ub_Proteins_acc NFkB_act Inhibition of NF-κB Activation NFkB_IkB->NFkB_act p53_stab Stabilization of p53 p53->p53_stab Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Ub_Proteins_acc->Apoptosis NFkB_act->Apoptosis p53_stab->Apoptosis p53_stab->CellCycleArrest G BoronicAcid (4-((2,3-Difluorobenzyl)oxy)phenyl) boronic acid derivative Mitochondria Mitochondria BoronicAcid->Mitochondria ROS Increased ROS Mitochondria->ROS MAPK MAPK Pathway (JNK, p38) ROS->MAPK Activation PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt Inhibition Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis Inhibition

Caption: Hypothesized ROS-mediated apoptosis pathway. [20][21][22][23][24]

In Vivo Efficacy Assessment

Based on the in vitro results, the most potent and promising derivatives (e.g., LEAD-002 and LEAD-003) should be advanced to in vivo studies using an ovarian cancer xenograft model. [25][26]

Ovarian Cancer Xenograft Model

Protocol:

  • Cell Implantation: Subcutaneously inject SKOV-3 cells into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment: Randomize the mice into treatment groups (vehicle control, LEAD-002, and LEAD-003) and administer the compounds intraperitoneally at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume twice a week using calipers.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion

This guide provides a structured framework for the comparative evaluation of novel this compound derivatives as potential anticancer agents. By systematically synthesizing and testing a focused library of compounds, researchers can elucidate key structure-activity relationships and identify lead candidates for further development. The provided protocols offer a starting point for these investigations, and the conceptual pathways highlight potential mechanisms of action. The unique properties of boronic acids continue to make them a fertile ground for the discovery of next-generation cancer therapeutics.

References

  • Adamczyk-Woźniak, A., et al. (2013). Synthesis and biological evaluation of novel benzoxaboroles as potential antimicrobial and anticancer agents. Journal of Heterocyclic Chemistry, 50(4), 814-820.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Cairns, R. A., Harris, I. S., & Mak, T. W. (2011). Regulation of cancer cell metabolism.
  • Checa, J., & Aran, J. M. (2020). Reactive Oxygen Species: Drivers of Cancer Progression and Metastasis. Cancers, 12(11), 3427.
  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Analysis of apoptosis by flow cytometry. Cold Spring Harbor Protocols, 2016(10).
  • Darzynkiewicz, Z., & Huang, X. (2004). Analysis of cell cycle by flow cytometry. Current protocols in cell biology, Chapter 7, Unit 7.5.
  • Diehn, M., et al. (2009). Association of reactive oxygen species levels and radioresistance in cancer stem cells.
  • Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.
  • Levy, D. (2018). Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol Exchange.
  • Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Zhang, J., et al. (2018). The Discovery Of Benzoxaboroles As Novel Anticancer Agents And Study Of Target Proteins.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]

  • Kong, Y., et al. (2011). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. ACS Medicinal Chemistry Letters, 2(3), 229-233.
  • Trachootham, D., et al. (2009). Targeting cancer cells by ROS-mediated mechanisms: a radical therapeutic approach? Nature Reviews Drug Discovery, 8(7), 579-591.
  • Shi, X., et al. (2020). Humanized Ovarian Cancer Patient-Derived Xenografts for Improved Preclinical Evaluation of Immunotherapies. Cancers, 12(11), 3291.
  • Piątek, A., et al. (2020). Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells. Postepy higieny i medycyny doswiadczalnej, 74, 33-46.
  • Soriano-Ursúa, M. A., et al. (2014). Phenylboronic acid in targeted cancer therapy and diagnosis. Molecules, 19(9), 13087-13107.
  • Ferrares, D., et al. (2023). 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry, 66(12), 8069-8083.
  • ResearchGate. (n.d.). MAPK pathways and Proteasome inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Proteasome inhibition modulates multiple regulatory pathways to induce.... Retrieved from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol.
  • ResearchGate. (n.d.). Ubiquitin-proteasome pathway and schematic of the cellular.... Retrieved from [Link]

  • ResearchGate. (n.d.). Chalcone-Benzoxaborole Hybrids as Novel Anticancer Agents. Retrieved from [Link]

  • PubMed. (2016). Assessment of the antitumor potential of Bithionol in vivo using a xenograft model of ovarian cancer. Retrieved from [Link]

  • Altogen Labs. (n.d.). Ovarian Cancer Xenografts. Retrieved from [Link]

  • MDPI. (2019). Characteristics of in Vivo Model Systems for Ovarian Cancer Studies. Retrieved from [Link]

  • National Institutes of Health. (2020). Fidelity of human ovarian cancer patient-derived xenografts in a partially humanized mouse model for preclinical testing of immunotherapies. Retrieved from [Link]

  • ResearchGate. (n.d.). ROS regulation of signaling pathways in cancer. Retrieved from [Link]

  • ResearchGate. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]

  • PubMed Central. (2023). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-Hydroxyphenyl)piperazine. Retrieved from [Link]

  • National Institutes of Health. (2015). Proteasome Inhibitors: Structure and Function. Retrieved from [Link]

  • National Institutes of Health. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

  • Sci-Hub. (2017). Influence of fluorine substituents on the properties of phenylboronic compounds. Retrieved from [Link]

  • National Institutes of Health. (2017). In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Retrieved from [Link]

Sources

A Comparative Guide to the Pharmacokinetic Evaluation of Novel (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise and Challenge of Boronic Acid Scaffolds

The boronic acid motif has emerged as a privileged scaffold in modern medicinal chemistry. Its unique ability to form reversible covalent bonds with diols and the active site serine residues of proteases has led to the successful development of landmark drugs, including the proteasome inhibitors Bortezomib and Ixazomib for multiple myeloma.[1][2] The (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid core presents a compelling starting point for novel drug discovery. The phenylboronic acid provides the key pharmacophore for target engagement, while the difluorobenzyl ether moiety offers a versatile handle for modulating physicochemical properties such as lipophilicity, metabolic stability, and target selectivity. Fluorine substitution, in particular, is a well-established strategy for enhancing pharmacokinetic (PK) properties and binding affinity.[3]

However, the translation of a promising chemical scaffold into a viable clinical candidate is contingent upon a thorough and systematic evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Poor pharmacokinetics remain a leading cause of late-stage drug development failure.[4] This guide provides a comprehensive, technically detailed framework for the preclinical pharmacokinetic evaluation of novel drug candidates derived from the this compound scaffold. We will present a logical, tiered approach, from high-throughput in vitro assays to definitive in vivo rodent studies, explaining the causality behind each experimental choice and providing validated protocols.

The Pharmacokinetic Profiling Workflow

The evaluation of drug candidates follows a hierarchical screening funnel. Early-stage, high-throughput in vitro assays are employed to quickly assess fundamental ADME liabilities and rank-order compounds.[5][6][7][8] Promising candidates then advance to more resource-intensive in vivo studies to understand their behavior in a complex biological system.

G cluster_0 In Vitro ADME Screening cluster_1 In Vivo Pharmacokinetics cluster_2 Decision Making A Physicochemical Properties B Permeability (Caco-2) C Metabolic Stability (Microsomes, Hepatocytes) D Plasma Protein Binding (RED) E CYP450 Inhibition F Rodent PK Study (IV & PO Dosing) E->F Promising Candidates G Candidate Selection & Lead Optimization F->G PK/PD Modeling Caco2 donor Test Compound (10 µM) in Buffer pH 6.5 cell_monolayer Differentiated Caco-2 Cell Monolayer on Transwell Membrane donor->cell_monolayer receiver Buffer pH 7.4

Caption: Caco-2 permeability assay setup for A-B transport.

  • Cell Culture: Seed Caco-2 cells onto Transwell filter inserts and culture for approximately 21 days to allow for differentiation and monolayer formation. [9]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², indicating robust tight junction formation. [9][10]3. Dosing Solution Preparation: Prepare a 10 µM dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 6.5 for apical, pH 7.4 for basolateral).

  • A-B Permeability:

    • Add the dosing solution to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours. [11] * At the end of the incubation, take samples from both the donor and receiver chambers.

  • B-A Permeability:

    • In a separate set of wells, add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate and sample as described for A-B permeability.

  • Quantification: Analyze the concentration of the test compound in all samples using a sensitive analytical method, typically LC-MS/MS.

  • Calculation:

    • Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B-A) / Papp (A-B).

Metabolic Stability: Liver Microsomes and Hepatocytes

The liver is the primary site of drug metabolism. Assessing a compound's susceptibility to metabolic breakdown is crucial for predicting its half-life and dosing frequency. [12]We use two complementary systems: liver microsomes and hepatocytes.

Causality:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism (oxidation, reduction, hydrolysis). [12]Microsomal stability assays are a rapid and cost-effective way to identify compounds that are highly susceptible to CYP-mediated clearance. [13]* Hepatocytes: These are intact liver cells that contain both Phase I (CYP) and Phase II (conjugation) enzymes. [4]A hepatocyte stability assay provides a more complete picture of overall hepatic metabolism and is more predictive of in vivo intrinsic clearance. [12][14]

  • Reagents: Thaw pooled liver microsomes (human, rat, or mouse) and an NADPH regenerating system (cofactor for CYP enzymes) on ice. [13]2. Reaction Mixture: In a 96-well plate, pre-warm microsomes and buffer to 37°C. Add the test compound (final concentration typically 1 µM).

  • Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. [13]4. Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This precipitates the proteins and halts enzymatic activity.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • Quantification: Analyze the remaining concentration of the parent compound at each time point by LC-MS/MS.

  • Calculation: Determine the half-life (t½) by plotting the natural log of the percent remaining compound versus time. From the slope of this line (k), calculate t½ = 0.693 / k. Intrinsic clearance (CLint) can also be derived.

Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin. [15]This binding is a critical determinant of a drug's disposition, as only the unbound (free) fraction is available to distribute to tissues, interact with the target, and be cleared. [16]High plasma protein binding can limit efficacy and requires higher doses.

Causality: The Rapid Equilibrium Dialysis (RED) method is the gold standard for measuring PPB. [16][17]It involves a device with two chambers separated by a semi-permeable membrane that allows free drug to pass but retains proteins. The system reaches equilibrium, and measuring the drug concentration in both chambers allows for a direct calculation of the unbound fraction (fu).

RED cluster_0 RED Device Chamber start Initial State chamber_start Plasma Chamber Buffer Chamber Test Compound + Plasma Proteins Buffer Only final Equilibrium State (4h @ 37°C) chamber_final Plasma Chamber Buffer Chamber Bound Drug + Free Drug Free Drug chamber_start:f2->chamber_start:f3 Free drug diffuses membrane_start Semi-permeable Membrane (Blocks Proteins) chamber_final:s->chamber_final:s [Free Drug] is Equal membrane_final Semi-permeable Membrane

Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.

  • Preparation: Spike the test compound (e.g., 1-5 µM) into plasma (human, rat, or mouse). [15][18]2. Loading: Add the plasma-compound mixture to one chamber (the plasma chamber) of the RED device insert. Add an equal volume of phosphate-buffered saline (PBS) to the other chamber (the buffer chamber). [16]3. Incubation: Assemble the device and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium. [16]4. Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, add blank buffer to the plasma sample and blank plasma to the buffer sample, so both have the same final matrix composition.

  • Extraction & Quantification: Precipitate proteins with an organic solvent and analyze the concentration of the compound in both samples by LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber. The percent bound is (1 - fu) * 100.

Safety: Cytochrome P450 (CYP) Inhibition

CYP enzymes are not only responsible for metabolizing drugs but can also be inhibited by them. If one drug inhibits a CYP enzyme that is responsible for clearing another co-administered drug, the second drug's concentration can rise to toxic levels. This is a major cause of drug-drug interactions (DDIs). [19] Causality: This assay determines the IC50 value, which is the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity. We test against a panel of the most clinically relevant isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). [20][21]A low IC50 value (<1-10 µM) indicates a potential risk for clinically significant DDIs.

  • System: Use human liver microsomes or recombinant human CYP enzymes. [22]2. Incubation: In a 96-well plate, incubate the enzyme system with a range of concentrations of the test compound (e.g., 0.01 to 100 µM) for a short pre-incubation period at 37°C.

  • Reaction Initiation: Add a known, isoform-specific probe substrate (a compound that is selectively metabolized by that CYP enzyme) and an NADPH regenerating system to start the reaction. [21]4. Termination: After a set incubation time, stop the reaction with a cold organic solvent.

  • Quantification: Analyze the amount of the specific metabolite formed from the probe substrate using LC-MS/MS. [19]6. Calculation: Plot the percent inhibition of metabolite formation against the log concentration of the test compound. Fit the data to a dose-response curve to determine the IC50 value.

Comparative Data Summary: In Vitro Profile

To guide lead optimization, the data for new derivatives of the this compound scaffold should be compiled and compared against a relevant benchmark compound.

ParameterCompound ACompound BComparator (e.g., Ixazomib)Desired Profile
Caco-2 Papp A-B (10⁻⁶ cm/s)15.22.110.5>10 (High)
Caco-2 Efflux Ratio 1.14.51.3<2
Human Microsomal t½ (min)45835>30
Human Hepatocyte t½ (min)32528>30
Human Plasma Protein Binding (%)92.599.897.0<99%
CYP3A4 IC50 (µM)>500.8>30>10 µM

Analysis: In this hypothetical dataset, Compound A shows a superior in vitro profile. It has high permeability without being an efflux substrate, demonstrating good metabolic stability and a clean CYP inhibition profile. Compound B , despite potentially being a potent compound on its primary target, exhibits multiple liabilities: low permeability, high efflux, rapid metabolism, and potent CYP3A4 inhibition, making it a much higher-risk candidate for progression.

Part 2: Definitive In Vivo Pharmacokinetic Evaluation

Compounds with promising in vitro profiles are advanced to in vivo studies, typically in rodents (mice or rats), to understand how all ADME processes integrate in a living system. [23][24]These studies are essential for determining key PK parameters that inform dose selection for efficacy and toxicology studies. [25][26] Causality: A rodent PK study provides critical parameters that cannot be obtained in vitro. By administering the drug both intravenously (IV) and orally (PO), we can determine:

  • Clearance (CL): The rate at which the drug is eliminated from the body.

  • Volume of Distribution (Vd): The extent to which a drug distributes into tissues versus remaining in the plasma.

  • Half-life (t½): The time it takes for the drug concentration to decrease by half.

  • Oral Bioavailability (%F): The fraction of the oral dose that reaches systemic circulation. This is the ultimate test of a compound's absorption and first-pass metabolism.

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group). [27][28]Some studies may require cannulated animals (e.g., jugular vein cannulation) for serial blood sampling from the same animal. [25][29]2. Dose Formulation: Prepare a solution or suspension of the test compound suitable for IV (e.g., in saline with a co-solvent) and PO (e.g., in 0.5% methylcellulose) administration.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse or serial blood samples (approx. 50-100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). [28][30]5. Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Develop and validate a robust LC-MS/MS method to quantify the concentration of the test compound in the plasma samples.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate key PK parameters (AUC, CL, Vd, t½, Cmax, Tmax). Calculate oral bioavailability as %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Comparative Data Summary: In Vivo Profile (Rat)

ParameterCompound AComparator (e.g., Ixazomib)Desired Profile
Dose (IV/PO) (mg/kg)1 / 51 / 5-
Clearance (CL) (mL/min/kg)1525Low to moderate (<30)
Volume of Distribution (Vdss) (L/kg)1.22.5Moderate
Terminal Half-life (t½) (h)3.54.1Sufficient for dosing interval
AUC_inf (PO) (ng*h/mL)41502800High
Cmax (PO) (ng/mL)1250750High
Oral Bioavailability (%F) 6245>30-40%

Analysis: The in vivo data for the hypothetical Compound A confirms the promise shown in the in vitro assays. It exhibits moderate clearance, a reasonable half-life, and, most importantly, good oral bioavailability of 62%. This profile suggests that Compound A is a strong candidate to move forward into efficacy and safety studies. The comparator shows acceptable but less optimal parameters, highlighting the successful optimization of the new chemical series.

Conclusion

The systematic evaluation of pharmacokinetic properties is a cornerstone of successful drug discovery. For novel agents derived from the this compound scaffold, this multi-step process is indispensable. By employing a logical sequence of in vitro ADME assays—from permeability and metabolism to protein binding and CYP inhibition—researchers can efficiently identify and deprioritize candidates with significant liabilities. This allows for the focused allocation of resources toward compounds with the highest probability of success, which can then be definitively profiled in in vivo rodent PK studies. This rigorous, data-driven approach maximizes the potential of this promising chemical class to yield new, effective, and safe medicines.

References

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. (n.d.). Vimta Labs. Retrieved January 21, 2026, from [Link]

  • In Vitro ADME - Selvita. (n.d.). Selvita. Retrieved January 21, 2026, from [Link]

  • In Vitro ADME Assays and Services - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Rodent In Vivo PK Service - Creative Biolabs. (n.d.). Creative Biolabs. Retrieved January 21, 2026, from [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. (n.d.). Retrieved January 21, 2026, from [Link]

  • In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO. (n.d.). PharmaLegacy. Retrieved January 21, 2026, from [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. (n.d.). AxisPharm. Retrieved January 21, 2026, from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved January 21, 2026, from [Link]

  • Plasma Protein Binding Assay - Visikol. (2022, November 3). Visikol. Retrieved January 21, 2026, from [Link]

  • Murine Pharmacokinetic Studies - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.). European Commission. Retrieved January 21, 2026, from [Link]

  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 21, 2026, from [Link]

  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. (n.d.). BioDuro. Retrieved January 21, 2026, from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes - Protocols.io. (2025, August 3). protocols.io. Retrieved January 21, 2026, from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.). AxisPharm. Retrieved January 21, 2026, from [Link]

  • Plasma Protein Binding Assay - Domainex. (n.d.). Domainex. Retrieved January 21, 2026, from [Link]

  • Caco-2 permeability assay - Creative Bioarray. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. (n.d.). Concept Life Sciences. Retrieved January 21, 2026, from [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). LifeNet Health. Retrieved January 21, 2026, from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]

  • CYP450 inhibition assay (fluorogenic) - Bienta. (n.d.). Bienta. Retrieved January 21, 2026, from [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Pk/bio-distribution - MuriGenics. (n.d.). MuriGenics. Retrieved January 21, 2026, from [Link]

  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (n.d.). Paraza Pharma Inc. Retrieved January 21, 2026, from [Link]

  • Metabolic Stability Assays - Merck Millipore. (n.d.). Merck Millipore. Retrieved January 21, 2026, from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis, biological activities and pharmacokinetic properties of new fluorinated derivatives of selective PDE4D inhibitors - PubMed. (2015, July 1). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PMC - NIH. (2023, May 31). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Drug Information | Therapeutic Target Database. (n.d.). Therapeutic Target Database. Retrieved January 21, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical scientific research. For researchers, scientists, and professionals in drug development, the proper disposal of complex molecules like (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly, ensuring a secure laboratory environment.

Hazard Profile and Core Safety Principles

Guiding Principle: In the absence of specific data, this compound must be treated as hazardous chemical waste.[6][7] This necessitates a "cradle-to-grave" approach to its management, as mandated by the Resource Conservation and Recovery Act (RCRA).[8][9][10]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is a suitable choice), safety goggles or a face shield, and a laboratory coat when handling this compound.[6][11]

  • Ventilation: All handling and disposal preparation should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[6]

  • Incompatible Materials: Store and dispose of this compound separately from strong oxidizing agents, strong acids, and strong bases to prevent potentially dangerous reactions.[6]

Quantitative Hazard Data Summary

The following table summarizes the anticipated hazard classifications for this compound based on data from similar compounds.

Hazard ClassificationGHS Hazard Code (Anticipated)Description
Acute Oral ToxicityH302Harmful if swallowed.[1][2][3][5]
Skin IrritationH315Causes skin irritation.[5][6]
Eye IrritationH319Causes serious eye irritation.[5][6]
Respiratory IrritationH335May cause respiratory irritation.[5]

Step-by-Step Disposal Protocols

The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste.[6][7] It should never be disposed of down the drain or in regular trash.[7][12]

Part 1: Disposal of Unused or Waste Solid this compound
  • Waste Characterization: The waste must be classified as a hazardous solid organic waste. Due to the fluorine atoms, it may fall under regulations for halogenated organic compounds.[13][14][15]

  • Packaging:

    • Place the solid waste into a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure cap is recommended.[6]

    • Ensure the container is in good condition, free from leaks or cracks.[6]

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[6][16]

    • The label must include:

      • The full chemical name: "this compound"

      • The date the container was first used for waste accumulation.

      • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

Part 2: Disposal of Contaminated Labware and Debris

Any items that have come into contact with this compound, such as weighing boats, spatulas, disposable gloves, and absorbent paper, must be treated as hazardous waste.[6]

  • Segregation: Do not mix this contaminated debris with non-hazardous waste.[16]

  • Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[6]

Part 3: Disposal of Solutions Containing this compound
  • Waste Characterization: The solution must be characterized as liquid hazardous waste. The specific classification will depend on the solvent used. For example, if a halogenated solvent like dichloromethane was used, it would be a halogenated organic liquid waste.

  • Segregation: Never mix incompatible waste streams.[16][17] Collect solutions of this compound in a dedicated waste container.

  • Packaging:

    • Use a sealable, chemically compatible liquid waste container (e.g., an HDPE or glass bottle with a screw cap).

    • Ensure the container is properly vented if there is any potential for gas evolution, although this is not expected with this compound under normal storage conditions.

  • Labeling:

    • Attach a "Hazardous Waste" label.

    • List all chemical constituents, including solvents, with their approximate concentrations.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protective Equipment: Don appropriate PPE, including respiratory protection if a large amount of dust is generated.

  • Containment and Cleanup:

    • For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[1]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.

Final Disposal Pathway

All prepared hazardous waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[6] Adherence to both local and national regulations, such as those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[16][18][19]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_characterization Waste Characterization cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_debris_waste Contaminated Debris cluster_final_disposal Final Disposal start Generate Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_container Package in Labeled, Sealable Container waste_type->solid_container Solid liquid_container Package in Labeled, Compatible Liquid Container waste_type->liquid_container Liquid debris_container Collect in Designated Lined Container or Bag waste_type->debris_container Contaminated Debris solid_label Label as 'Hazardous Solid Organic Waste' solid_container->solid_label ehs_pickup Arrange for Pickup by EHS or Licensed Contractor solid_label->ehs_pickup liquid_label Label with All Chemical Constituents liquid_container->liquid_label liquid_label->ehs_pickup debris_label Label as 'Hazardous Waste - Contaminated Debris' debris_container->debris_label debris_label->ehs_pickup

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • How To Safely Dispose of Boric Acid. Lab Alley. [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. MCF Environmental Services. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • RCRA Compliance. UGA Environmental Safety Division. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. [Link]

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • EPA HAZARDOUS WASTE CODES. Unknown Source. [Link]

  • 110140 - Phenylboronic acid - Safety Data Sheet. DC Fine Chemicals. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Advisory 7.3 - Hazardous Chemical Waste Disposal. University of Cincinnati. [Link]

Sources

Navigating the Safe Handling of (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling (4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid, a compound of increasing interest in medicinal chemistry and materials science. By moving beyond a simple checklist and explaining the why behind each recommendation, we aim to build a deeper understanding of safe laboratory practices.

Understanding the Hazard Profile: A Synthesis of Related Compounds

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[4]

  • Eye Irritation: May cause serious eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this and similar chemical compounds. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

PPE ComponentSpecifications & Rationale
Eye Protection ANSI Z87-certified safety glasses with side shields are the minimum requirement.[6] When handling larger quantities or if there is a risk of splashing, chemical splash goggles are required.[7] A face shield should be worn in conjunction with goggles when a significant splash hazard exists.[8] This multi-layered approach protects against both impact and chemical splashes to the sensitive eye area.
Hand Protection Chemical-resistant gloves are mandatory.[7][9] Nitrile or butyl rubber gloves are recommended for handling acids and organic compounds.[10] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[8] Reusable gloves should be washed and inspected before and after each use.[11]
Body Protection A standard laboratory coat that buttons to the collar, has long sleeves, and extends to the knees is required.[6] For operations with a higher risk of spills, such as transferring large quantities, an impervious apron should be worn over the lab coat.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[2][5] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.[10]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for ensuring laboratory safety.

Receiving and Storage

Upon receipt, inspect the container for any damage. The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, strong acids, and strong bases.[2] Some boronic acids are air-sensitive and may require storage under an inert atmosphere.[2]

Handling and Weighing
  • Engineering Controls: All manipulations of the solid compound that could generate dust, such as weighing and transferring, must be performed in a chemical fume hood.[2]

  • Preventing Contamination: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]

Spill Management

In the event of a spill, the primary goal is to contain the material and prevent its spread.

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE ensemble described in Section 2.

  • Containment and Cleanup: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[7] Avoid generating dust during this process.[3]

  • Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water.

  • Waste Disposal: Dispose of the contaminated materials as hazardous waste in accordance with local regulations.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical lifecycle.

  • Solid Waste: Uncontaminated this compound and any contaminated disposable materials (e.g., gloves, weighing paper) should be collected in a clearly labeled hazardous waste container.[2]

  • Liquid Waste: Solutions containing the boronic acid should be collected in a designated, labeled hazardous waste container. For small amounts of dilute boric acid solutions, some local regulations may permit disposal down the drain with copious amounts of water; however, given the organic and fluorinated nature of this specific compound, this is not recommended without explicit approval from your institution's environmental health and safety department.[9][12][13][14]

  • Neutralization: While boric acid can be neutralized with a mild base, the reactivity of this specific compound is not fully known.[9] Do not attempt to neutralize without a validated procedure and appropriate safety precautions.

Always consult your institution's hazardous waste disposal guidelines and your local regulations for final disposal procedures.[12]

Workflow Diagrams for Enhanced Safety

To provide a clear, at-a-glance reference for critical procedures, the following diagrams illustrate the recommended workflows for handling and spill response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Verify Fume Hood Functionality prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate cleanup_doff Doff PPE Correctly cleanup_decontaminate->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Recommended workflow for handling this compound.

Spill_Response_Workflow spill_alert Alert Others & Secure Area spill_ppe Don Full PPE spill_alert->spill_ppe spill_contain Contain Spill (Prevent Spread) spill_ppe->spill_contain spill_clean Clean Spill with Appropriate Materials spill_contain->spill_clean spill_dispose Dispose of Contaminated Waste in Labeled Container spill_clean->spill_dispose spill_decontaminate Decontaminate Spill Area spill_dispose->spill_decontaminate spill_report Report Incident to Supervisor spill_decontaminate->spill_report

Caption: Step-by-step procedure for responding to a spill.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for scientific discovery.

References

  • DC Fine Chemicals.
  • Fisher Scientific.
  • Sigma-Aldrich.
  • Carl ROTH.
  • ResearchGate.
  • Fisher Scientific. SAFETY DATA SHEET - 2,3-Difluorophenylboronic acid.
  • Lab Alley. How To Safely Dispose of Boric Acid.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2,4-Difluorobenzeneboronic acid.
  • Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • KU ScholarWorks.
  • BLD Pharmatech. (7-Chloroquinolin-3-yl)
  • Public Safety. Disposal of Solid Chemicals in the Normal Trash.
  • National Center for Biotechnology Information.
  • Sciencing. Disposal Of Boric Acid.
  • LeelineWork. What PPE Should You Wear When Handling Acid 2026?.
  • Unknown. Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains.
  • Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry.
  • Chemtalk. Boric acid.
  • Chemistry LibreTexts. Proper Protective Equipment.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.